An In-depth Technical Guide to 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone (CAS 1203499-64-2): A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone, a pivotal heterocyclic ketone intermediate in the synthesis of advanced pharmaceutical agents. Tailored for researcher...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive technical overview of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone, a pivotal heterocyclic ketone intermediate in the synthesis of advanced pharmaceutical agents. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, and its strategic application in the creation of targeted therapeutics, particularly kinase inhibitors.
Introduction: The Strategic Importance of a Substituted Pyridine Ketone
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone, bearing the CAS number 1203499-64-2, has emerged as a valuable scaffold in medicinal chemistry. Its structure, which combines a substituted pyridine ring with a reactive ketone functional group, offers a unique combination of features that are highly sought after in the design of specific and potent active pharmaceutical ingredients (APIs). The methoxy and methyl substituents on the pyridine ring can influence the molecule's solubility, metabolic stability, and binding interactions with biological targets. The ketone group, in turn, serves as a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.
The primary utility of this compound lies in its role as a key intermediate in the development of kinase inhibitors for cancer therapy, as well as in the exploration of novel bioactive molecules with potential anti-inflammatory and neuroprotective properties.[1] The strategic placement of its functional groups makes it an ideal starting material for building molecules that can selectively target the ATP-binding sites of various kinases, a critical approach in modern oncology.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone is fundamental for its effective use in synthesis and research. The following table summarizes its key characteristics.
While specific, experimentally-derived spectroscopic data for this compound is not widely published in peer-reviewed literature, its structural features suggest the following expected spectral characteristics:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, the methoxy protons, and the acetyl protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of their positions on the substituted pyridine ring.
¹³C NMR: The carbon NMR spectrum would display characteristic signals for the carbonyl carbon of the ketone, the carbons of the pyridine ring (with those bonded to the methoxy and acetyl groups being significantly deshielded), and the carbons of the methyl and methoxy groups.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically in the range of 1680-1700 cm⁻¹. Other significant peaks would include C-O stretching for the methoxy group and C-H stretching vibrations.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (165.19). Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages of the pyridine ring.
Synthesis Protocol: A Mechanistic Approach
The synthesis of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone can be efficiently achieved through a Grignard reaction, a robust and widely used method for the formation of carbon-carbon bonds. This approach involves the reaction of a methylmagnesium halide (a Grignard reagent) with a suitable nitrile precursor, 2-methoxy-5-methylnicotinonitrile. The causality behind this choice of reaction lies in the high nucleophilicity of the Grignard reagent and the electrophilicity of the nitrile carbon, leading to the formation of an imine intermediate which is subsequently hydrolyzed to the desired ketone.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone.
Detailed Experimental Protocol
Materials:
2-Methoxy-5-methylnicotinonitrile
Methylmagnesium bromide (3.0 M solution in diethyl ether or THF)
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
Reaction Setup: Under an inert atmosphere, equip a dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.
Reactant Addition: Dissolve 2-methoxy-5-methylnicotinonitrile (1.0 equivalent) in anhydrous THF and add it to the reaction flask.
Grignard Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add methylmagnesium bromide (1.1 to 1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10°C. The slow addition is crucial to control the exothermic nature of the reaction.
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
Quenching and Hydrolysis: Carefully quench the reaction by slowly adding it to a cooled (0°C) aqueous solution of hydrochloric acid. This step protonates the intermediate imine and facilitates its hydrolysis to the ketone.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Application in Kinase Inhibitor Synthesis
The structural motif of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone is a cornerstone in the synthesis of a variety of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By acting as a versatile building block, this compound enables the construction of molecules that can potently and selectively inhibit specific kinases.
One of the most significant classes of kinases targeted by drugs derived from this intermediate are the Janus kinases (JAKs). The JAK-STAT signaling pathway is crucial for cytokine signaling, and its aberrant activation is implicated in various inflammatory diseases and cancers. Inhibitors of JAKs have shown significant therapeutic promise.
Illustrative Signaling Pathway: The JAK-STAT Pathway
Caption: Simplified schematic of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
The synthesis of potent JAK inhibitors often involves the elaboration of the acetyl group of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone into more complex heterocyclic systems that can effectively occupy the ATP-binding pocket of the JAK enzyme. The substituted pyridine core of the molecule provides crucial interactions within the kinase domain, contributing to both the potency and selectivity of the final inhibitor.
Conclusion and Future Perspectives
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone is a testament to the importance of well-designed heterocyclic intermediates in the advancement of medicinal chemistry. Its versatile reactivity and strategic substitution pattern make it an invaluable tool for the synthesis of targeted therapeutics. As our understanding of the molecular drivers of disease continues to grow, the demand for such sophisticated building blocks will undoubtedly increase. Further research into novel synthetic routes and the exploration of its utility in the synthesis of inhibitors for other kinase families and therapeutic targets will continue to solidify its position as a key player in the development of next-generation medicines.
A Technical Guide to the Physicochemical Properties of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone
Introduction In the landscape of modern drug discovery, the journey from a promising lead compound to a viable clinical candidate is paved with rigorous scientific evaluation. A foundational aspect of this evaluation lie...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
In the landscape of modern drug discovery, the journey from a promising lead compound to a viable clinical candidate is paved with rigorous scientific evaluation. A foundational aspect of this evaluation lies in the comprehensive characterization of a molecule's physicochemical properties. These intrinsic attributes—such as solubility, lipophilicity, and ionization state—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its pharmacokinetic behavior and therapeutic efficacy.[1][2] This guide provides an in-depth technical examination of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone, a substituted pyridine derivative of significant interest. As a heterocyclic building block, it serves as a key intermediate in the synthesis of advanced pharmaceutical agents, particularly in the development of selective kinase inhibitors for oncology.[3]
This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind experimental choices and the critical interplay between a molecule's structure and its behavior in a biological system. We will explore the core physicochemical parameters, detail robust experimental protocols for their determination, and outline the analytical techniques essential for structural verification and purity assessment.
Section 1: Compound Identity and Physicochemical Profile
A precise understanding of a compound's identity and fundamental properties is the bedrock of all subsequent research and development.
Molecular Identity
The structural and identifying information for 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone is summarized below.
The following table summarizes the key physicochemical properties. It is important to note that while some data is available from commercial suppliers, other parameters must be determined experimentally to establish a comprehensive profile for drug development.
Property
Value / Expected Behavior
Significance in Drug Development
Physical State
Expected to be a solid at room temperature.
Influences handling, formulation (e.g., tablets vs. solutions), and dissolution rate.
Melting Point
Data not publicly available. Must be determined experimentally.
A sharp melting point range is a primary indicator of purity.[7]
Aqueous Solubility
Data not publicly available. Expected to have low to moderate solubility.
A critical factor for absorption and bioavailability. Poor solubility is a major hurdle in drug development.[1][8]
Lipophilicity (LogP)
Data not publicly available. Must be determined experimentally.
Governs membrane permeability, protein binding, and metabolic pathways. A balanced LogP is often sought.[1]
pKa (Ionization Constant)
Data not publicly available. The pyridine nitrogen is basic.
Determines the charge state of the molecule at different physiological pH values, impacting solubility, absorption, and target binding.[9][10]
Chemical Stability
Stable under recommended storage conditions (2-8°C).[3][4][5]
Essential for determining shelf-life, formulation compatibility, and degradation pathways.[1][8]
Section 2: The Scientific Imperative Behind Physicochemical Characterization
Characterizing a compound is not a mere data collection exercise; it is a strategic necessity. Each property provides critical insight that informs the entire drug development pipeline, from lead optimization to formulation.[2][11]
Solubility as a Gatekeeper for Bioavailability: For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[8] The low aqueous solubility of many organic molecules is a primary cause of poor oral bioavailability. Therefore, early and accurate determination of thermodynamic solubility is paramount.
pKa and the Impact of pH: The ionization state of a molecule, governed by its pKa and the pH of its environment, profoundly affects its properties.[9][10] An ionizable compound like 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone (due to its basic pyridine nitrogen) will exhibit pH-dependent solubility. Its charge will also influence its ability to cross lipid membranes, with the neutral form being more permeable. Understanding the pKa is thus essential for predicting absorption in the varying pH environments of the gut.[9]
Lipophilicity and Membrane Traversal: The octanol-water partition coefficient (LogP) is the classical measure of a drug's lipophilicity, or "greasiness."[1] This property dictates how well a compound can partition into and cross the lipid bilayers of cell membranes, a process essential for reaching its intracellular target. However, excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.
Section 3: Experimental Determination of Key Properties
To ensure data integrity and reproducibility, standardized, validated protocols are essential. The following sections describe robust methodologies for determining the most critical physicochemical parameters.
Melting Point Determination via Capillary Method
The melting point provides a quick, reliable indication of a compound's purity. Impurities typically depress and broaden the melting range.[7] The capillary method is a standard and accessible technique.[12]
Methodology:
Sample Preparation: Ensure the compound is completely dry and finely powdered.
Capillary Loading: Gently tap the open end of a capillary tube into the powder until a small amount (1-2 mm height) enters the tube.
Compaction: Tap the sealed end of the capillary on a hard surface or drop it through a long glass tube to tightly pack the sample at the bottom.[13]
Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus (e.g., a Mel-Temp or similar device).
Rapid Determination (Optional): Perform an initial rapid heating (10-20 °C/min) to find an approximate melting range. Allow the apparatus to cool.[7][13]
Accurate Determination: Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2. A pure compound will typically have a sharp range of 0.5-1.5 °C.[14]
Caption: Workflow for Melting Point Determination.
Thermodynamic Aqueous Solubility via Shake-Flask Method
This method (ICH Harmonised Guideline) is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.
Methodology:
Preparation: Add an excess amount of the solid compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is crucial to ensure equilibrium is reached with the saturated solution.
Equilibration: Seal the vial and agitate it at a constant, controlled temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is achieved.
Phase Separation: After equilibration, allow the suspension to stand, or centrifuge it at high speed, to separate the undissolved solid from the supernatant.
Sampling: Carefully withdraw a precise aliquot of the clear supernatant.
Filtration (Optional but Recommended): Filter the aliquot through a low-binding 0.22 µm syringe filter to remove any remaining microparticulates.
Quantification: Analyze the concentration of the compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
Calculation: The determined concentration is reported as the thermodynamic solubility (e.g., in µg/mL or µM).
Caption: Workflow for Thermodynamic Solubility Assay.
pKa Determination by UV-Vis Spectroscopy
This method is highly effective for compounds containing a chromophore whose absorbance spectrum changes with protonation state. It requires only a small amount of sample.[9][15]
Methodology:
Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12).
Sample Preparation: Add a small, constant amount of the stock solution to each buffer to create a set of solutions with identical total compound concentration but varying pH.
Spectral Scan: For each solution, scan the UV-Vis spectrum (e.g., from 200-400 nm) to identify the wavelength of maximum absorbance difference between the fully protonated and deprotonated forms.
Absorbance Measurement: Measure the absorbance of each solution at the predetermined analytical wavelength.
Data Analysis: Plot the measured absorbance versus the pH of the buffer. The data will form a sigmoidal curve.
pKa Calculation: The pKa is the pH value at the inflection point of the sigmoid curve.[15] This can be determined mathematically by fitting the data to the Henderson-Hasselbalch equation.
Section 4: Analytical Characterization for Structure and Purity
Beyond physicochemical properties, confirming the identity, structure, and purity of a compound is a non-negotiable step in any scientific investigation. A combination of orthogonal analytical techniques is employed for this purpose.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the workhorse method for determining the purity of small organic molecules.[16] It separates the main compound from any impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Exemplary Protocol:
System: A standard HPLC system with a UV detector.[16][17]
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically effective for aromatic compounds.[16]
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile) is common for separating compounds with varying polarities.[16]
Detection: UV detection at a wavelength of maximum absorbance (λmax), likely around 254 nm for the pyridine ring, or using a photodiode array (PDA) detector to monitor a wider range.[18]
Analysis: The purity is calculated as the area percentage of the main peak relative to the total area of all detected peaks.[16]
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for unambiguous structure determination of organic compounds. Both ¹H and ¹³C NMR would be essential.
¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their connectivity. Expected signals for 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone would include:
Two distinct singlets in the aromatic region for the two pyridine ring protons.
A singlet around 3.9-4.1 ppm for the methoxy (-OCH₃) protons.
A singlet around 2.5-2.7 ppm for the acetyl (-COCH₃) protons.
A singlet around 2.3-2.5 ppm for the methyl (-CH₃) group on the pyridine ring.
¹³C NMR: Would show distinct signals for each of the nine unique carbon atoms in the molecule, confirming the carbon skeleton.[19] The carbonyl carbon of the ketone would be highly deshielded (e.g., >190 ppm).
Molecular Weight Confirmation by Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing definitive confirmation of molecular weight and valuable structural information from fragmentation patterns.[20][21]
Molecular Ion (M+): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at an m/z value corresponding to the molecular weight of the compound, 165.[22]
Fragmentation: Common fragmentation pathways for this molecule could include the loss of a methyl radical (•CH₃, M-15) from the acetyl group to form a stable acylium ion, or cleavage of the methoxy group. The fragmentation pattern serves as a "molecular fingerprint."[22][23]
Caption: General Analytical Characterization Workflow.
Conclusion
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone is a valuable chemical entity with direct applications in pharmaceutical synthesis. A thorough understanding and experimental determination of its physicochemical properties are not merely academic exercises but critical, decision-driving components of the drug discovery and development process. Properties such as aqueous solubility, pKa, and lipophilicity, in conjunction with definitive analytical characterization by HPLC, NMR, and MS, form a comprehensive data package. This package enables scientists to predict a compound's in vivo behavior, optimize its structure for improved drug-like properties, and design effective formulations, thereby accelerating the translation of promising molecules into therapeutic realities.
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A Technical Guide to 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone: Structure, Properties, and Synthesis for Pharmaceutical Research
Prepared by: Gemini, Senior Application Scientist Executive Summary This technical guide provides a comprehensive overview of 1-(2-methoxy-5-methylpyridin-3-yl)ethanone, a heterocyclic ketone of significant interest to t...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of 1-(2-methoxy-5-methylpyridin-3-yl)ethanone, a heterocyclic ketone of significant interest to the pharmaceutical and medicinal chemistry sectors. We will detail its molecular structure, physicochemical properties, and its emerging role as a versatile building block in drug discovery. The document elucidates the rationale behind its utility, particularly as a key intermediate in the synthesis of kinase inhibitors for oncology.[1] Furthermore, a representative synthetic protocol and an analytical workflow are presented to provide researchers with actionable, field-proven insights for its preparation and quality control. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable scaffold in their research and development pipelines.
Introduction: The Role of Substituted Pyridines in Medicinal Chemistry
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its nitrogen atom can act as a hydrogen bond acceptor and improves the aqueous solubility of parent compounds, making it a desirable feature in drug design.[2] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, enabling precise interaction with biological targets.[2]
Within this context, 1-(2-methoxy-5-methylpyridin-3-yl)ethanone (CAS: 1203499-64-2) emerges as a highly valuable building block. Its structure, featuring a reactive ketone group and carefully positioned methoxy and methyl substituents, offers multiple avenues for chemical modification.[1] These features make it an ideal starting point for constructing complex active pharmaceutical ingredients (APIs), especially those designed to exhibit high binding selectivity for targets such as protein kinases.[1] Its application extends to the development of novel compounds with potential anti-inflammatory and neuroprotective activities.[1][3]
Molecular Structure and Physicochemical Properties
Structural Elucidation
The formal IUPAC name for this compound is 1-(2-methoxy-5-methylpyridin-3-yl)ethanone. The structure consists of a pyridine ring substituted at the 3-position with an acetyl (ethanone) group, at the 2-position with a methoxy group, and at the 5-position with a methyl group.
Caption: Molecular structure of 1-(2-methoxy-5-methylpyridin-3-yl)ethanone.
Physicochemical Data
The key physicochemical properties of this compound are summarized below for quick reference.
A logical approach involves a Grignard reaction on a 3-cyanopyridine precursor. The starting material, 2-methoxy-5-methyl-3-cyanopyridine, can be synthesized from commercially available materials.
Caption: Retrosynthetic analysis for the target molecule.
Exemplary Synthetic Protocol
This protocol is a representative method based on established chemical principles. Disclaimer: This procedure should be performed by qualified personnel in a suitable laboratory environment with all appropriate safety precautions.
Objective: To synthesize 1-(2-methoxy-5-methylpyridin-3-yl)ethanone from 2-methoxy-5-methyl-3-cyanopyridine.
Materials:
2-methoxy-5-methyl-3-cyanopyridine
Methylmagnesium bromide (3.0 M solution in diethyl ether)
Anhydrous diethyl ether or Tetrahydrofuran (THF)
3 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Saturated sodium chloride (brine) solution
Anhydrous magnesium sulfate (MgSO₄)
Ethyl acetate
Hexanes
Procedure:
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methoxy-5-methyl-3-cyanopyridine (1.0 eq) and dissolve in anhydrous THF (approx. 0.2 M concentration).
Grignard Addition: Cool the solution to 0°C in an ice bath. Add methylmagnesium bromide solution (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5°C. Causality: Slow, cooled addition is crucial to control the exothermic reaction and prevent side reactions.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Aqueous Quench & Hydrolysis: Once the starting material is consumed, cool the flask back to 0°C. Cautiously quench the reaction by the slow, dropwise addition of 3 M HCl (2.0 eq). Safety: The quench is highly exothermic and releases gas. Perform slowly. Stir the biphasic mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the intermediate imine.
Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of THF). Combine the organic layers.
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to neutralize excess acid) and then with brine (to remove residual water).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product.
Applications in Drug Discovery and Development
The structural motifs within 1-(2-methoxy-5-methylpyridin-3-yl)ethanone make it a compound of high strategic value in modern drug discovery.
Kinase Inhibitor Synthesis: The pyridine scaffold is a cornerstone in the design of kinase inhibitors.[4] The pyridine nitrogen often forms a critical hydrogen bond with the "hinge region" of the kinase ATP-binding pocket, a common feature of many type I and type II inhibitors.[5] This molecule serves as a precursor to more complex structures where the acetyl group can be elaborated into larger side chains that occupy adjacent hydrophobic pockets, thereby increasing potency and selectivity.[1] Its derivatives are particularly relevant in the development of treatments for cancer.[1][4]
Scaffold for Bioactive Compounds: The compound is a building block for creating novel APIs.[1] The reactive ketone allows for a wide range of subsequent chemical transformations (e.g., reductive amination, aldol condensation), enabling the generation of diverse chemical libraries for screening against various biological targets. This versatility is key to its use in programs targeting anti-inflammatory and neuroprotective agents.[1]
Experimental Workflow: Quality Control (QC)
Verifying the identity and purity of a newly synthesized batch of 1-(2-methoxy-5-methylpyridin-3-yl)ethanone is a critical, self-validating step in any research workflow.
Caption: Quality control workflow for synthesized material.
Protocol Steps:
Nuclear Magnetic Resonance (NMR): Dissolve a small sample in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra. The resulting spectra should confirm the presence of all expected proton and carbon environments (methyl, methoxy, acetyl, and aromatic pyridine signals) with correct integrations and chemical shifts.
Mass Spectrometry (MS): Analyze a dilute solution via electrospray ionization mass spectrometry (ESI-MS). The primary goal is to observe the protonated molecular ion ([M+H]⁺) at m/z 166.08, confirming the molecular weight of 165.19 g/mol .
High-Performance Liquid Chromatography (HPLC): Develop a suitable reverse-phase HPLC method to assess the purity of the compound. The resulting chromatogram should show a single major peak, and the area percentage of this peak should meet the required purity threshold (typically >97%).
Conclusion
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone is more than a simple chemical; it is a strategically designed building block that offers significant advantages for medicinal chemists and drug developers. Its well-defined structure, predictable reactivity, and relevance to high-value therapeutic targets like protein kinases underscore its importance. By understanding its molecular properties and employing robust synthetic and analytical methods, researchers can effectively utilize this compound to accelerate the discovery and development of next-generation therapeutics.
References
ResearchGate. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. Available at: [Link]
ResearchGate. (2006). Identification and Structure—Activity Relationships of Substituted Pyridones as Inhibitors of Pim-1 Kinase. Available at: [Link]
ACS Publications. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Available at: [Link]
PubMed. (2021). 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase. Available at: [Link]
PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available at: [Link]
MySkinRecipes. 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone. Available at: [Link]
MySkinRecipes. 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone. Available at: [Link]
ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available at: [Link]
IndiaMART. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. Available at: [Link]
Google Patents. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride.
ScienceDirect. (2021). Synthesis, hemorheological and antifibrotic activity of newly synthesized 3-acetyl-2,4,6-trimethylpyridine derivatives. Available at: [Link]
Google Patents. US7067673B2 - Process and catalyst for the preparation of acetylpyridines.
Google Patents. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
PubMed. (2021). Pyridones in drug discovery: Recent advances. Available at: [Link]
PubMed Central. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available at: [Link]
PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available at: [Link]
PubMed Central. (2023). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Available at: [Link]
An In-Depth Technical Guide to the Spectral Data of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensive analysis of the spectral data for the novel hetero...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the spectral data for the novel heterocyclic compound, 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone. As a compound of interest in pharmaceutical research and development, a thorough understanding of its structural and electronic properties is paramount.[1][2] This document presents a complete, albeit predicted, spectral dataset, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each spectroscopic technique is detailed with a standard experimental protocol, an in-depth interpretation of the predicted data, and a comparative analysis with structurally related compounds to provide a robust validation of the spectral assignments. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related pyridine derivatives.
Introduction
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone (C₉H₁₁NO₂, Molecular Weight: 165.19 g/mol , CAS: 1203499-64-2) is a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of pharmacologically active molecules.[1][2] The strategic placement of a methoxy, a methyl, and an acetyl group on the pyridine ring creates a unique electronic and steric environment, making it a versatile scaffold for drug design. Accurate and comprehensive spectral characterization is the cornerstone of chemical synthesis and drug development, ensuring structural integrity, purity, and providing insights into molecular behavior. This guide provides a detailed elucidation of the spectral properties of this compound.
Molecular Structure
The structural formula of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone is presented below. The numbering of the pyridine ring and its substituents is crucial for the subsequent spectral assignments.
Figure 1: Structure of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol for NMR Data Acquisition
Sample Preparation:
Weigh 5-25 mg of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone for ¹H NMR, and 50-100 mg for ¹³C NMR.
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
Instrumental Parameters:
Spectrometer: A 400 MHz (or higher) spectrometer.
¹H NMR:
Pulse Program: Standard single-pulse experiment.
Spectral Width: ~12 ppm.
Acquisition Time: 2-4 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 16-64.
¹³C NMR:
Pulse Program: Proton-decoupled pulse program.
Spectral Width: ~220 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 1024 or more, depending on concentration.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone is summarized in Table 1. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.
Table 1: Predicted ¹H NMR Data for 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~8.05
d
1H
H-6
~7.45
d
1H
H-4
~4.00
s
3H
-OCH₃
~2.55
s
3H
-C(O)CH₃
~2.30
s
3H
Pyridine-CH₃
Predicted using online NMR prediction tools. Coupling constant (J) for H-4 and H-6 is predicted to be small (~2-3 Hz) due to meta-coupling.
Interpretation and Rationale:
Aromatic Protons (H-4 and H-6): The two protons on the pyridine ring are expected to appear as doublets in the aromatic region. The proton at the C-6 position (H-6) is deshielded due to its proximity to the electronegative nitrogen atom and is predicted to be downfield around δ 8.05 ppm. The proton at the C-4 position (H-4), situated between the acetyl and methyl groups, is predicted to be slightly more shielded, appearing around δ 7.45 ppm. The small coupling constant is characteristic of a meta-relationship between the two protons.
Methoxy Protons (-OCH₃): The three protons of the methoxy group are in a shielded environment and are expected to appear as a sharp singlet around δ 4.00 ppm.
Acetyl Protons (-C(O)CH₃): The protons of the acetyl methyl group are deshielded by the adjacent carbonyl group and are predicted to resonate as a singlet at approximately δ 2.55 ppm.
Pyridine Methyl Protons (Pyridine-CH₃): The methyl group attached to the pyridine ring at C-5 is in a relatively shielded environment and is predicted to appear as a singlet around δ 2.30 ppm.
Predicted ¹³C NMR Data
The predicted proton-decoupled ¹³C NMR spectrum provides information on the nine unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone
Predicted Chemical Shift (δ, ppm)
Assignment
~198.0
C =O
~162.5
C-2
~148.0
C-6
~138.0
C-4
~130.0
C-5
~125.0
C-3
~53.5
-OC H₃
~30.0
-C(O)C H₃
~17.0
Pyridine-C H₃
Predicted using online NMR prediction tools.
Interpretation and Rationale:
Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group is highly deshielded and is expected to have the largest chemical shift, around δ 198.0 ppm.
Pyridine Ring Carbons:
C-2: This carbon is attached to both the nitrogen and the oxygen of the methoxy group, leading to significant deshielding, with a predicted shift of ~162.5 ppm.
C-6: Attached to the electronegative nitrogen, this carbon is also deshielded, appearing around δ 148.0 ppm.
C-4 and C-5: These carbons are less influenced by the nitrogen and are predicted to resonate in the mid-aromatic region, around δ 138.0 and δ 130.0 ppm, respectively.
C-3: This carbon, bearing the acetyl group, is also in the aromatic region, with a predicted shift of ~125.0 ppm.
Aliphatic Carbons:
-OCH₃: The methoxy carbon is predicted to appear around δ 53.5 ppm.
-C(O)CH₃: The acetyl methyl carbon is expected around δ 30.0 ppm.
Pyridine-CH₃: The pyridine methyl carbon is the most shielded, with a predicted chemical shift of approximately δ 17.0 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol for Mass Spectrometry
Sample Preparation:
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
The predicted mass spectrum of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone will show a molecular ion peak ([M]⁺˙) at m/z 165, corresponding to its molecular weight. The fragmentation pattern is dictated by the stability of the resulting fragments.
Table 3: Predicted Major Fragments in the Mass Spectrum
m/z
Predicted Fragment Ion
Loss from Molecular Ion
165
[C₉H₁₁NO₂]⁺˙ (Molecular Ion)
-
150
[M - CH₃]⁺
Methyl radical
122
[M - COCH₃]⁺
Acetyl radical
134
[M - OCH₃]⁺
Methoxy radical
Interpretation of Fragmentation Pathway:
Figure 2: Predicted major fragmentation pathways for 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone.
Loss of a Methyl Radical (m/z 150): A common fragmentation for ketones is the alpha-cleavage, leading to the loss of a methyl radical from the acetyl group to form a stable acylium ion.
Loss of an Acetyl Radical (m/z 122): Cleavage of the bond between the pyridine ring and the acetyl group results in the loss of an acetyl radical, yielding a pyridinyl cation.
Loss of a Methoxy Radical (m/z 134): Cleavage of the methoxy group can lead to the loss of a methoxy radical.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol for IR Spectroscopy
Sample Preparation (Thin Film):
Dissolve a small amount of the compound in a volatile solvent (e.g., chloroform or dichloromethane).
Apply a drop of the solution to a KBr or NaCl salt plate.
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
The predicted IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹)
Functional Group & Vibration Mode
~3050-3150
C-H stretch (aromatic)
~2900-3000
C-H stretch (aliphatic)
~1690-1710
C=O stretch (ketone)
~1580-1610
C=C and C=N stretch (pyridine ring)
~1400-1480
C-H bend (aliphatic)
~1250-1300
C-O stretch (aryl ether)
~1000-1050
C-O stretch (methoxy)
Predicted using online IR prediction tools and comparison with similar compounds.
Interpretation of Key IR Bands:
C=O Stretch: A strong absorption band in the region of 1690-1710 cm⁻¹ is a definitive indicator of the ketone carbonyl group.
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups will appear just below 3000 cm⁻¹.
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1580-1610 cm⁻¹ region.
C-O Stretches: The C-O stretching of the aryl ether linkage is expected around 1250-1300 cm⁻¹, and the C-O stretch of the methoxy group will likely appear in the 1000-1050 cm⁻¹ range.
Conclusion
This technical guide has presented a comprehensive, predicted spectral analysis of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone. The detailed interpretation of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, supported by established spectroscopic principles and comparison with analogous structures, provides a robust framework for the structural verification and characterization of this compound. The included experimental protocols offer a standardized approach for researchers to obtain high-quality spectral data. This guide serves as a valuable resource for scientists and professionals in the fields of synthetic chemistry and drug development, facilitating the confident identification and utilization of this important heterocyclic building block.
References
PubChem. (n.d.). 3-Acetylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
MySkinRecipes. (n.d.). 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone. Retrieved from [Link]
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
Massachusetts Institute of Technology. (n.d.). FTIR SPECTROPHOTOMETER. Department of Chemistry. Retrieved from [Link]
Michigan State University. (n.d.). Mass Spectrometry. Department of Chemistry. Retrieved from [Link]
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]
ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone safety and handling
An In-depth Technical Guide to the Safe Handling of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone Abstract This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to the Safe Handling of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone
Abstract
This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone (CAS No: 1203499-64-2).[1][2] As a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive compounds, understanding its chemical properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity.[2] This document is intended for researchers, chemists, and drug development professionals, offering in-depth, field-proven insights into risk mitigation, proper personal protective equipment (PPE), emergency procedures, and waste disposal. By adhering to the principles outlined herein, laboratories can foster a culture of safety and minimize the risks associated with the handling of this substituted pyridine derivative.
Introduction: Understanding the Compound
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone is a heterocyclic building block characterized by a pyridine ring substituted with methoxy, methyl, and acetyl groups.[1][2] This molecular structure, while crucial for its utility in synthesizing complex pharmaceutical agents, also dictates its potential reactivity and toxicological profile.[2] The presence of the pyridine ring suggests potential hazards similar to pyridine itself, which is known for its volatility and ability to be absorbed through the skin.[3][4] The ketone functional group also contributes to its chemical reactivity.[5]
Molecular Information:
Property
Value
Molecular Formula
C₉H₁₁NO₂
Molecular Weight
165.19 g/mol
CAS Number
1203499-64-2
This guide will proceed by systematically deconstructing the potential hazards, outlining a multi-layered approach to safety that encompasses engineering controls, administrative protocols, and personal protective measures.
Hazard Identification and Risk Assessment
Inferred Potential Hazards:
Flammability: Like many organic solvents and pyridine derivatives, this compound should be treated as a potentially flammable liquid.[6][8][11] Vapors may form explosive mixtures with air and can travel to an ignition source.[11][12]
Skin and Eye Irritation: Substituted pyridines are known to cause skin irritation and serious eye irritation.[6][7][8][9] Prolonged contact can lead to redness and discomfort.
Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation, leading to symptoms such as coughing, dizziness, and headaches.[4][6][9]
Harmful if Swallowed or Absorbed Through Skin: Pyridine and its derivatives can be toxic upon ingestion or dermal absorption.[3][9]
The following workflow illustrates the logical process of risk assessment before handling the compound.
Caption: Risk Assessment Workflow for Handling 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone.
Engineering and Administrative Controls: The First Line of Defense
Effective safety protocols begin with controlling the laboratory environment to minimize exposure.
Ventilation: All handling of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood.[3][4][11] This is the most critical engineering control to prevent the inhalation of potentially harmful vapors.
Designated Area: Establish a designated area within the laboratory for working with this compound. This area should be clearly marked, and access should be limited to authorized personnel.
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[11][13] Fire extinguishers (CO₂, dry chemical, or foam) should also be available in the vicinity.[7][12]
Personal Protective Equipment (PPE): A Self-Validating System
The selection of appropriate PPE is crucial for preventing direct contact with the chemical. The following table summarizes the required PPE, with explanations for each choice to ensure a self-validating approach to safety.
PPE Component
Specifications and Rationale
Eye Protection
Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[14] A face shield should be worn over the goggles when there is a risk of splashing or a highly exothermic reaction.[14]
Hand Protection
Disposable nitrile or neoprene gloves should be worn.[3] It is critical to inspect gloves for any signs of degradation or puncture before use.[14] For extended handling or in case of a spill, consider double-gloving or using heavier-duty gloves like butyl rubber.[15] Change gloves immediately if contamination is suspected.[14]
Body Protection
A flame-resistant lab coat, fully buttoned, is required.[14] Long pants and closed-toe shoes that cover the entire foot must be worn.[14]
Respiratory Protection
If there is a risk of exposure exceeding permissible limits or if engineering controls fail, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[11][16] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[14]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Logic for Different Handling Scenarios.
Detailed Experimental Protocols: From Storage to Disposal
5.1. Storage and Handling
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][11] Recommended storage temperature is between 2-8°C.[1][2] The storage location should be away from heat, sparks, open flames, and other sources of ignition.[4][11] It should also be segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12][15]
Handling:
Before handling, ensure all necessary PPE is donned correctly.
Conduct all operations within a chemical fume hood.[3]
Ground and bond containers when transferring the substance to prevent static discharge.[11][12]
After handling, wash hands and any exposed skin thoroughly.[7][12]
5.2. Spill Response Protocol
In the event of a spill, immediate and appropriate action is required to prevent exposure and further contamination.
Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or the vapors are significant.
Ventilate: Ensure the fume hood is operating at maximum capacity.
Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the liquid.[4][15]
Neutralize/Clean: Once absorbed, collect the material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.[4][15]
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Report: Report all spills to the laboratory supervisor or safety officer.
5.3. Waste Disposal
All waste containing 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone, including contaminated absorbent materials and empty containers, must be treated as hazardous waste.
Dispose of the waste in a designated, sealed, and properly labeled container.[12][15]
Follow all local, state, and federal regulations for the disposal of chemical waste.
First Aid and Emergency Procedures
In case of accidental exposure, follow these procedures immediately while seeking professional medical attention.
Exposure Route
First Aid Protocol
Eye Contact
Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][15] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
Skin Contact
Remove all contaminated clothing.[12] Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[3][7] If irritation persists, seek medical attention.
Inhalation
Move the individual to fresh air.[7][12] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion
Do NOT induce vomiting.[12] Rinse the mouth with water.[12] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Conclusion
The safe handling of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone is achievable through a disciplined and informed approach to laboratory safety. While this compound is a valuable intermediate in pharmaceutical research, its potential hazards necessitate the stringent application of engineering controls, the consistent use of appropriate personal protective equipment, and a thorough understanding of emergency procedures. By integrating the principles and protocols outlined in this guide, research and development professionals can mitigate risks and maintain a safe and productive laboratory environment.
The Biological Significance of Substituted Pyridinyl Ethanones: A Technical Guide for Drug Discovery Professionals
An In-Depth Technical Guide Abstract: The pyridine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous natural products and approved pharmaceuticals.[1...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide
Abstract: The pyridine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous natural products and approved pharmaceuticals.[1][2] When substituted with an ethanone moiety, the resulting pyridinyl ethanone framework gives rise to a class of compounds with an exceptionally broad and potent range of biological activities. This versatility has positioned them as highly attractive starting points for drug discovery programs targeting a wide array of human diseases. This technical guide provides an in-depth exploration of the multifaceted biological significance of substituted pyridinyl ethanones, intended for researchers, medicinal chemists, and drug development scientists. It synthesizes current knowledge on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, detailing underlying mechanisms of action, structure-activity relationships, and key experimental protocols for their evaluation.
Introduction: The Pyridine Ring as a Privileged Scaffold
The pyridine ring system, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in a vast number of biologically active molecules, including vitamins, coenzymes, and alkaloids.[1] Its unique physicochemical properties make it a highly versatile building block in drug design.[3]
Physicochemical Properties and Medicinal Chemistry Relevance
The nitrogen atom in the pyridine ring imparts a unique set of characteristics that are highly advantageous in medicinal chemistry:
Hydrogen Bonding: The lone pair of electrons on the nitrogen atom allows it to act as a hydrogen bond acceptor, a critical interaction for binding to biological targets like enzymes and receptors.[4]
Bioisosterism: The pyridone tautomeric form, in particular, can serve as a bioisostere for amides, phenyls, and other heterocyclic rings, allowing chemists to fine-tune properties like solubility, metabolic stability, and target affinity.[2][4]
Modulation of Properties: The presence of the nitrogen atom influences the molecule's overall polarity, lipophilicity, and aqueous solubility, which are key determinants of its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).[4]
The addition of a substituted ethanone group (-C(=O)CH₃) provides an additional point for interaction and chemical modification. The carbonyl group can act as another hydrogen bond acceptor, and the methyl group can be further functionalized, allowing for the creation of diverse chemical libraries to probe structure-activity relationships (SAR).
A Broad Spectrum of Therapeutic Potential
The strategic combination of the pyridine core and the ethanone substituent has led to the discovery of compounds with a wide range of pharmacological activities. These derivatives have demonstrated significant potential as anticancer, antimicrobial, antiviral, anti-inflammatory, analgesic, and neuroprotective agents, highlighting their importance in the ongoing search for novel therapeutics.[1][5]
Anticancer Applications
Substituted pyridinyl ethanones and related pyridine derivatives have emerged as a highly promising class of anticancer agents, demonstrating potent cytotoxicity against a wide range of human cancer cell lines.[6] Several compounds have shown potent activities against renal, prostate, breast, liver, and colon cancer cell lines.[1][7]
Mechanisms of Anticancer Action
These compounds exert their antitumor effects through diverse and targeted mechanisms, often involving the inhibition of key signaling pathways critical for cancer cell survival and proliferation.
Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling. Certain pyridine-urea derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis (the formation of new blood vessels that tumors need to grow).[8] Other substituted pyridinyl imidazoles are potent inhibitors of p38 MAP kinase, an enzyme involved in inflammatory and stress responses that can promote cancer progression.[9]
Inhibition of p53 Ubiquitination: Some 2,4,6-trisubstituted pyridine derivatives have been found to exert their anticancer effects by inhibiting the ubiquitination of the p53 tumor suppressor protein.[7] By preventing p53 degradation, these compounds enhance its ability to induce apoptosis (programmed cell death) in cancer cells.
Tubulin Polymerization Inhibition: The combretastatin family of natural products are potent anticancer agents that work by inhibiting tubulin polymerization, thereby disrupting the formation of the mitotic spindle and causing cell cycle arrest. Pyridine-bridged analogues of combretastatin-A4 have been developed to target the colchicine-binding site on tubulin, showing promise as novel antimitotic agents.[10]
Data Summary: Cytotoxicity of Lead Compounds
The in vitro efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and proliferation. It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can cleave the yellow tetrazolium salt MTT into purple formazan crystals.
Causality: The choice of the MTT assay is based on its reliability, high throughput, and the direct correlation between mitochondrial metabolic activity and cell viability. A reduction in the purple formazan product indicates a loss of viable cells, either through cell death (necrosis/apoptosis) or inhibition of proliferation (cytostasis).
Methodology:
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG-2) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
Compound Treatment: Prepare serial dilutions of the test compounds (substituted pyridinyl ethanones) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours).
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Properties
The pyridine scaffold is integral to many compounds exhibiting potent antimicrobial activity.[12] Substituted pyridinyl ethanones and their derivatives have been extensively evaluated for their efficacy against a range of pathogens, including bacteria, fungi, and mycobacteria.[13]
Antibacterial and Antifungal Spectrum
These compounds have demonstrated a broad spectrum of activity.
Gram-Positive Bacteria: Novel anaephene derivatives (alkyl pyridinols) and 3-(pyridine-3-yl)-2-oxazolidinones show potent activity against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), as well as Streptococcus pneumoniae and Bacillus subtilis.[12][14][15]
Gram-Negative Bacteria: Certain derivatives have also shown activity against Gram-negative bacteria such as Escherichia coli.[12]
Antifungal Activity: Pyridinyl-1,3,4-oxadiazolyl-ethanone derivatives have been evaluated for their antifungal properties against pathogens like Aspergillus niger and Candida albicans.[13]
Antitubercular Potential
Tuberculosis remains a major global health threat. The evaluation of pyridinyl-1,3,4-oxadiazolyl-ethanone derivatives has revealed that some compounds exhibit excellent antitubercular activity, with minimum inhibitory concentrations (MIC) in the sub-microgram per milliliter range.[13] Molecular docking studies suggest these compounds may act by inhibiting DNA topoisomerase II, a crucial enzyme for mycobacterial survival.[13]
Data Summary: Minimum Inhibitory Concentration (MIC) Values
Experimental Protocol: Micro-broth Dilution for MIC Determination
This method is a gold standard for determining the minimum concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.
Causality: This protocol is chosen for its efficiency and quantitative output. It allows for the simultaneous testing of multiple compounds at various concentrations, providing a clear endpoint (the MIC value) that is essential for comparing the potency of different antimicrobial agents.
Methodology:
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth medium.
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density with a plate reader.
Anti-inflammatory Effects and Mechanisms
Chronic inflammation is a key driver of numerous diseases. Pyridine derivatives have been shown to possess significant anti-inflammatory properties.[16][17]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of these compounds are often linked to their ability to modulate key enzymatic and signaling pathways.
Enzyme Inhibition: Derivatives of 3-hydroxy-pyridine-4-one are thought to exert their effects through iron chelation.[18][19] Since key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase are heme-dependent (contain iron), chelating iron can inhibit their activity, thereby reducing the production of pro-inflammatory mediators like prostaglandins.[19]
Signaling Pathway Modulation: More complex pyridine-linked indanone derivatives have been shown to suppress the nuclear factor-κB (NF-κB) and MAPKs signaling pathways.[20] These pathways are central to the inflammatory response, and their inhibition leads to a downstream reduction in the expression of inflammatory cytokines and mediators.
The Strategic Role of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone in the Synthesis of Advanced Kinase Inhibitors
A Technical Guide for Drug Development Professionals Introduction: The Quest for Precision in Kinase Inhibition Protein kinases, as fundamental regulators of cellular signaling, have emerged as one of the most critical t...
Author: BenchChem Technical Support Team. Date: January 2026
A Technical Guide for Drug Development Professionals
Introduction: The Quest for Precision in Kinase Inhibition
Protein kinases, as fundamental regulators of cellular signaling, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. The aberrant activity of specific kinases is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors that can selectively modulate the activity of these enzymes has revolutionized cancer therapy. The success of a kinase inhibitor lies in its ability to precisely interact with the ATP-binding pocket of the target kinase, often requiring a sophisticated molecular architecture. This guide delves into the pivotal role of a specific, highly functionalized building block, 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone , in the synthesis of a new generation of targeted kinase inhibitors. Its unique structural features, including a reactive ketone group and a substituted pyridine ring, provide a versatile scaffold for constructing potent and selective active pharmaceutical ingredients (APIs).[1][2] This document will explore the synthetic utility of this intermediate, with a focus on its application in the synthesis of BRAF V600E inhibitors, such as Vemurafenib, and provide researchers with the technical insights necessary to leverage this compound in their drug discovery programs.
The Pyridine Scaffold: A Privileged Motif in Kinase Inhibitor Design
The pyridine ring is a recurring motif in a multitude of FDA-approved drugs and clinical candidates targeted at various protein kinases. Its prevalence stems from a combination of favorable physicochemical properties and its ability to engage in key interactions within the kinase ATP-binding site. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP, a common feature in many kinase inhibitors. Furthermore, the aromatic nature of the pyridine ring allows for favorable π-stacking interactions with aromatic residues in the active site. The strategic placement of substituents on the pyridine ring, such as the methoxy and methyl groups in 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone, can further enhance binding affinity and selectivity, as well as modulate pharmacokinetic properties like solubility and metabolic stability.
Synthetic Pathways to Kinase Inhibitors: A Central Role for 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone
While multiple synthetic routes to complex kinase inhibitors like Vemurafenib exist, the use of pre-functionalized building blocks such as 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone offers a convergent and efficient approach. Although direct synthesis of Vemurafenib from this specific starting material is not explicitly detailed in publicly available literature, a plausible and scientifically sound synthetic strategy can be postulated based on known chemical transformations and the synthesis of analogous compounds.
The key transformations would likely involve the elaboration of the ethanone moiety and the strategic coupling of the pyridine core to other key fragments of the final inhibitor. A hypothetical, yet illustrative, synthetic workflow is presented below.
An In-depth Technical Guide to 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone: A Key Intermediate in Modern Drug Discovery
Abstract This technical guide provides a comprehensive overview of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone, a pivotal heterocyclic ketone intermediate in the pharmaceutical industry. While the specific historical deta...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive overview of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone, a pivotal heterocyclic ketone intermediate in the pharmaceutical industry. While the specific historical details of its initial discovery are not extensively documented in publicly accessible literature, its contemporary significance is firmly established. This document elucidates the compound's known applications, particularly in the synthesis of kinase inhibitors for oncology, and explores its potential in the development of novel anti-inflammatory and neuroprotective agents. This guide offers insights into its chemical properties and presents a generalized synthetic strategy based on established pyridine derivatization methodologies, providing a valuable resource for researchers, scientists, and professionals engaged in drug development.
Introduction: The Emergence of a Versatile Pyridine Building Block
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone, identified by the CAS Number 1203499-64-2, is a substituted pyridine derivative that has gained prominence as a crucial building block in the synthesis of complex pharmaceutical molecules.[1] Its structure, featuring a methoxy group at the 2-position, a methyl group at the 5-position, and an ethanone (acetyl) group at the 3-position of the pyridine ring, offers a unique combination of electronic and steric properties. This specific arrangement of functional groups makes it a valuable synthon for medicinal chemists, enabling the construction of intricate molecular architectures with high specificity for biological targets.
The primary application of this intermediate lies in the development of kinase inhibitors, a class of targeted cancer therapies that have revolutionized oncology.[1] Furthermore, its utility extends to the exploratory research of new therapeutic agents for inflammatory and neurodegenerative diseases.[1] The reactive ketone group and the substituted pyridine core are instrumental in creating active pharmaceutical ingredients (APIs) with enhanced binding selectivity to their target proteins.[1]
Physicochemical Properties
A clear understanding of the physicochemical properties of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone is essential for its effective use in synthesis and for the development of robust analytical methods.
While a specific, detailed, and publicly documented synthesis protocol for 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone could not be definitively identified in the reviewed literature, a general understanding of its synthesis can be inferred from established methods for the preparation of substituted pyridin-3-ylethanone derivatives. The synthesis of such compounds often involves the construction of the pyridine ring followed by the introduction of the acetyl group, or the modification of a pre-existing substituted pyridine.
One plausible and commonly employed strategy for the synthesis of related compounds involves a multi-step sequence starting from simpler, commercially available pyridine derivatives. The following diagram illustrates a generalized, hypothetical synthetic workflow.
Caption: A generalized workflow for the synthesis of substituted pyridin-3-ylethanones.
Hypothetical Step-by-Step Protocol
The following protocol is a generalized representation and has not been experimentally validated for the specific synthesis of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone. It is based on common organic chemistry transformations used for the synthesis of analogous compounds.
Step 1: Functionalization of a Pyridine Precursor
Objective: To introduce a reactive handle at the 3-position of a suitable 2-methoxy-5-methylpyridine precursor.
Procedure:
A starting material such as 2-methoxy-5-methylpyridine would be subjected to an electrophilic aromatic substitution reaction. Due to the directing effects of the methoxy and methyl groups, achieving selective substitution at the 3-position can be challenging and may require specific reaction conditions or the use of protecting groups.
Alternatively, a pre-functionalized pyridine, such as a halogenated derivative, could be used to direct the subsequent introduction of the acetyl group.
Step 2: Introduction of the Acetyl Group
Objective: To install the ethanone (acetyl) moiety at the 3-position.
Procedure:
If a suitable precursor from Step 1 is obtained, a reaction analogous to the Friedel-Crafts acylation could be employed. This would typically involve reacting the pyridine derivative with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.
Alternatively, a metal-catalyzed cross-coupling reaction could be utilized, for instance, by reacting a 3-halo-2-methoxy-5-methylpyridine with an organometallic acetylating reagent.
Step 3: Purification
Objective: To isolate and purify the final product.
Procedure:
The crude reaction mixture would be subjected to standard workup procedures, including extraction and washing.
Purification would likely be achieved through column chromatography on silica gel, followed by recrystallization or distillation to obtain the final product of high purity.
Role in Drug Discovery and Development
The significance of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone is underscored by its role as a key intermediate in the synthesis of targeted therapeutics.
Kinase Inhibitors in Oncology
Kinases are a class of enzymes that play a critical role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers. The development of small molecule inhibitors that specifically target these kinases has been a major focus of cancer research. The substituted pyridine scaffold of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone serves as a core structural motif in many kinase inhibitors, providing a framework for the precise positioning of pharmacophoric groups that interact with the kinase active site.
Caption: The role of the intermediate in the kinase inhibitor drug discovery pipeline.
Anti-inflammatory and Neuroprotective Agents
Beyond oncology, the structural motifs derived from 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone are being explored for their potential in treating inflammatory conditions and neurodegenerative diseases. The ability to fine-tune the substitution pattern on the pyridine ring allows for the optimization of properties such as target affinity, selectivity, and pharmacokinetic profiles, making it a versatile platform for the design of novel therapeutic agents.
Conclusion and Future Perspectives
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone has emerged as a valuable and versatile intermediate in the field of medicinal chemistry. While its own discovery and detailed synthetic history are not prominently featured in the public domain, its application in the synthesis of high-value pharmaceutical compounds, particularly kinase inhibitors, is well-established. The continued exploration of new synthetic routes to this and related pyridine derivatives will undoubtedly facilitate the discovery and development of the next generation of targeted therapies. As our understanding of the molecular basis of diseases deepens, the demand for sophisticated and precisely engineered building blocks like 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone is set to grow, further solidifying its importance in the landscape of modern drug discovery.
The Strategic Role of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone in Modern Drug Discovery: A Technical Guide
Foreword: Unlocking Therapeutic Potential Through a Versatile Pyridine Scaffold In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents is a relentless endeavor. Central to this purs...
Author: BenchChem Technical Support Team. Date: January 2026
Foreword: Unlocking Therapeutic Potential Through a Versatile Pyridine Scaffold
In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents is a relentless endeavor. Central to this pursuit is the identification and strategic utilization of versatile chemical scaffolds that serve as foundational building blocks for a diverse array of biologically active molecules. One such scaffold of burgeoning significance is 1-(2-methoxy-5-methylpyridin-3-yl)ethanone. This pyridinyl ethanone derivative, characterized by its unique substitution pattern, has emerged as a critical intermediate in the synthesis of next-generation kinase inhibitors, anti-inflammatory agents, and neuroprotective compounds.[1][2][3]
This technical guide provides an in-depth exploration of 1-(2-methoxy-5-methylpyridin-3-yl)ethanone, its derivatives, and its analogs. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of facts, but a narrative that weaves together synthetic strategy, biological rationale, and practical application. As we delve into the chemistry and potential therapeutic applications of this remarkable scaffold, we will uncover the nuanced structure-activity relationships that govern its biological effects and explore the experimental methodologies that are pivotal to harnessing its full potential.
I. Core Compound Profile: 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone
At the heart of our discussion lies 1-(2-methoxy-5-methylpyridin-3-yl)ethanone, a molecule whose strategic importance is underscored by its chemical attributes.
The intrinsic reactivity of the ketone functional group, coupled with the electronic properties of the substituted pyridine ring, renders this compound an ideal starting point for a multitude of chemical transformations.[1] The methoxy and methyl groups on the pyridine ring are not mere spectators; they play a crucial role in modulating the molecule's solubility, metabolic stability, and binding affinity to biological targets.[2]
II. Synthetic Pathways and Methodologies
While specific, detailed synthetic protocols for 1-(2-methoxy-5-methylpyridin-3-yl)ethanone are not extensively published in peer-reviewed literature, its synthesis can be inferred from established methodologies for related pyridine derivatives. A highly relevant analogue, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, serves as an excellent case study. This compound is a key intermediate in the synthesis of the COX-2 inhibitor, Etoricoxib.[4] The patented synthetic routes for this analog provide a robust framework for the potential synthesis of our core compound and its derivatives.
The following protocol is adapted from a patented process for a structurally related compound and illustrates a plausible and efficient method for the synthesis of pyridinyl ethanone derivatives.[4]
Objective: To synthesize a 1-(pyridin-3-yl)ethanone derivative via a palladium-catalyzed cross-coupling reaction.
Materials:
1-(6-methylpyridin-3-yl)ethanone
4-Bromophenyl methyl sulfone
Potassium phosphate
Palladium(II) acetylacetonate (Pd(acac)₂)
Xantphos
N,N-Dimethylformamide (DMF)
Dichloromethane
Aqueous ammonium chloride solution
Brine
Acetone
Procedure:
To a 2000 mL flask under a nitrogen atmosphere, add 1-(6-methylpyridin-3-yl)ethanone (50 g, 1 equiv, 0.370 mol), 4-bromophenyl methyl sulfone (87 g, 1 equiv, 0.370 mol), potassium phosphate (235.6 g, 3 equiv, 1.110 mol), Pd(acac)₂ (169 mg, 0.15 mol %), and Xantphos (482 mg, 0.225 mol %).
Add N,N-dimethylformamide (300 mL).
Perform three cycles of vacuum and backfilling with nitrogen.
Heat the reaction mixture to 85°C and stir for 20 hours under a nitrogen atmosphere.
Cool the reaction mixture to 50°C.
Dilute the mixture with a 10% aqueous solution of ammonium chloride (15 mL) and extract with dichloromethane (2 x 10 mL).
Combine the organic phases, filter through dicalite, wash with brine (10 mL), and concentrate under reduced pressure.
Recrystallize the crude product from acetone (10 mL) to yield the purified product.
Expected Outcome: This process is reported to yield the desired product with a molar yield of 84%.[4]
Caption: Palladium-catalyzed synthesis workflow.
III. Therapeutic Applications and Biological Activity
The true value of 1-(2-methoxy-5-methylpyridin-3-yl)ethanone lies in its potential as a precursor to a new generation of therapeutics. The pyridine scaffold is a common feature in many FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[5]
A. Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] Consequently, kinase inhibitors have become a major class of therapeutic agents. The substituted pyridine ring of our core compound is an ideal starting point for the design of selective kinase inhibitors.[1]
Structure-Activity Relationship (SAR) Insights:
Hinge-Binding Region: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a critical interaction with the hinge region of the kinase ATP-binding pocket.
Gatekeeper Residue: The substituents on the pyridine ring can be tailored to exploit the size and nature of the gatekeeper residue, a key determinant of kinase selectivity.
Solvent-Exposed Region: Modifications at the ethanone moiety can be used to introduce groups that interact with the solvent-exposed region of the active site, often improving potency and pharmacokinetic properties.
Caption: General workflow for a kinase inhibition assay.
V. Conclusion and Future Directions
1-(2-methoxy-5-methylpyridin-3-yl)ethanone represents a strategically important and highly versatile scaffold in modern drug discovery. Its unique chemical architecture provides a fertile ground for the synthesis of a diverse range of derivatives with the potential to modulate the activity of key biological targets. While the direct biological evaluation of its derivatives is an area ripe for further exploration, the extensive research on analogous compounds strongly supports its potential as a precursor to novel kinase inhibitors, anti-inflammatory agents, and neuroprotective compounds.
The future of research in this area will likely focus on the systematic exploration of the chemical space around this core structure. By employing combinatorial chemistry and structure-based drug design, researchers can generate libraries of novel derivatives and screen them against a wide range of biological targets. The detailed synthetic and biological protocols provided in this guide offer a solid foundation for such endeavors. As our understanding of the intricate signaling pathways that underpin human disease continues to grow, the strategic application of versatile scaffolds like 1-(2-methoxy-5-methylpyridin-3-yl)ethanone will undoubtedly play a pivotal role in the development of the next generation of life-saving medicines.
An In-depth Technical Guide to the Reactivity of the Ketone Group in 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals Abstract 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone is a pivotal heterocyclic ketone that serves as a versatile building block in the synthesis of complex p...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone is a pivotal heterocyclic ketone that serves as a versatile building block in the synthesis of complex pharmaceutical agents, most notably in the development of kinase inhibitors for oncology.[1][2] The strategic positioning of the acetyl group at the C3 position of the pyridine ring, flanked by a methoxy group at C2 and a methyl group at C5, imparts a unique electronic and steric environment that dictates the reactivity of the ketone's carbonyl group. This guide provides a comprehensive technical overview of the reactivity of this ketone, exploring its susceptibility to nucleophilic attack, reduction, oxidation, and enolization. Detailed mechanistic insights, validated experimental protocols for analogous systems, and an analysis of the directing effects of the pyridine substituents are presented to empower researchers in leveraging this intermediate for novel molecular design and synthesis.
Introduction: A Key Intermediate in Medicinal Chemistry
The pyridine scaffold is a cornerstone in drug discovery, and substituted pyridines often confer desirable pharmacokinetic and pharmacodynamic properties to bioactive molecules. 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone has emerged as a valuable intermediate, particularly in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.[1][2] The reactivity of its ketone group is of paramount importance, as it provides a chemical handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of diverse molecular architectures.
Molecular Structure and Properties:
Property
Value
IUPAC Name
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone
CAS Number
1203499-64-2
Molecular Formula
C₉H₁₁NO₂
Molecular Weight
165.19 g/mol
Analysis of Ketone Reactivity: Electronic and Steric Influences
The reactivity of the acetyl group in 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone is modulated by the electronic and steric effects of the substituents on the pyridine ring.
Electronic Effects:
Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing via the inductive effect, which deactivates the ring towards electrophilic substitution but also influences the reactivity of its substituents.
Methoxy Group (-OCH₃): Located at the C2 position, the methoxy group is a strong electron-donating group through resonance (+M effect) and electron-withdrawing through induction (-I effect). The resonance effect generally dominates, increasing the electron density of the pyridine ring.
Methyl Group (-CH₃): Positioned at the C5 position, the methyl group is a weak electron-donating group through induction (+I effect) and hyperconjugation.
The combination of these electronic effects makes the carbonyl carbon of the acetyl group susceptible to nucleophilic attack. The electron-donating methoxy group can partially mitigate the electrophilicity of the carbonyl carbon compared to an unsubstituted 3-acetylpyridine.
Steric Effects:
The methoxy group at the C2 position exerts a significant steric hindrance around the C3-acetyl group. This steric crowding can influence the trajectory of incoming nucleophiles, potentially favoring the approach from the less hindered face of the molecule and influencing the stereochemical outcome of addition reactions.
Caption: Factors influencing the reactivity of the ketone group.
Key Reactions of the Ketone Group
The acetyl group of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone can undergo a variety of transformations, making it a versatile synthetic handle. The following sections detail some of the most important reactions, including representative mechanisms and experimental protocols adapted from analogous systems.
Nucleophilic Addition Reactions
The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles.
Mechanism of Nucleophilic Addition:
The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the alcohol product.
Application Note & Synthesis Protocol: 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone
Abstract This document provides a comprehensive guide for the synthesis of 1-(2-methoxy-5-methylpyridin-3-yl)ethanone, a key intermediate in the development of contemporary pharmaceuticals, particularly kinase inhibitors...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This document provides a comprehensive guide for the synthesis of 1-(2-methoxy-5-methylpyridin-3-yl)ethanone, a key intermediate in the development of contemporary pharmaceuticals, particularly kinase inhibitors[1][2]. The protocol herein emphasizes a robust and scalable synthetic strategy, leveraging directed ortho-metalation, a cornerstone of modern heterocyclic chemistry. This application note is intended for researchers and professionals in organic synthesis and drug development, offering a detailed, step-by-step protocol, mechanistic insights, and a discussion of alternative synthetic approaches.
Introduction: Significance of Substituted Pyridinyl Ethanones
Substituted pyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates[3][4]. The title compound, 1-(2-methoxy-5-methylpyridin-3-yl)ethanone (CAS 1203499-64-2), combines several key structural features: a pyridine core, an electron-donating methoxy group, a methyl group, and a reactive ketone functionality. This specific arrangement of substituents makes it a valuable precursor for creating complex molecules with high binding affinity and selectivity for biological targets[1]. The development of a reliable and well-documented synthesis is therefore of significant interest to the chemical research community.
Overview of the Synthetic Strategy
The synthesis of 1-(2-methoxy-5-methylpyridin-3-yl)ethanone can be approached through several established methodologies in heterocyclic chemistry. After a thorough review of synthetic strategies for analogous compounds, a two-step sequence commencing with the commercially available 2-methoxy-5-methylpyridine is proposed as the most efficient and regioselective route. This strategy involves:
Directed ortho-Metalation (DoM): Lithiation of 2-methoxy-5-methylpyridine at the C-3 position.
Acylation: Quenching the resulting organolithium species with a suitable acetylating agent.
This approach is favored over alternatives like Friedel-Crafts acylation, which can be problematic for pyridine systems due to the Lewis basicity of the ring nitrogen, often leading to catalyst deactivation and low yields[5][6]. The methoxy group at the C-2 position serves as an excellent directed metalation group (DMG), reliably guiding the deprotonation to the adjacent C-3 position[7].
Below is a graphical representation of the proposed synthetic workflow.
Caption: Proposed synthetic workflow for 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
2-Methoxy-5-methylpyridine
≥98%
Commercially available
Store under inert atmosphere
Diisopropylamine
Anhydrous, ≥99.5%
Sigma-Aldrich
Store over molecular sieves
n-Butyllithium
2.5 M in hexanes
Sigma-Aldrich
Titrate before use
Tetrahydrofuran (THF)
Anhydrous, ≥99.9%
Sigma-Aldrich
Use freshly distilled from Na/benzophenone
N,N-Dimethylacetamide (DMA)
Anhydrous, ≥99.8%
Sigma-Aldrich
Store over molecular sieves
Diethyl ether
Anhydrous, ≥99.7%
Fisher Scientific
Saturated aq. NH₄Cl
Reagent grade
Saturated aq. NaCl (Brine)
Reagent grade
Anhydrous MgSO₄
Reagent grade
Silica gel
230-400 mesh
For column chromatography
Hexanes
HPLC grade
For chromatography
Ethyl acetate
HPLC grade
For chromatography
Detailed Synthesis Protocol
This protocol is designed for a 10 mmol scale synthesis. All operations should be conducted in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
Step 1: In situ Generation of Lithium Diisopropylamide (LDA) and Lithiation of 2-Methoxy-5-methylpyridine
To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 40 mL).
Cool the flask to -78 °C in a dry ice/acetone bath.
Add diisopropylamine (1.54 mL, 11 mmol, 1.1 equiv.) to the cooled THF.
Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol, 1.1 equiv.) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.
In a separate flask, prepare a solution of 2-methoxy-5-methylpyridine (1.23 g, 10 mmol, 1.0 equiv.) in anhydrous THF (10 mL).
Add the 2-methoxy-5-methylpyridine solution dropwise to the LDA solution at -78 °C over 15 minutes.
Stir the reaction mixture at -78 °C for 1 hour. Successful lithiation at the C-3 position is anticipated based on the directing effect of the C-2 methoxy group[7].
Step 2: Acylation and Work-up
To the reaction mixture containing the lithiated pyridine at -78 °C, add anhydrous N,N-dimethylacetamide (DMA, 1.02 mL, 11 mmol, 1.1 equiv.) dropwise.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
Transfer the mixture to a separatory funnel and add diethyl ether (50 mL).
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 25 mL).
Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 30 mL).
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 3: Purification
Purify the crude residue by flash column chromatography on silica gel.
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).
Combine the fractions containing the desired product (as determined by TLC analysis) and concentrate under reduced pressure to afford 1-(2-methoxy-5-methylpyridin-3-yl)ethanone as a solid or oil.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
¹H NMR: Expected signals for the methoxy, methyl, and acetyl protons, as well as two distinct aromatic protons on the pyridine ring.
¹³C NMR: Signals corresponding to all nine carbon atoms.
Mass Spectrometry: A molecular ion peak corresponding to the expected mass (C₉H₁₁NO₂, MW: 165.19 g/mol ).
Melting Point: If the product is a solid.
Discussion of Alternative Synthetic Routes
While the directed ortho-metalation route is recommended for its high regioselectivity and reliability, other strategies could be considered:
Friedel-Crafts Acylation: Direct acylation of 2-methoxy-5-methylpyridine with acetic anhydride or acetyl chloride using a Lewis acid catalyst (e.g., AlCl₃) or a Brønsted acid could be explored[5][6]. This approach, however, may suffer from low yields due to the aforementioned deactivation of the catalyst by the pyridine nitrogen. Optimization of the catalyst and reaction conditions would be critical.
Cross-Coupling Reactions: A 3-halo-2-methoxy-5-methylpyridine could be subjected to a Stille, Suzuki, or Negishi coupling with an appropriate acetyl-containing organometallic reagent. This route would necessitate the synthesis of the halogenated pyridine precursor, adding steps to the overall sequence.
Safety Precautions
n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.
Anhydrous solvents are highly flammable.
The reaction should be performed in a well-ventilated fume hood.
Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
References
2-Methoxy Pyridine. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
Gao, C., et al. (2021). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons.
Kerru, N., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Pharmaceuticals, 15(4), 439.
Gros, P., Choppin, S., & Fort, Y. (2001). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? The Journal of Organic Chemistry, 66(25), 8637-8640.
Kuzenkov, A. V., et al. (2009). Synthesis and fungicidal activity of substituted 1-(3-pyridyl)-2-(4-chlorophenoxy)-ethanols-1. Chemistry of Heterocyclic Compounds, 45(11), 1331-1335.
De novo Synthesis of Substituted Pyridines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone. (n.d.). MySkinRecipes. Retrieved January 19, 2026, from [Link]
4-Acetylpyridine oxime. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]
Movassaghi, M., & Hill, M. D. (2006). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society, 128(14), 4592-4593.
A process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. (n.d.). IndiaPatents. Retrieved January 19, 2026, from [Link]
A kind of preparation method of 2-acetylpyridine. (2019). Google Patents.
Preparation of 3-acetylpyridine. (n.d.). PrepChem.com. Retrieved January 19, 2026, from [Link]
Application Notes & Protocols: The Strategic Acylation of Methoxypyridines
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Acyl-Methoxypyridines The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceut...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Acyl-Methoxypyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules. The introduction of an acyl group onto a pyridine ring, particularly one bearing a methoxy substituent, generates acyl-methoxypyridines—high-value intermediates for drug discovery. These ketones serve as versatile handles for further chemical transformations, enabling the construction of complex molecular architectures. The methoxy group not only influences the electronic properties and metabolic stability of the final compound but also plays a crucial role in directing the regiochemical outcome of the acylation reaction itself.
However, the electrophilic substitution on the pyridine ring is notoriously challenging. The lone pair of electrons on the nitrogen atom readily complexes with Lewis acids, which are essential catalysts for classical acylation reactions. This coordination severely deactivates the ring towards electrophilic attack, often preventing the reaction entirely.[1] The strategic placement of an electron-donating group, such as methoxy, can mitigate this deactivation and facilitate the desired C-C bond formation.[2]
This guide provides an in-depth exploration of the experimental procedures for the acylation of methoxypyridines, focusing on the venerable Friedel-Crafts acylation. We will dissect the underlying mechanisms, explain the causality behind critical experimental choices, and provide detailed, field-proven protocols for synthesis, workup, and purification.
The Chemistry: Mechanism and Regioselectivity
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that forms a C-C bond between an aromatic ring and an acyl group.[3][4] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent.[3][5]
The Core Mechanism
The reaction proceeds through three primary stages:
Generation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the halogen of an acyl halide or to the oxygen of an anhydride. This coordination makes the carbonyl carbon highly electrophilic, facilitating the formation of a resonance-stabilized acylium ion.[5][6] This acylium ion is the key electrophile in the reaction.
Electrophilic Attack: The electron-rich π-system of the methoxypyridine ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a new carbon-carbon bond and generates a positively charged, non-aromatic intermediate known as a sigma complex or arenium ion.
Restoration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom that underwent the electrophilic attack.[6] This step regenerates the aromatic pyridine ring, now substituted with the acyl group, and also regenerates the Lewis acid catalyst in theory.[6]
Expert Insight: In practice, the ketone product is a Lewis base and will complex strongly with the AlCl₃ catalyst.[6] This complexation deactivates the product against further acylation but also means that AlCl₃ is consumed. Therefore, stoichiometric or even super-stoichiometric amounts of the Lewis acid are typically required for the reaction to proceed to completion.[7][8]
Caption: Figure 1: Generalized Mechanism of Friedel-Crafts Acylation
The Role of the Methoxy Group
The position of the methoxy group on the pyridine ring dictates the regiochemical outcome of the acylation. As a strong electron-donating group, it activates the ring towards electrophilic attack and directs the incoming acyl group primarily to the ortho and para positions relative to itself.
Substrate
Activating/Deactivating Nature
Expected Major Product Position(s)
Rationale
2-Methoxypyridine
Activated
C5 (para to MeO)
The methoxy group strongly activates the ring. The C5 position is electronically favored (para to the activating group) and sterically accessible.
3-Methoxypyridine
Activated
C2, C4, C6
Acylation can occur at multiple positions. The C2 and C6 positions are ortho to the methoxy group, while C4 is para. The outcome is often a mixture and can be sensitive to reaction conditions.
4-Methoxypyridine
Activated
C3 (ortho to MeO)
The nitrogen atom is activated by the para-methoxy group.[9] The C3 and C5 positions are electronically activated and equivalent.
Experimental Design: A Guide to Key Parameters
A successful acylation protocol hinges on the careful selection of reagents and conditions.
Acylating Agent : Acyl chlorides (e.g., acetyl chloride, propionyl chloride) and cyclic or symmetric anhydrides (e.g., acetic anhydride, phthalic anhydride) are most common.[10] Anhydrides are often preferred for large-scale synthesis as they are less volatile and produce a carboxylic acid byproduct instead of corrosive HCl gas.
Lewis Acid Catalyst :
Aluminum Chloride (AlCl₃) : The most common and powerful catalyst. It is highly effective but moisture-sensitive and requires stoichiometric amounts.[11][12]
Iron(III) Chloride (FeCl₃) : A milder and less expensive alternative to AlCl₃, though it may require higher temperatures or longer reaction times.[12]
Metal Triflates (e.g., Yb(OTf)₃, Sc(OTf)₃) : Modern catalysts that can often be used in smaller, truly catalytic amounts (2-10 mol%). They are more tolerant to air and moisture, simplifying handling.[11]
Solvent : The solvent must be anhydrous and inert to the strong Lewis acids used. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices due to their ability to dissolve the reactants and their relatively low boiling points, which simplifies removal.[13] Nitrobenzene can be used for less reactive substrates but is more difficult to remove.
Temperature : The initial formation of the acylium ion complex is highly exothermic and must be controlled. The reaction is typically started at 0 °C, after which it is allowed to warm to room temperature or gently refluxed to ensure completion.[11][13]
Detailed Experimental Protocols
The following protocols provide a robust framework for the acylation of methoxypyridines. All operations should be performed in a well-ventilated fume hood.
Protocol 1: Classical Acylation of 2-Methoxypyridine using AlCl₃ and Acetic Anhydride
This protocol details the acetylation at the C5 position of 2-methoxypyridine to yield 5-acetyl-2-methoxypyridine.
Materials:
2-Methoxypyridine (1.0 eq)
Anhydrous Aluminum Chloride (AlCl₃) (1.5 eq)
Acetic Anhydride (1.2 eq)
Anhydrous Dichloromethane (DCM)
Concentrated Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)
Round-bottom flask, addition funnel, condenser, magnetic stirrer
Ice bath
Standard glassware for workup and purification
Procedure:
Reaction Setup : Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure all glassware is oven- or flame-dried to remove moisture. Place the apparatus under an inert atmosphere (e.g., Nitrogen or Argon).[4]
Catalyst Suspension : To the reaction flask, add anhydrous AlCl₃ (1.5 eq) followed by anhydrous DCM to create a stirrable suspension. Cool the flask to 0 °C using an ice/water bath.
Acylium Ion Formation : In the addition funnel, prepare a solution of acetic anhydride (1.2 eq) in anhydrous DCM. Add this solution dropwise to the cold, stirring AlCl₃ suspension over 15-20 minutes. A yellow to orange complex may form.
Substrate Addition : After the addition is complete, prepare a separate solution of 2-methoxypyridine (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.[13]
Reaction Progression : Once the substrate addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until the reaction is complete.
Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC).[11] A suitable eluent system is typically a mixture of hexanes and ethyl acetate. The product spot should be more polar than the starting material.
Protocol 2: Reaction Workup and Product Purification
This is a critical phase to decompose the catalyst complex and isolate the pure product.
Quenching : Prepare a beaker with a mixture of crushed ice and concentrated HCl (approx. 25 g of ice and 15 mL of HCl per 0.05 mol of substrate).[13] Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring. This process is highly exothermic and will release HCl gas.
Self-Validation Check: Successful quenching is marked by the decomposition of the colored aluminum complex and the formation of a biphasic mixture.[14]
Phase Separation : Transfer the quenched mixture to a separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer into a clean flask.
Extraction : Extract the remaining aqueous layer with two additional portions of DCM to recover any dissolved product.[13]
Washing : Combine all organic layers. Wash sequentially with:
Saturated NaHCO₃ solution (to neutralize any remaining acid; watch for gas evolution).[13]
Drying : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[15] Swirl the flask until the drying agent no longer clumps together.
Solvent Removal : Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.[13]
Purification : Purify the crude residue via silica gel column chromatography. The polarity of the eluent will depend on the specific product, but a gradient of ethyl acetate in hexanes is a good starting point.
Characterization : Confirm the identity and purity of the final product using NMR (¹H, ¹³C) and IR spectroscopy.
The Strategic Application of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone in Modern Kinase Inhibitor Discovery
Introduction: Identifying a Privileged Scaffold in Medicinal Chemistry In the landscape of contemporary drug discovery, particularly within oncology and immunology, the pursuit of novel kinase inhibitors remains a paramo...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Identifying a Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, particularly within oncology and immunology, the pursuit of novel kinase inhibitors remains a paramount objective. The strategic selection of starting materials and core chemical scaffolds is a critical determinant of success in this endeavor. 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone has emerged as a molecule of significant interest, representing a "privileged scaffold" for the construction of potent and selective kinase inhibitors. Its inherent structural features—a reactive ketone for diverse chemical transformations and a substituted pyridine ring to modulate binding affinity and selectivity—position it as a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs)[1][2]. This guide provides an in-depth exploration of its application, focusing on the synthesis of pyrazolo[3,4-b]pyridine derivatives, a class of compounds known to exhibit potent inhibition of various kinases implicated in cancer and inflammatory diseases[1][3][4][5].
Physicochemical Properties and Strategic Advantages
To effectively leverage this intermediate, a clear understanding of its properties is essential.
Property
Value
Significance in Synthesis
Molecular Formula
C₉H₁₁NO₂
Provides a foundation for further molecular elaboration.
Molecular Weight
165.19 g/mol
A relatively low molecular weight allows for significant additions while maintaining drug-like properties.
Key Functional Groups
Acetyl (ethanone), Methoxy, Methyl, Pyridine
The acetyl group is a key handle for cyclization and derivatization. The methoxy and methyl groups influence solubility and electronic properties, while the pyridine nitrogen acts as a hydrogen bond acceptor, crucial for kinase binding.
CAS Number
1203499-64-2
For unambiguous identification and sourcing.
The strategic combination of a reactive ketone with an electron-rich, substituted pyridine ring makes this molecule an ideal starting point for constructing fused heterocyclic systems with high therapeutic potential[1][2].
Application in the Synthesis of Pyrazolo[3,4-b]pyridine Kinase Inhibitors
A primary application of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone is in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives. This scaffold is a known "bioisostere" of purine, enabling it to effectively compete for the ATP-binding site of various kinases[3]. Derivatives of this class have shown potent inhibitory activity against kinases such as Janus kinase (JAK), Glycogen Synthase Kinase 3 (GSK3), and Tank-Binding Kinase 1 (TBK1), which are key nodes in signaling pathways that drive cancer cell proliferation and inflammatory responses[1][4].
Synthetic Workflow: From Ketone to Kinase Inhibitor
The synthesis of a pyrazolo[3,4-b]pyridine core from 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone typically proceeds through a cyclocondensation reaction with a suitably substituted aminopyrazole. A representative workflow is outlined below.
Caption: Synthetic workflow for pyrazolo[3,4-b]pyridine kinase inhibitors.
Detailed Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Core
This protocol details a representative synthesis of a pyrazolo[3,4-b]pyridine core, a key step in the development of a final drug candidate. The causality behind each step is explained to provide a deeper understanding of the process.
Objective: To synthesize a 4-substituted-6-methoxy-5-methyl-1H-pyrazolo[3,4-b]pyridine derivative from 1-(2-methoxy-5-methylpyridin-3-yl)ethanone.
Materials and Reagents
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone
Dimethylformamide-dimethyl acetal (DMF-DMA)
5-Amino-1H-pyrazole-4-carbonitrile
Acetic Acid (glacial)
Ethanol
Sodium Hydroxide
Hydrochloric Acid
Ethyl Acetate
Hexanes
Silica Gel for column chromatography
Step-by-Step Methodology
Step 1: Formation of the Enaminone Intermediate
Reaction Setup: To a solution of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone (1.0 eq) in toluene (10 volumes), add dimethylformamide-dimethyl acetal (DMF-DMA) (1.5 eq).
Causality: DMF-DMA acts as a one-carbon electrophile and a dehydrating agent, reacting with the acetyl group's α-protons to form a highly reactive enaminone intermediate. This step is crucial for activating the ketone for subsequent cyclization.
Reaction Conditions: Heat the mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene. The resulting crude enaminone is typically used in the next step without further purification.
Step 2: Cyclocondensation to form the Pyrazolo[3,4-b]pyridine Core
Reaction Setup: Dissolve the crude enaminone from Step 1 in glacial acetic acid (10 volumes). Add 5-amino-1H-pyrazole-4-carbonitrile (1.1 eq).
Causality: This is a classic cyclocondensation reaction. The nucleophilic amino group of the pyrazole attacks the electrophilic carbon of the enaminone, followed by an intramolecular cyclization and dehydration to form the fused bicyclic pyrazolo[3,4-b]pyridine system. Acetic acid serves as both the solvent and an acid catalyst.
Reaction Conditions: Heat the reaction mixture to reflux (approx. 118 °C) for 8-12 hours. Monitor the formation of the product by TLC or LC-MS.
Isolation and Purification:
Cool the reaction mixture to room temperature and pour it into ice-water.
Neutralize the mixture with a saturated sodium bicarbonate solution.
Extract the aqueous layer with ethyl acetate (3 x 20 volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the desired 4-(5-amino-1H-pyrazol-4-yl)-6-methoxy-5-methyl-1H-pyrazolo[3,4-b]pyridine derivative.
Mechanism of Action and Signaling Pathway Modulation
The synthesized pyrazolo[3,4-b]pyridine core can be further derivatized to target specific kinases. For instance, derivatives of this scaffold have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers[4].
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a pyrazolo[3,4-b]pyridine derivative.
Inhibition of a key kinase like PI3K by a pyrazolo[3,4-b]pyridine derivative, synthesized from 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone, can block the downstream signaling cascade that promotes tumor cell growth and survival, thereby providing a therapeutic benefit.
Conclusion and Future Outlook
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone stands out as a strategically valuable intermediate in medicinal chemistry. Its utility in the synthesis of pyrazolo[3,4-b]pyridines, a class of potent kinase inhibitors, underscores its importance in the development of next-generation targeted therapies. The protocols and workflows detailed herein provide a foundational understanding for researchers and drug development professionals to harness the potential of this versatile building block in their quest for novel therapeutics. Further exploration of diverse cyclization partners and subsequent derivatization of the resulting scaffolds will undoubtedly lead to the discovery of new and improved kinase inhibitors for a range of diseases.
MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
MDPI. PI3K/mTOR Inhibitor Induces Context-Dependent Apoptosis and Methuosis in Cancer Cells. [Link]
Taylor & Francis Online. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]
Google Patents. PYRAZOLO[3,4-b]PYRIDINE COMPOUNDS AS INHIBITORS OF TAM AND MET KINASES.
High-Purity Isolation of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone: A Guide to Chromatographic and Recrystallization Techniques
An Application Note for Researchers and Drug Development Professionals Abstract 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesi...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Note for Researchers and Drug Development Professionals
Abstract
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of advanced pharmaceutical agents, including potent kinase inhibitors for oncology.[1] The efficacy, safety, and stability of the final Active Pharmaceutical Ingredient (API) are directly dependent on the purity of such precursors. This application note provides a comprehensive guide with detailed protocols for the purification of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone, addressing common challenges associated with substituted pyridine derivatives. We present field-proven methods for flash column chromatography and recrystallization, designed to yield material of high purity suitable for downstream synthetic applications in a research and drug development setting.
Compound Profile and Purification Rationale
Understanding the physicochemical properties of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone is fundamental to designing an effective purification strategy. The molecule's structure incorporates several key functional groups that dictate its behavior.
Pyridine Ring: The nitrogen atom imparts basicity (typical pKa for pyridine derivatives is 5-6) and polarity.[2] This basicity is a critical handle for purification but can also cause issues like peak tailing in normal-phase chromatography due to strong interactions with acidic silica gel.[3]
Ketone and Methoxy Groups: These electron-donating and polar groups increase the molecule's overall polarity and provide sites for hydrogen bonding, influencing solubility in various organic solvents.
Aromatic System: The substituted ring structure makes the compound amenable to purification by techniques that exploit aromaticity and crystallinity.
Table 1: Physicochemical Properties of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone
A multi-step purification strategy is often necessary to remove a diverse range of potential impurities, including unreacted starting materials, reagents, and reaction by-products. Our recommended workflow involves a primary purification step to remove bulk impurities, followed by a final polishing step to achieve high crystalline purity.
Caption: High-level workflow for the purification of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone.
Protocol 1: Flash Column Chromatography
Flash chromatography is the workhorse method for purifying intermediates in organic synthesis. For basic compounds like pyridine derivatives, special considerations are required to achieve efficient separation and good peak shape.
Principle of the Method: The separation is based on the differential partitioning of the crude compound between a solid stationary phase (silica gel) and a liquid mobile phase. Due to the basicity of the pyridine nitrogen, strong interactions with acidic silanol groups on the silica surface can lead to significant peak tailing.[3] To counteract this, a small amount of a competitive base, such as triethylamine (TEA), is added to the mobile phase. The TEA effectively shields the active silanol sites, allowing the target compound to elute symmetrically.[3]
Materials and Reagents:
Crude 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone
Silica gel (230-400 mesh)
Triethylamine (TEA)
Hexanes or Heptane (ACS grade)
Ethyl Acetate (EtOAc, ACS grade)
TLC plates (silica gel 60 F₂₅₄)
Glass column, flasks, and fraction collection tubes
Step-by-Step Protocol:
TLC Analysis and Solvent System Selection:
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
Spot on a TLC plate and develop in various ratios of Hexanes:EtOAc (e.g., 9:1, 4:1, 2:1).
The ideal solvent system should provide a retention factor (Rƒ) of ~0.25-0.35 for the target compound.
Prepare the chosen mobile phase and add 0.1-0.5% TEA by volume. For example, for 1 L of 7:3 Hexanes:EtOAc, add 1 mL of TEA.
Column Packing:
Prepare a slurry of silica gel in the mobile phase (without TEA initially is acceptable for the slurry).
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
Once packed, wash the column with at least two column volumes of the full mobile phase (containing TEA).
Sample Loading:
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (~2-3 times the mass of the crude product). Evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.
Wet Loading: Dissolve the crude product in the absolute minimum amount of mobile phase and carefully pipette it onto the top of the column.
Elution and Fraction Collection:
Begin eluting the column with the mobile phase, applying positive pressure (air or nitrogen).
Collect fractions of appropriate size (e.g., 10-20 mL).
Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light (254 nm).
Product Isolation:
Combine the fractions containing the pure product.
Remove the solvent using a rotary evaporator. The presence of TEA may require co-evaporation with a solvent like toluene to remove it azeotropically.
Place the resulting solid or oil under high vacuum to remove residual solvents.
Protocol 2: Recrystallization
Recrystallization is an exceptionally powerful technique for achieving high levels of purity in crystalline solids. It excels at removing trace impurities that may have co-eluted during chromatography.
Principle of the Method: This technique relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.[6] An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4°C). Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[6]
Caption: Step-by-step workflow for purification by recrystallization.
Step-by-Step Protocol:
Solvent Screening:
Place small amounts (~20-30 mg) of the chromatographically purified material into separate test tubes.
Add a potential solvent (see Table 2) dropwise at room temperature. If it dissolves, the solvent is unsuitable.
If it does not dissolve, heat the mixture to the solvent's boiling point. If it dissolves, the solvent is a good candidate.
Allow the hot solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates an excellent solvent.
Commonly effective systems for polar molecules include single solvents like isopropanol or ethyl acetate, or solvent pairs like ethanol/water or toluene/heptane.[7]
Dissolution:
Place the material to be recrystallized in an Erlenmeyer flask.
Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling. Continue adding solvent until the solid just dissolves completely. Using excess solvent is a common cause of failure and will reduce yield.[6]
Decolorization/Hot Filtration (Optional):
If the hot solution has a color impurity, a small amount of activated charcoal can be added.
If there are insoluble solid impurities, perform a hot gravity filtration to remove them.[6]
Crystallization:
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
If no crystals form, try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of pure product.[6]
Isolation and Drying:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
Dry the crystals thoroughly in a vacuum oven at a mild temperature (e.g., 40-50°C) until a constant weight is achieved.
Table 2: Potential Solvents for Recrystallization Screening
Solvent
Boiling Point (°C)
Polarity
Notes
Isopropanol
82
Polar Protic
Often a good starting point for moderately polar compounds.
Ethyl Acetate
77
Polar Aprotic
Good for compounds with hydrogen bond acceptors.
Acetonitrile
82
Polar Aprotic
Can be effective for polar molecules.
Toluene
111
Non-polar
Can be used alone or as a non-polar component in a pair.
Ethanol/Water
Variable
Polar Protic Pair
A powerful solvent system; adjust the ratio for optimal results.
Toluene/Heptane
Variable
Non-polar Pair
Useful if the compound is too soluble in toluene alone.
Quality Control and Purity Assessment
After purification, the identity and purity of the final product must be confirmed.
¹H NMR: Confirms the chemical structure and can reveal the presence of solvent or organic impurities.
HPLC: Provides a quantitative measure of purity. For pyridine derivatives, a C18 column with a buffered mobile phase (e.g., phosphate buffer at pH 2.5-3.0) can significantly improve peak shape and provide accurate quantification.[3]
Melting Point: A sharp and narrow melting point range is a reliable indicator of high purity.
References
Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
Application Notes & Protocols for the Comprehensive Characterization of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone
Introduction 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone, a substituted pyridine derivative, serves as a crucial building block in the synthesis of various pharmaceutical compounds, particularly in the development of kina...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone, a substituted pyridine derivative, serves as a crucial building block in the synthesis of various pharmaceutical compounds, particularly in the development of kinase inhibitors for cancer therapy and novel bioactive compounds with potential anti-inflammatory and neuroprotective properties.[1] Its chemical structure, featuring a pyridine ring, a ketone functional group, and methoxy and methyl substituents, necessitates a multi-faceted analytical approach for unambiguous identification, purity assessment, and structural elucidation. This guide provides a comprehensive suite of detailed application notes and protocols designed for researchers, scientists, and drug development professionals engaged in the characterization of this important intermediate. The methodologies outlined herein are grounded in established analytical principles and are designed to ensure scientific integrity and generate reliable, reproducible data.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone is paramount for the development of robust analytical methods.
The comprehensive characterization of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone relies on the synergistic application of chromatographic and spectroscopic techniques. Each method provides unique and complementary information regarding the molecule's identity, purity, and structure.
Caption: Integrated analytical workflow for the characterization of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone.
Chromatographic Analysis for Purity and Quantification
Chromatographic methods are indispensable for separating the target compound from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the method of choice for assessing the purity of non-volatile, polar to moderately non-polar compounds like 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone. The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[2]
A C18 column is selected for its versatility and strong hydrophobic retention of aromatic compounds.[2] A gradient elution is employed to ensure the efficient elution of the target compound while also separating potentially more or less polar impurities. A photodiode array (PDA) detector is utilized for its ability to monitor multiple wavelengths simultaneously, aiding in peak purity assessment and method development.
Instrumentation:
HPLC system with a binary pump, autosampler, column oven, and PDA detector.
PDA, 254 nm (or optimal wavelength determined by UV scan)
Procedure:
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (at initial conditions) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
Injection: Inject the prepared sample.
Data Analysis: Integrate the peak corresponding to 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
System Suitability:
Tailing Factor: The tailing factor for the main peak should be between 0.8 and 1.5.
Theoretical Plates: The column should exhibit a high number of theoretical plates (e.g., > 2000) for the analyte peak.
Reproducibility: The relative standard deviation (RSD) for the peak area of six replicate injections should be less than 2%.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectrometric identification, making it ideal for confirming the identity and assessing the purity of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone.[3]
A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (HP-5ms), is chosen for its general applicability to a wide range of compounds. Electron ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, which can be compared to library spectra or used for structural elucidation.[4][5]
Instrumentation:
Gas chromatograph coupled to a mass spectrometer with an EI source.
GC-MS Conditions:
Parameter
Condition
Column
HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas
Helium, constant flow at 1.2 mL/min
Injector Temperature
250 °C
Injection Mode
Splitless
Oven Program
70 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
Transfer Line Temp
280 °C
Ion Source Temp
230 °C
Ionization Mode
Electron Ionization (EI) at 70 eV
Mass Range
m/z 40-400
Procedure:
Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in a suitable solvent like dichloromethane or ethyl acetate.
Injection: Inject 1 µL of the prepared sample.
Data Analysis:
Examine the total ion chromatogram (TIC) for the main peak and any impurities.
Extract the mass spectrum of the main peak. The molecular ion peak (M+) should be observed at m/z 165.
Analyze the fragmentation pattern. Expected fragments may include the loss of a methyl group (m/z 150), a methoxy group (m/z 134), and the acetyl group (m/z 122). The pyridine ring fragmentation will also contribute to the spectrum.
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of the analyte.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
For 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone, the following key absorptions are expected:
C=O Stretch (Ketone): A strong absorption band around 1680-1700 cm⁻¹. The conjugation with the aromatic pyridine ring will lower the frequency from a typical aliphatic ketone.[6]
C-H Stretch (Aliphatic -CH₃): Absorptions just below 3000 cm⁻¹.
C=C and C=N Stretch (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
C-O Stretch (Methoxy): An absorption in the 1200-1300 cm⁻¹ region.
Instrumentation:
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
Background Scan: Record a background spectrum of the clean ATR crystal.
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are essential for a complete characterization.
Based on the structure of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone and data from analogous compounds, the following chemical shifts are predicted (in CDCl₃):
Predicted ¹H NMR Data:
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Pyridine H-4
~7.5 - 7.7
d
Pyridine H-6
~8.0 - 8.2
d
Methoxy (-OCH₃)
~3.9 - 4.1
s
Acetyl (-COCH₃)
~2.5 - 2.7
s
Methyl (-CH₃)
~2.3 - 2.5
s
Predicted ¹³C NMR Data:
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)
~195 - 205
Pyridine C-2
~160 - 165
Pyridine C-3
~130 - 135
Pyridine C-4
~135 - 140
Pyridine C-5
~130 - 135
Pyridine C-6
~145 - 150
Methoxy (-OCH₃)
~53 - 56
Acetyl (-COCH₃)
~28 - 32
Methyl (-CH₃)
~17 - 20
Instrumentation:
NMR spectrometer (400 MHz or higher).
Procedure:
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
¹H NMR Acquisition:
Acquire a standard one-dimensional proton spectrum.
Set the spectral width to cover the range of 0-12 ppm.
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire a proton-decoupled carbon spectrum.
Set the spectral width to cover the range of 0-220 ppm.
A larger number of scans will be required due to the lower natural abundance of ¹³C.
Data Processing and Analysis:
Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction.
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Assign the peaks in both spectra to the corresponding atoms in the molecule based on their chemical shifts, multiplicities, and integration values. 2D NMR experiments like COSY and HSQC can be used for unambiguous assignments.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone. The combined use of HPLC, GC-MS, FTIR, and NMR spectroscopy allows for a thorough assessment of the compound's identity, purity, and structure, ensuring its suitability for use in research and drug development. The provided protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.
References
Jones, R. N., Forbes, W. F., & Mueller, W. A. (n.d.). THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES. Canadian Science Publishing. Retrieved from [Link]
Health Canada. (1999, December 31). Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. Retrieved from [Link]
(n.d.). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. ResearchGate. Retrieved from [Link]
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone. MySkinRecipes. Retrieved from [Link]
(n.d.). Fourier Transform Infrared Spectroscopy (FTIR) spectra of polystyrene-b-poly(ethylene-co-butylene). ResearchGate. Retrieved from [Link]
(n.d.). (a) ATR-FTIR spectra of flowing 0.03 M pyridine in water through the... ResearchGate. Retrieved from [Link]
(n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples. ResearchGate. Retrieved from [Link]
(2025, November 26). development_of_quantitative_m... Retrieved from [Link]
Cook, G. L., & Church, F. M. (n.d.). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry. Retrieved from [Link]
GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. Retrieved from [Link]
(n.d.). FT-IR spectra of control and treated samples of p-hydroxyacetophenone. ResearchGate. Retrieved from [Link]
Pyridine FTIR Spectroscopy. CET Scientific Services Pte Ltd. Retrieved from [Link]
(2023, April 1). Interpretation of Fourier Transform Infrared Spectra (FTIR). Retrieved from [Link]
1-(2-(5-Methylpyridin-3-yl)phenyl)ethanone. PubChem. Retrieved from [Link]
(n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Retrieved from [Link]
Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI. Retrieved from [Link]
Tsukioka, T., & Murakami, T. (1987, June 19). Capillary gas chromatographic-mass spectrometric determination of pyridine bases in environmental samples. PubMed. Retrieved from [Link]
(n.d.). 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. Retrieved from [Link]
(2021, February 10). Solved analyze the IR spectra of Acetophenone. check the. Chegg.com. Retrieved from [Link]
(n.d.). Interpretation of 2D NMR Spectra. Retrieved from [Link]
Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. MDPI. Retrieved from [Link]
(2023, April 6). Aromatic Monomer Analysis by UHPLC-MS/MS. Protocols.io. Retrieved from [Link]
Reversed Phase HPLC Columns. Phenomenex. Retrieved from [Link]
1-(5-Methoxy-3-pyridinyl)-2-(oxolan-3-yl)ethanone. PubChem. Retrieved from [Link]
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]
Reversed Phase HPLC Method Development. Phenomenex. Retrieved from [Link]
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone. (n.d.). Retrieved from [Link]
Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. eScholarship.org. Retrieved from [Link]
Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PMC - PubMed Central. Retrieved from [Link]
1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one. PubChem - NIH. Retrieved from [Link]
(2021, March 5). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Reddit. Retrieved from [Link]
A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. (n.d.). Retrieved from [Link]
Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. Retrieved from [Link]
Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Diva-Portal.org. Retrieved from [Link]
(n.d.). Figure S25. 1 H NMR spectrum of 1-(3-Methoxyphenyl)ethanone oxime (2m). ResearchGate. Retrieved from [Link]
Ethanone, 1-(3,4-dimethoxyphenyl)-2-(1-methyl-2-pyrrolidinylidene)- - Optional[13C NMR]. SpectraBase. Retrieved from [Link]
1-Ethanone, 1-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]- - Optional[13C NMR]. (n.d.). Retrieved from [Link]
1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. PubChem. Retrieved from [Link]
(2015, July 24). Synthesis, characterization, development and validation of RP-HPLC method for process related impurity in Nimodipine bulk and formulation. ResearchGate. Retrieved from [Link]
Comprehensive Structural Elucidation of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed guide to the structural characterization of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanon...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide to the structural characterization of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone (CAS: 1203499-64-2), a key heterocyclic building block in pharmaceutical research and development.[1] We present optimized protocols for sample preparation and data acquisition using a suite of advanced analytical techniques, including one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy, alongside High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI). The synergistic application of these orthogonal techniques provides an unambiguous confirmation of the compound's molecular formula, constitution, and connectivity, establishing a self-validating system for structural integrity assessment.
Introduction
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone is a substituted pyridine derivative with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol .[1] Its structural motif is of significant interest in medicinal chemistry, serving as a crucial intermediate in the synthesis of kinase inhibitors and other bioactive compounds with potential therapeutic applications.[1][2] Given its role as a foundational scaffold in drug discovery, rigorous and unequivocal structural verification is paramount to ensure the integrity of subsequent synthetic steps and the validity of structure-activity relationship (SAR) studies.
This guide moves beyond a simple recitation of methods. It is designed to provide the underlying rationale for experimental choices, empowering researchers to not only replicate the results but also to adapt these principles to the analysis of other novel small molecules. We will detail the complete workflow from sample preparation to final data interpretation, demonstrating how the combination of NMR and MS provides a comprehensive and definitive structural portrait.
Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework and establish connectivity.
The quality of an NMR spectrum is directly dependent on the quality of the sample. This protocol ensures the preparation of a homogenous, contaminant-free sample suitable for high-resolution analysis.[3]
Materials:
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone (5-10 mg for ¹H; 15-25 mg for ¹³C and 2D NMR)
Deuterated Chloroform (CDCl₃, 99.8 atom % D) or other suitable deuterated solvent[4]
High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent)[5][6]
Weighing: Accurately weigh 15-25 mg of the solid analyte into a clean, dry vial. This concentration is optimal for obtaining good signal-to-noise in both ¹H and subsequent, less sensitive experiments like ¹³C and 2D NMR within a reasonable time.[3][4]
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[3] CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single, well-characterized residual solvent peak (δ ~7.26 ppm), which can serve as a secondary chemical shift reference.
Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is critical for acquiring spectra with sharp, well-resolved lines.[3]
Filtration: Pack a small piece of cotton or glass wool into the neck of a Pasteur pipette. This step is crucial to remove any particulate matter (dust, fibers) that can degrade magnetic field homogeneity and, consequently, spectral resolution.[5]
Transfer: Filter the solution directly into the NMR tube through the prepared pipette. The final sample depth should be approximately 4.0-5.0 cm, which ensures the solution fills the detection region of the spectrometer's probe coil optimally.[5][6]
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier.
Experimental Workflow: NMR Analysis
The logical flow of NMR experiments is designed to build structural information progressively, from a simple proton count to a complete connectivity map.
Figure 1. Stepwise workflow for comprehensive NMR-based structural elucidation.
Spectral Interpretation: Unraveling the Structure
The following data are predicted for analysis on a 400 MHz spectrometer.
¹H NMR (400 MHz, CDCl₃) Analysis:
The proton NMR spectrum provides the initial blueprint of the molecule. We expect five distinct signals corresponding to the four different types of protons in unique chemical environments.
Label
Predicted δ (ppm)
Multiplicity
Integration
Assignment
Rationale
H-4
~7.95
d
1H
Pyridine-H
Deshielded by the adjacent electron-withdrawing acetyl group and nitrogen atom. Coupled to H-6.
H-6
~7.40
d
1H
Pyridine-H
Shielded relative to H-4. Coupled to H-4.
OCH₃
~3.95
s
3H
Methoxy-H
Typical chemical shift for a methoxy group attached to an aromatic ring.
COCH₃
~2.60
s
3H
Acetyl-H
Typical shift for a methyl ketone.
CH₃
~2.35
s
3H
Pyridine-CH₃
Typical shift for a methyl group on an aromatic ring.
¹³C NMR (101 MHz, CDCl₃) and DEPT-135 Analysis:
The ¹³C NMR spectrum reveals the carbon backbone. We expect nine distinct signals for the nine carbon atoms. The DEPT-135 experiment is invaluable as it differentiates carbons based on the number of attached protons: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (C) do not appear in a DEPT-135 spectrum.
Label
Predicted δ (ppm)
DEPT-135
Assignment
C-7
~198.0
N/A
C=O (Ketone)
C-2
~163.0
N/A
Pyridine C-O
C-4
~145.0
Positive
Pyridine C-H
C-6
~138.0
Positive
Pyridine C-H
C-5
~130.0
N/A
Pyridine C-CH₃
C-3
~125.0
N/A
Pyridine C-Ac
C-9
~53.0
Positive
OCH₃
C-8
~29.0
Positive
COCH₃
C-10
~17.0
Positive
Pyridine-CH₃
2D NMR Correlation Analysis:
While 1D NMR provides a list of parts, 2D NMR shows how they are connected.[7]
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2-3 bonds.[8] For this molecule, the key correlation will be a cross-peak between the two aromatic protons, H-4 and H-6 , confirming their adjacency on the pyridine ring.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (¹J C-H coupling).[9] It provides unambiguous C-H assignments, for instance, connecting the signal at δH ~7.95 to the carbon at δC ~145.0 (H-4 to C-4).
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular puzzle. It reveals correlations between protons and carbons over 2-4 bonds (ⁿJ C-H coupling), connecting molecular fragments.[8][10]
Figure 2. Visualization of key 2- and 3-bond HMBC correlations confirming the molecular structure.
Key HMBC correlations that lock in the structure include:
The protons of the acetyl methyl group (H-8 ) will show a strong correlation to the ketone carbonyl carbon (C-7 ) and, crucially, to the pyridine ring carbon C-3 . This definitively places the acetyl group at the 3-position.
The protons of the pyridine methyl group (H-10 ) will correlate to ring carbons C-4 , C-5 , and C-6 , confirming its position.
The methoxy protons (H-9 ) will show a strong correlation to C-2 , confirming the position of the methoxy group.
Part II: Mass Spectrometry (MS) Analysis
Mass spectrometry provides two vital pieces of information: the precise molecular weight and, by extension, the elemental formula of the compound, and its fragmentation pattern, which offers further structural clues. We utilize Electrospray Ionization (ESI) for its gentle ("soft") nature, which minimizes in-source fragmentation and ensures a strong signal for the molecular ion.[11][12]
Protocol 2: ESI-MS Sample Preparation and Analysis
This protocol is for direct infusion analysis, which is rapid and provides clear data for pure compounds.
Materials:
NMR sample solution (as prepared in Protocol 1, diluted) OR a new stock solution (~0.1 mg/mL).
High-purity solvent (e.g., Methanol or Acetonitrile).
Formic acid (for promoting protonation).
Syringe and infusion pump.
Procedure:
Sample Preparation: Prepare a dilute solution of the analyte (~1-10 µg/mL) in a 50:50 acetonitrile/water or methanol/water mixture. Add 0.1% formic acid to the final solution. The acidic modifier provides a source of protons, promoting the formation of the desired [M+H]⁺ ion in positive ion mode.[13]
Instrument Setup: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) across the desired mass range (e.g., m/z 50-500).
Infusion: Load the sample solution into a syringe and place it on an infusion pump connected to the ESI source. Set a low flow rate (e.g., 5-10 µL/min).[14]
Data Acquisition (MS): Acquire the full scan mass spectrum in positive ion mode. Key parameters include a capillary voltage of 2.5–4.0 kV and a drying gas (N₂) flow sufficient to facilitate droplet desolvation.[13][15]
Data Acquisition (MS/MS): If fragmentation data is desired, perform a product ion scan by selecting the [M+H]⁺ ion (m/z ~166.2) in the first mass analyzer (e.g., quadrupole) and inducing fragmentation via collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) before analysis in the second mass analyzer.
Experimental Workflow: ESI-MS Analysis
Figure 3. Workflow for ESI-MS analysis, from sample preparation to structural confirmation.
Data Interpretation: Confirming Mass and Fragmentation
High-Resolution Mass Spectrometry (HRMS):
The primary goal of the full scan MS experiment is to obtain an accurate mass of the protonated molecule, [M+H]⁺.
Parameter
Theoretical Value
Expected Experimental Value
Molecular Formula
C₉H₁₁NO₂
-
Exact Mass [M]
165.07898
-
Ion Species
[C₉H₁₂NO₂]⁺
-
Exact Mass [M+H]⁺
166.08626
m/z 166.0863 ± 5 ppm
An experimentally determined mass within 5 ppm of the theoretical value provides high confidence in the elemental formula C₉H₁₁NO₂.
MS/MS Fragmentation Analysis:
The fragmentation pattern provides corroborating structural evidence. The most likely fragmentation pathways for the [M+H]⁺ ion involve cleavages at the weakest bonds adjacent to the charge or functional groups.
Precursor Ion (m/z)
Fragment Ion (m/z)
Neutral Loss
Proposed Fragment Structure/Identity
166.0863
151.0628
•CH₃ (15.0235 Da)
Loss of the acetyl methyl radical (α-cleavage).[16]
166.0863
124.0706
C₂H₂O (42.0157 Da)
Loss of ketene from the acetyl group.
151.0628
123.0651
CO (27.9949 Da)
Loss of carbon monoxide from the acylium ion.
The observation of a primary loss of 15 Da is highly characteristic of a methyl ketone, providing strong evidence for the acetyl moiety.
Conclusion
The structural elucidation of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone is robustly achieved through the integrated application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provided a complete atom inventory, while DEPT-135 clarified carbon types. The connectivity of the molecular framework was unequivocally established through 2D NMR, with COSY defining proton-proton adjacencies and HMBC correlations piecing together the substituted pyridine core. High-resolution ESI-MS analysis confirmed the elemental formula C₉H₁₁NO₂ with high accuracy, and MS/MS fragmentation patterns were fully consistent with the proposed structure. This comprehensive, multi-technique approach represents a gold standard for the structural validation of novel chemical entities in a drug discovery and development setting.
References
Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]
University of Ottawa NMR Facility. (n.d.). How to make an NMR sample. Retrieved from [Link]
Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. Retrieved from [Link]
Katritzky, A. R., & Dega-Szafran, Z. (1989). Proton and carbon-13 NMR studies of 1-substituted pyridinium salts. Magnetic Resonance in Chemistry, 27(11), 1090–1093. Retrieved from [Link]
Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
JoVE. (2022). Imaging-Biological Tissues: Desorption Electrospray Ionization Mass Spectrometry l Protocol Preview. Retrieved from [Link]
National Institutes of Health. (n.d.). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. Retrieved from [Link]
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Retrieved from [Link]
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
Semantic Scholar. (1990). 1H and 13C NMR study of substituted 3-OH pyridines. Retrieved from [Link]
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
Metin, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
MySkinRecipes. (n.d.). 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone. Retrieved from [Link]
Supporting Information. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. Retrieved from [Link]
MySkinRecipes. (n.d.). 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone (Thai). Retrieved from [Link]
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Google Patents. (n.d.). EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]
MDPI. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Use of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone in the Synthesis of the Akt Kinase Inhibitor, Capivasertib (AZD5363)
Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone as a pivotal pharma...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone as a pivotal pharmaceutical intermediate. Specifically, we will detail its critical role in the synthesis of Capivasertib (AZD5363), a potent pan-Akt kinase inhibitor. This guide will furnish detailed, field-proven protocols for the synthesis of this key intermediate and its subsequent elaboration into a core structural motif of Capivasertib. We will delve into the mechanistic rationale behind the synthetic strategies and provide essential safety and handling information to ensure best laboratory practices.
Introduction: The Significance of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone in Modern Drug Discovery
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone (CAS 1203499-64-2) has emerged as a valuable building block in the synthesis of complex pharmaceutical agents.[1] Its substituted pyridine core, featuring a methoxy and a methyl group, along with a reactive ketone functional group, makes it an ideal precursor for constructing molecules with high binding selectivity for biological targets.[2] This is particularly evident in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[2]
One of the most notable applications of this intermediate is in the synthesis of Capivasertib (AZD5363) , a potent and selective inhibitor of all three isoforms of the Akt kinase (Akt1, Akt2, and Akt3).[3][4] The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[5] Capivasertib, by targeting Akt, effectively disrupts this pathway, leading to tumor growth inhibition.[4] On November 17, 2023, the FDA approved Capivasertib in combination with fulvestrant for the treatment of certain types of breast cancer.[4]
This guide will provide a detailed roadmap for the synthesis and utilization of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone, empowering researchers to leverage this key intermediate in their drug discovery and development endeavors.
The PI3K/Akt Signaling Pathway and the Role of Capivasertib
The PI3K/Akt signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by growth factors or cytokines.[6] This leads to the activation of phosphoinositide 3-kinase (PI3K), which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7] PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation.[7] Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival, growth, and proliferation.[8]
Capivasertib functions as an ATP-competitive inhibitor of Akt, preventing the phosphorylation of its downstream targets and thereby attenuating the pro-survival signals of the pathway.[4]
Figure 2: Synthetic workflow for 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone.
Detailed Experimental Protocol
Materials:
2-Methoxy-5-methyl-3-pyridinecarbonitrile (CAS 149379-73-7)
[9]* Methylmagnesium bromide (MeMgBr), 3.0 M solution in diethyl ether
Anhydrous tetrahydrofuran (THF)
Hydrochloric acid (HCl), aqueous solution
Diethyl ether
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Procedure:
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), dissolve 2-methoxy-5-methyl-3-pyridinecarbonitrile (1.0 eq) in anhydrous THF.
Grignard Addition: Cool the solution to 0 °C in an ice bath. Add methylmagnesium bromide solution (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1 M aqueous HCl. Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the intermediate imine.
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone as a solid.
Expected Yield: 75-85%
Characterization Data:
Parameter
Value
Molecular Formula
C₉H₁₁NO₂
Molecular Weight
165.19 g/mol
Appearance
White to off-white solid
Storage
2-8°C
Application in the Synthesis of a Capivasertib (AZD5363) Intermediate
The synthesized 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone serves as a direct precursor for a key intermediate in the total synthesis of Capivasertib. The ketone is converted to a chiral amine via a stereoselective reductive amination reaction.
Synthetic Strategy: Reductive Amination
Reductive amination is a powerful and widely used method for the formation of C-N bonds. [10]In this case, the ketone undergoes condensation with a chiral amine, tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate, to form an intermediate imine (or enamine), which is then reduced in situ by a suitable reducing agent to yield the desired chiral secondary amine. The use of a chiral amine starting material allows for the diastereoselective synthesis of the product.
Figure 3: Reductive amination for the synthesis of the Capivasertib intermediate.
Detailed Experimental Protocol
Materials:
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone
tert-Butyl (3R)-3-aminopyrrolidine-1-carboxylate
Sodium triacetoxyborohydride (NaBH(OAc)₃)
Dichloromethane (DCM), anhydrous
Acetic acid (glacial)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Procedure:
Reaction Setup: To a solution of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine/enamine intermediate.
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
Reaction Progression: Stir the reaction at room temperature overnight. Monitor the reaction for completion by TLC or LC-MS.
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM (3 x).
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to yield tert-butyl (3R)-3-((1-(2-methoxy-5-methylpyridin-3-yl)ethyl)amino)pyrrolidine-1-carboxylate.
Expected Yield: 60-75%
This intermediate contains the core heterocyclic system and the chiral amine moiety, which are essential for the subsequent steps in the total synthesis of Capivasertib.
Safety and Handling
Good laboratory practice dictates that a thorough understanding of the hazards associated with all chemicals is essential.
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone: While a specific Material Safety Data Sheet (MSDS) for this compound is not readily available in all databases, related pyridine derivatives can be irritants. [11]Handle with care, using appropriate personal protective equipment (PPE) including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
[12]* Capivasertib (AZD5363): Capivasertib is a potent pharmaceutical agent. The MSDS indicates that it may be harmful if swallowed and may cause skin and serious eye irritation. [13]It may also cause respiratory irritation. [13]Appropriate containment and handling procedures for potent compounds should be followed.
Grignard Reagents (e.g., MeMgBr): Highly reactive, flammable, and corrosive. Reacts violently with water. Handle under strictly anhydrous conditions and an inert atmosphere.
[10]* Sodium triacetoxyborohydride: A milder reducing agent than sodium borohydride, but still requires careful handling. It is moisture-sensitive and can release flammable hydrogen gas upon contact with water or acids.
Always consult the specific MSDS for each reagent before use and perform a thorough risk assessment for all experimental procedures.
Conclusion
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone is a strategically important intermediate in the synthesis of the clinically approved Akt kinase inhibitor, Capivasertib. The protocols detailed in this guide provide a robust framework for the synthesis and utilization of this key building block. The synthetic routes are based on well-established and scalable chemical transformations, offering a practical approach for medicinal and process chemists. A comprehensive understanding of the underlying reaction mechanisms and adherence to strict safety protocols are paramount for the successful and safe application of these procedures in a research and development setting.
References
ResearchGate. Schematic drawing of the PI3K/Akt signaling pathway. Available from: [Link]
ResearchGate. Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... Available from: [Link]
MySkinRecipes. 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone. Available from: [Link]
Pharmaffiliates. Capivasertib | CAS No : 1143532-39-1. Available from: [Link]
Creative Diagnostics. PI3K-AKT Signaling Pathway. Available from: [Link]
KEGG. PI3K-Akt signaling pathway - Homo sapiens (human). Available from: [Link]
CI OH. Synthesis of 2-Alkyl-6-hydroxy-3-methoxypyridine 1-Oxides. Available from: [Link]
MedChemica. Discovery Of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), An Orally Bioavailable, Potent Inhibitor Of Akt. Available from: [Link]
Angene Chemical. Safety Data Sheet. Available from: [Link]
Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link]
Royal Society of Chemistry. Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Available from: [Link]
Studylib. Reductive Amination Lab: Synthesis & Analysis. Available from: [Link]
Chemistry Steps. Nitriles to Ketones and Aldehydes. Available from: [Link]
ResearchGate. An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Available from: [Link]
Technical Support Center: Synthesis of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(2-methoxy-5-methylpyridin-3-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who are working with this key...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 1-(2-methoxy-5-methylpyridin-3-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who are working with this key pharmaceutical intermediate.[1][2] Here, we address common challenges and provide field-proven insights to help you improve your reaction yields and product purity. Our focus is on explaining the causality behind experimental choices, ensuring each protocol is a self-validating system.
This section directly addresses specific issues you may encounter during your experiments.
Q1: Why is my standard Friedel-Crafts acylation of 2-methoxy-5-methylpyridine failing or resulting in very low yields?
A1: This is a common and expected outcome when applying standard Friedel-Crafts conditions to pyridine-based systems. The primary reasons for failure are rooted in the fundamental electronic properties of the pyridine ring:
Pyridine as a Lewis Base: The lone pair of electrons on the pyridine nitrogen is basic and reacts readily with the Lewis acid catalyst (e.g., AlCl₃) required for the Friedel-Crafts reaction. This forms a stable complex.
Ring Deactivation: The formation of this N-Lewis acid complex places a positive charge on the nitrogen atom, which strongly deactivates the entire aromatic ring through an inductive effect. This makes the ring significantly less nucleophilic and thus highly resistant to electrophilic aromatic substitution by the acylium ion.[3][4]
Acylation at Nitrogen: In some cases, acylation can occur at the nitrogen atom first, forming an N-acylpyridinium salt. This further deactivates the ring, rendering it even more unreactive toward C-acylation.[4]
Essentially, the catalyst that is meant to activate your acylating agent ends up deactivating your starting material. Therefore, traditional Friedel-Crafts acylation is generally not a viable strategy for simple pyridine substrates.[5]
Q2: What is the most reliable and high-yielding synthetic strategy for preparing 1-(2-methoxy-5-methylpyridin-3-yl)ethanone?
A2: The most effective and widely recognized strategy is Directed ortho-Metalation (DoM) , followed by quenching with a suitable acetylating agent. This multi-step, one-pot process circumvents the issues associated with electrophilic substitution by leveraging the inherent acidity of protons ortho to a directing metalating group (DMG).
In your starting material, 2-methoxy-5-methylpyridine, the C2-methoxy group is a powerful DMG. The lone pairs on the oxygen atom can chelate to an organolithium base, directing it to deprotonate the adjacent C3 position with high regioselectivity. The resulting lithiated intermediate is a potent nucleophile that readily reacts with an electrophilic acetyl source.[6][7]
This pathway is superior because it transforms the electronic nature of the reaction from an unfavorable electrophilic substitution on an electron-deficient ring to a highly favorable nucleophilic attack by a targeted, ring-based anion.
Q3: I am attempting the Directed ortho-Metalation (DoM) protocol. What are the critical parameters I need to control for a successful reaction?
A3: Success with DoM hinges on rigorous control of several key experimental parameters. Failure to adhere to these conditions is the most common source of low yields and side product formation.
Choice of Base and Stoichiometry:
Strong, non-nucleophilic hindered bases like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often preferred to minimize nucleophilic addition to the pyridine ring.[6][8]
However, alkyllithiums like n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi) are commonly and successfully used when reaction temperatures are strictly controlled. A slight excess (typically 1.1-1.2 equivalents) is used to ensure complete deprotonation.
Strict Temperature Control:
The lithiation step must be performed at very low temperatures, typically -78 °C (a dry ice/acetone bath).[7] Allowing the reaction to warm prematurely can lead to several side reactions, including decomposition of the lithiated intermediate, loss of regioselectivity, and potential nucleophilic addition of the alkyllithium reagent to the C=N bond of the pyridine ring.[8]
Anhydrous Conditions:
Organolithium reagents are extremely reactive towards protic sources. All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried), and all solvents (typically THF or diethyl ether) must be anhydrous. The reaction should be run under an inert atmosphere (e.g., Argon or Nitrogen).[6]
Choice of Acetylating Agent:
N,N-Dimethylacetamide (DMA) is often an excellent choice. It is less reactive than acyl chlorides, allowing for better control and minimizing over-addition.
Acetyl chloride or acetic anhydride can also be used, but must be added cautiously at low temperature to prevent side reactions.
The logical workflow for this process is illustrated below.
Caption: High-level workflow for the DoM-Acylation synthesis.
Q4: My DoM reaction is yielding a complex mixture of products. What are the most probable side reactions?
A4: A complex product mixture typically points to a deviation from the critical parameters outlined in Q3. The methoxy group strongly directs to C3, but competing reactions can occur:
Nucleophilic Addition: If the temperature rises above -70 °C before the lithiated intermediate is formed, the organolithium reagent (especially n-BuLi) can act as a nucleophile and add to the C6 or C2 position of the pyridine ring.[8]
Incorrect Deprotonation: While the C2-methoxy group is a strong director, deprotonation of the C5-methyl group is also possible, though less favorable. This would lead to a different regioisomer after acylation.
Reaction with Solvent: If the reaction is allowed to warm for too long in the presence of excess strong base, deprotonation of the solvent (THF) can occur.
Double Addition: Highly reactive acylating agents like acetyl chloride could potentially react twice with the lithiated intermediate, though this is less common.
The mechanism below illustrates the desired directed metalation pathway.
Caption: Mechanism of Directed ortho-Metalation (DoM). Note: Images are placeholders.
Q5: What is the most effective method for purifying the final product?
A5: The crude product from the DoM reaction will likely contain the desired ketone, unreacted starting material, and nonpolar byproducts (e.g., from the organolithium reagent).
Initial Workup: After quenching the reaction, an aqueous workup and extraction into an organic solvent (e.g., ethyl acetate or dichloromethane) is standard. Washing the organic layer with brine and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) is critical.
Silica Gel Chromatography: This is the most effective method for purification. A solvent system with a gradient of ethyl acetate in a nonpolar solvent like hexanes or cyclohexane is typically successful.[9][10] The product is moderately polar and should separate well from nonpolar impurities and potentially more polar side products.
Recrystallization/Distillation: If the chromatographed product still contains minor impurities, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can afford highly pure material. If the product is a low-melting solid or an oil, short-path distillation under high vacuum may be an alternative.
Experimental Protocols & Data
Protocol 1: Synthesis of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone via DoM
This protocol is a representative example and may require optimization based on your specific lab conditions and reagent purity.
Preparation: Under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL) to a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar. Cool the flask to -78 °C in a dry ice/acetone bath.
Litiation: To the cold THF, add 2-methoxy-5-methylpyridine (1.0 eq). Stir for 5 minutes. Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.
Acylation: Slowly add N,N-dimethylacetamide (1.2 eq) dropwise to the reaction mixture. Stir at -78 °C for an additional 2 hours.
Workup: Remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 15 mL).
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of 10% to 40% ethyl acetate in hexanes to yield the title compound.
Parameter
Recommended Condition
Rationale
Solvent
Anhydrous THF
Good solvation for organolithiums, low freezing point.
Minimizes side reactions like nucleophilic addition.[7]
Acylating Agent
N,N-Dimethylacetamide (1.2 eq)
Controlled acetylation, minimizes over-reaction.
Reaction Time
1h (Litiation), 2h (Acylation)
Allows for complete formation of intermediates.
Workup
Saturated aq. NH₄Cl
Mildly acidic quench to neutralize the base and lithiated species.
Typical Yield
65-85%
Dependent on strict adherence to anhydrous and low-temp conditions.
References
Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. (2018). PubMed Central. Available at: [Link]
Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. (2020). Organic Letters. Available at: [Link]
Preparation of Pyridines, Part 3: By Acylation. (2022). YouTube. Available at: [Link]
Directed Lithiation and Substitution of Pyridine Derivatives. (2015). ARKIVOC. Available at: [Link]
Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (2021). ResearchGate. Available at: [Link]
Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. (2010). Journal of the American Chemical Society. Available at: [Link]
Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides. (2009). ResearchGate. Available at: [Link]
Directed Ortho Metalation. Myers Research Group, Harvard University. Available at: [Link]
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone. MySkinRecipes. Available at: [Link]
Preparation of Pyridines, Part 4: By Alkylation and Vinylation. (2022). YouTube. Available at: [Link]
Friedel and Crafts' Reaction in the Pyridine Series. (1947). Journal of the American Chemical Society. Available at: [Link]
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone. (Thai). MySkinRecipes. Available at: [Link]
Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
Safety Data Sheet - 2-Hydroxy-5-methylpyridine. Jubilant Ingrevia. Available at: [Link]
2-Hydroxy-5-methylpyridine. PubChem. Available at: [Link]
Technical Support Center: Acylation of 2-Methoxypyridine Derivatives
Welcome to the technical support center for synthetic chemists. This guide is designed to provide in-depth troubleshooting and practical solutions for common side reactions and challenges encountered during the acylation...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for synthetic chemists. This guide is designed to provide in-depth troubleshooting and practical solutions for common side reactions and challenges encountered during the acylation of 2-methoxypyridine derivatives. As researchers and drug development professionals, achieving high selectivity and yield is paramount. This document offers field-proven insights and explains the chemical principles behind the recommended experimental choices to help you navigate this complex reaction class.
Question 1: My acylation of 2-methoxypyridine is giving very low to no yield of the desired C-acylated product. What is the primary cause?
Answer:
The most common reason for low or no yield in the acylation of 2-methoxypyridine is the competing N-acylation . The lone pair of electrons on the pyridine nitrogen is highly nucleophilic and often reacts faster with the acylating agent than the aromatic ring. This forms an N-acylpyridinium salt.[1][2] This side reaction is problematic for two main reasons:
Ring Deactivation: The formation of the positively charged N-acylpyridinium ion strongly deactivates the pyridine ring, making it significantly less susceptible to electrophilic attack (C-acylation), which is typically the desired reaction.[1][3]
Consumption of Reagents: The process consumes your starting material and acylating agent, channeling them into an undesired reaction pathway.
This competition between N-acylation and C-acylation is the central challenge in this chemistry.
Caption: Competing N- and C-acylation pathways.
Question 2: I'm observing a mixture of isomers. How can I control the regioselectivity of C-acylation on the 2-methoxypyridine ring?
Answer:
The methoxy group (-OCH₃) at the C2 position is an ortho-, para-directing group due to its ability to donate electron density to the ring via resonance. In the case of 2-methoxypyridine, this activates the C3 (ortho) and C5 (para) positions for electrophilic aromatic substitution.
Electronic Factors: Electronically, both the C3 and C5 positions are activated.
Steric Hindrance: The bulky methoxy group at C2 creates significant steric hindrance at the adjacent C3 position.[4] Consequently, the acylating agent, especially when complexed with a Lewis acid, will preferentially attack the more accessible C5 position.
To favor C5-acylation (the typical major product):
Use a Bulky Lewis Acid: A larger Lewis acid (e.g., AlCl₃) will create a more sterically demanding electrophilic complex, further discouraging attack at the C3 position.
Use a Bulky Acylating Group: A larger acyl group will also increase steric clash at the C3 position.
To achieve C3-acylation (more challenging):
Directed Metalation: A more advanced strategy involves using a directed metalation group. You can deprotonate the C3 position using a strong base like lithium diisopropylamide (LDA), followed by quenching with the acylating agent. This approach is driven by coordination of the base to the methoxy oxygen, directing deprotonation to the adjacent site.[1]
Caption: Regioselectivity in the acylation of 2-methoxypyridine.
Question 3: My reaction isn't working even under standard Friedel-Crafts conditions. What specific troubleshooting steps should I follow?
Answer:
A systematic approach is crucial when troubleshooting a failed Friedel-Crafts type acylation.[5] Pyridine derivatives are inherently electron-deficient and less reactive than benzene, making the reaction more sensitive to conditions.[6]
Technical Support Center: Troubleshooting Low Conversion in Friedel-Crafts Acylation of Pyridines
Introduction for the Senior Application Scientist Welcome to the technical support center for aromatic C-H functionalization. As researchers and drug development professionals, you are likely aware that while the Friedel...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction for the Senior Application Scientist
Welcome to the technical support center for aromatic C-H functionalization. As researchers and drug development professionals, you are likely aware that while the Friedel-Crafts acylation is a cornerstone of synthetic chemistry for many aromatic systems, its application to pyridines is notoriously challenging. This guide is designed to move beyond textbook descriptions and provide actionable, field-proven insights into why this reaction often fails and how to overcome these hurdles. We will explore the fundamental chemical principles at play, offer systematic troubleshooting for direct acylation attempts, and detail robust alternative strategies for achieving your target pyridyl ketones.
Frequently Asked Questions (FAQs): The Fundamentals
Q1: Why is the direct Friedel-Crafts acylation of pyridine so notoriously difficult?
The low reactivity of pyridine in Friedel-Crafts acylation stems from two primary, interconnected issues:
Lewis Base Reactivity of the Nitrogen Atom : The lone pair of electrons on pyridine's nitrogen is not part of the aromatic π-system and is basic.[1][2] This nitrogen atom readily reacts with the Lewis acid catalyst (e.g., AlCl₃), which is essential for activating the acylating agent.[3][4] This acid-base reaction forms a stable complex, effectively sequestering and deactivating the catalyst.[4][5]
Ring Deactivation : The formation of the N-Lewis acid complex places a formal positive charge on the nitrogen atom. This turns the nitrogen into a powerful electron-withdrawing group, which strongly deactivates the entire pyridine ring toward electrophilic aromatic substitution (EAS).[6][7] The ring becomes significantly less nucleophilic and thus less capable of attacking the electrophilic acylium ion.[6][8]
In essence, the very component required to generate the electrophile (the Lewis acid) simultaneously "poisons" the pyridine substrate, grinding the desired reaction to a halt.[4]
Caption: Fig 1. Deactivation of catalyst and substrate in pyridine acylation.
Troubleshooting Guide: Direct Acylation Attempts
This section addresses common issues when attempting the direct acylation of pyridine or its derivatives.
Q2: My reaction failed completely, with no trace of product. What are the most likely causes?
A complete failure to form product almost always points back to the fundamental issues of catalyst and substrate deactivation.
Potential Cause
Explanation
Recommended Solution
Catalyst Sequestration
The molar ratio of Lewis acid to pyridine was insufficient. The pyridine, acting as a Lewis base, consumed all the catalyst before it could activate the acylating agent.[5]
Use a stoichiometric excess of the Lewis acid (e.g., 2.5 equivalents or more).[9] This ensures enough free catalyst is available to generate the acylium ion. Note that this can lead to harsh conditions and potential side reactions.
Extreme Ring Deactivation
Your pyridine substrate contains additional electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃), rendering it completely inert to electrophilic attack, even if some acylium ion is formed.[7][10]
This approach is likely non-viable. Consider an alternative synthetic strategy, such as the Pyridine N-Oxide method (see Q4).
Moisture Contamination
Lewis acids like AlCl₃ are extremely hygroscopic and react violently with water.[10][11] Any moisture in your reagents, solvent, or glassware will hydrolyze and deactivate the catalyst.[5]
Rigorously dry all glassware in an oven overnight. Use freshly opened bottles of anhydrous solvents and Lewis acids. Store Lewis acids in a desiccator.[11] Run the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).
Q3: I am getting a very low yield (<10%). How can I optimize the reaction conditions?
Observing a small amount of product indicates that the reaction is possible but kinetically slow. Optimization should focus on overcoming the high activation energy barrier.
Parameter
Considerations & Recommendations
Temperature
Low temperatures may not provide sufficient energy to overcome the activation barrier of the deactivated ring. Conversely, excessively high temperatures can cause decomposition of starting materials or products.[10] Action: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or in-situ analysis. Some forcing conditions (e.g., 160 °C) have been shown to improve yields for certain substrates.[12]
Lewis Acid Choice
AlCl₃ is a very strong but often aggressive Lewis acid. Other catalysts may offer a better balance of reactivity and selectivity. Action: Screen other Lewis acids such as FeCl₃, ZnCl₂, or triflates like Y(OTf)₃, which have been used for Friedel-Crafts reactions on related heterocycles.[13]
Reaction Time
Due to low reactivity, these reactions can be very slow. Action: Extend the reaction time significantly (e.g., 24-48 hours), ensuring you monitor the reaction's progress to identify the point of maximum conversion before degradation begins.
Solvent
The choice of solvent can influence reagent solubility and reaction kinetics. Common solvents for Friedel-Crafts include dichloromethane (DCM), dichloroethane (DCE), or carbon disulfide (CS₂). Action: If solubility is an issue, consider alternative solvents. In some cases, solvent-free, mechanochemical conditions have proven effective for Friedel-Crafts reactions and may be an option.[9]
Advanced Strategies & Alternative Methods
When direct acylation proves futile, the most successful path forward involves chemically modifying the pyridine ring to circumvent its inherent unreactivity.
Q4: Direct acylation is not working. What is the most reliable alternative?
The Pyridine N-Oxide Strategy is the most common and effective workaround for electrophilic substitution on a pyridine ring.[14][15] The strategy involves a three-step sequence: oxidation, electrophilic substitution, and deoxygenation.
The Principle: Oxidation of the pyridine nitrogen to an N-oxide transforms the nature of the substituent. The N-oxide group is electron-donating through resonance, which activates the ring for electrophilic attack, primarily at the C4 (para) and C2 (ortho) positions.[15][16] After the desired acylation is performed on the activated ring, the N-oxide is easily removed.
Caption: Fig 2. Workflow for the Pyridine N-Oxide acylation strategy.
Experimental Protocol: Acylation via Pyridine N-Oxide
Step 1: Synthesis of Pyridine N-Oxide
Dissolve the starting pyridine (1.0 eq.) in a suitable solvent such as acetic acid or dichloromethane.
Cool the solution in an ice bath to 0 °C.
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid (1.1 eq.), portion-wise while maintaining the temperature.[14][15]
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extracting the N-oxide product. Purify by chromatography if necessary.
Step 2: Friedel-Crafts Acylation of Pyridine N-Oxide
In a flame-dried flask under an inert atmosphere, suspend AlCl₃ (2.5 eq.) in an anhydrous solvent (e.g., DCE).
Add the acylating agent (e.g., acetic anhydride, 1.5 eq.) and stir to form the complex.
Add a solution of the Pyridine N-Oxide (1.0 eq.) in the same solvent dropwise at 0 °C.
Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC.
Upon completion, cool the reaction and carefully quench by pouring it onto a mixture of ice and concentrated HCl.[11]
Extract the acylated N-oxide product and purify by column chromatography.
Step 3: Deoxygenation to Final Product
Dissolve the purified 4-acyl pyridine N-oxide (1.0 eq.) in a solvent like chloroform or acetonitrile.
Add a deoxygenating agent, such as phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃) (1.2 eq.), at 0 °C.[14]
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
Work up the reaction, typically involving an aqueous wash, extraction, and purification by chromatography to yield the final acyl pyridine.
Q5: Are there other alternatives to the N-Oxide method?
Yes, several other strategies exist, though they come with their own sets of challenges.
Alternative Strategy
Description
Advantages
Disadvantages
Metalation-Acylation
The pyridine ring is deprotonated using a very strong base (e.g., LDA, n-BuLi) to form a nucleophilic pyridyl anion, which is then quenched with an acylating agent like an ester or acyl chloride.[17]
Can provide access to isomers not easily obtained by EAS (e.g., C2 or C3 acylation depending on directing groups).
Requires cryogenic temperatures (-78 °C) to prevent side reactions.[17] The strong bases are highly reactive and sensitive. Regioselectivity can be an issue.
Radical Acylation
Involves the generation of nucleophilic acyl radicals which then add to a protonated (and therefore electrophilic) pyridinium salt. An oxidant is required for the final aromatization step.[17]
Bypasses the typical EAS mechanism. Can be effective for certain substrates.
Can suffer from low regioselectivity, producing mixtures of isomers.[17] Radical reactions can be sensitive and require specific initiators.
Diels-Alder Approach
This is not an acylation of a pre-existing pyridine, but rather the construction of a functionalized pyridine ring via a [4+2] cycloaddition reaction.[18][19]
Provides access to highly substituted and complex pyridine cores that are difficult to synthesize otherwise.[20]
Requires the synthesis of specialized diene and dienophile precursors, which can be a multi-step process.[19]
Troubleshooting Decision Workflow
Caption: Fig 3. A decision tree for troubleshooting pyridine acylation.
References
Facile Diels-Alder reactions with pyridines promoted by tungsten.
Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution.Google Books.
Troubleshooting low conversion rates in Friedel-Crafts acyl
Pyridine Lecture Notes.Dr.
Preparation of Pyridines, Part 3: By Acyl
Troubleshooting low yield in Friedel-Crafts acyl
Electrophilic substitution at position 4 of pyridine.Química Organica.org.
Explain why pyridine does not undergo Friedel-Crafts reactions.Filo.
Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis.
Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory.New Journal of Chemistry (RSC Publishing).
Technical Support Center: Optimization of Pyridinyl Ketone Synthesis
Welcome to the technical support center for the synthesis of pyridinyl ketones. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in synthetic organic chem...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of pyridinyl ketones. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in synthetic organic chemistry. Here, we will delve into the nuances of common synthetic routes, troubleshoot potential issues, and provide answers to frequently encountered questions. Our focus is on delivering practical, field-proven insights to enhance the efficiency and success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common queries related to the synthesis of pyridinyl ketones, providing concise and actionable answers.
Q1: Why is the direct Friedel-Crafts acylation of pyridine often unsuccessful?
A1: Direct Friedel-Crafts acylation of pyridine typically fails for two primary reasons. Firstly, the nitrogen atom in the pyridine ring is a Lewis base and readily coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating it.[1][2][3] Secondly, this coordination forms a pyridinium salt, which is highly electron-deficient and thus strongly deactivates the ring towards electrophilic aromatic substitution.[1][4]
Q2: What are the most common and effective methods for synthesizing pyridinyl ketones?
A2: Several effective methods are employed to synthesize pyridinyl ketones, each with its own advantages:
Grignard Reaction with Pyridine Nitriles: This is a robust method where a Grignard reagent (R-MgX) adds to a cyanopyridine, followed by hydrolysis to yield the ketone.[5]
Oxidation of Secondary Pyridinyl Alcohols: Secondary alcohols, which can be prepared from the reaction of a pyridine aldehyde with a Grignard reagent, are readily oxidized to the corresponding ketones using reagents like pyridinium chlorochromate (PCC).[6][7][8]
Palladium-Catalyzed Cross-Coupling Reactions: Modern methods involving palladium catalysts allow for the coupling of various pyridine derivatives with acylating agents or their precursors.[9][10][11][12]
Acylation of Metalated Pyridines: Pyridines can be deprotonated using strong bases to form lithiated or magnesiated species, which then react with acylating agents like esters or acyl chlorides.[4]
Q3: My Grignard reaction to form a pyridinyl ketone is giving a low yield. What are the likely causes?
A3: Low yields in Grignard reactions for pyridinyl ketone synthesis can stem from several factors:
Moisture: Grignard reagents are highly sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous.[13][14]
Reagent Quality: The quality of magnesium and the organohalide is crucial. Use fresh, high-purity reagents.[14][15]
Side Reactions: The Grignard reagent can add to the pyridine ring, especially at the 2- and 4-positions, or undergo Wurtz coupling.[13]
Incorrect Stoichiometry: It is advisable to titrate the Grignard reagent before use to determine its exact concentration.[13]
Q4: Can I use Friedel-Crafts acylation on substituted pyridines?
A4: Yes, but with limitations. Electron-donating substituents on the pyridine ring can increase its reactivity towards electrophilic substitution. For instance, imidazo[1,2-a]pyridines can undergo selective Friedel-Crafts acylation.[16][17] However, the inherent challenges of pyridine's basicity and deactivation upon coordination with the Lewis acid often persist.[18]
II. Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of pyridinyl ketones.
Problem 1: Low or No Product Formation in Grignard-Based Syntheses
Symptom
Potential Cause
Troubleshooting Steps & Rationale
Reaction fails to initiate (no exotherm, magnesium remains unreacted).
Inactive Magnesium Surface: The magnesium surface is likely coated with magnesium oxide, preventing the reaction from starting.
Activation of Magnesium: Use a crystal of iodine, 1,2-dibromoethane, or sonication to activate the magnesium surface. This exposes fresh magnesium to the organohalide.
The reaction mixture turns dark brown or black, with low yield of the desired product.
Wurtz Coupling and Decomposition: Side reactions, such as the coupling of the organohalide with itself (Wurtz reaction) or decomposition of the Grignard reagent, can occur, often catalyzed by impurities.[13]
Reagent Purity: Ensure high purity of the magnesium and organohalide. Controlled Addition: Add the organohalide slowly to the magnesium suspension to maintain a controlled reaction rate and minimize side reactions.
A complex mixture of products is obtained.
Multiple Reaction Pathways: The Grignard reagent may be adding to the nitrile group as desired, but also to the pyridine ring itself.[19]
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to -78 °C) during the addition of the Grignard reagent to favor addition to the more electrophilic nitrile carbon over the pyridine ring.[15][19]
Problem 2: Challenges in the Oxidation of Pyridinyl Alcohols
Symptom
Potential Cause
Troubleshooting Steps & Rationale
Incomplete oxidation, starting material remains.
Insufficient Oxidant or Reaction Time: The amount of oxidizing agent may be insufficient, or the reaction may not have proceeded to completion.
Stoichiometry and Monitoring: Use a slight excess (e.g., 1.5 equivalents) of the oxidizing agent (e.g., PCC). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]
Formation of a tarry, difficult-to-workup reaction mixture.
Nature of the Oxidizing Agent: Chromium-based reagents like PCC can sometimes lead to the formation of tarry byproducts, complicating purification.[6]
Alternative Oxidants: Consider alternative, milder oxidation methods such as Swern oxidation or using Dess-Martin periodinane, which often result in cleaner reactions. Purification Strategy: After the reaction, filtering the mixture through a pad of silica gel or celite can help remove chromium salts and other insoluble byproducts before aqueous workup.
Low yield of the ketone product.
Over-oxidation or Side Reactions: While less common with PCC for secondary alcohols, harsh conditions or certain substrates might lead to side reactions.
Mild Conditions: Ensure the reaction is carried out under mild conditions (e.g., room temperature in dichloromethane).[7][20] The use of buffered conditions (e.g., with sodium acetate) can prevent acid-catalyzed side reactions if acid-sensitive functional groups are present.[7]
Problem 3: Issues with Palladium-Catalyzed Synthesis
Symptom
Potential Cause
Troubleshooting Steps & Rationale
No reaction or very slow conversion.
Catalyst Deactivation or Inactive Catalyst: The palladium catalyst may not be in its active form or may have been deactivated by impurities.
Ligand Choice: The choice of ligand is critical. For example, large bite-angle ligands like Xantphos can be effective in certain carbonylative couplings.[11] Catalyst Pre-activation: Ensure the palladium precursor is properly activated. Inert Atmosphere: Rigorously exclude oxygen from the reaction, as it can oxidize and deactivate the palladium catalyst.
Formation of undesired byproducts.
Competing Reaction Pathways: Depending on the specific reaction, side reactions such as homocoupling or reduction can occur.
Optimization of Reaction Parameters: Systematically vary the temperature, solvent, base, and reaction time to find the optimal conditions that favor the desired cross-coupling pathway.
III. Experimental Protocols
Protocol 1: Synthesis of a Pyridinyl Ketone via Grignard Reaction with a Nitrile
This protocol describes the synthesis of 2-benzoylpyridine from 2-cyanopyridine and phenylmagnesium bromide.
Step 1: Preparation of Phenylmagnesium Bromide
Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
Add magnesium turnings (1.2 eq.) to the flask and activate with a crystal of iodine.
Add anhydrous diethyl ether or THF via syringe.
Dissolve bromobenzene (1.0 eq.) in anhydrous ether/THF and add it to the dropping funnel.
Add a small portion of the bromobenzene solution to the magnesium. Once the reaction initiates (indicated by bubbling and a color change), add the remaining solution dropwise to maintain a gentle reflux.
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with 2-Cyanopyridine
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
Dissolve 2-cyanopyridine (1.0 eq.) in anhydrous ether/THF and add it to the dropping funnel.
Add the 2-cyanopyridine solution dropwise to the stirred Grignard reagent at 0 °C.
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
Step 3: Hydrolysis and Workup
Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.
Extract the aqueous layer with diethyl ether or ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired 2-benzoylpyridine.
Protocol 2: Oxidation of a Secondary Pyridinyl Alcohol using PCC
This protocol outlines the oxidation of 1-(pyridin-2-yl)ethanol to 2-acetylpyridine.
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq.) in dichloromethane (DCM) at room temperature, add a solution of 1-(pyridin-2-yl)ethanol (1.0 eq.) in DCM.
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite or silica gel to remove the chromium salts.
Wash the filter cake with additional diethyl ether.
Concentrate the filtrate under reduced pressure.
Purify the resulting crude product by column chromatography on silica gel to yield 2-acetylpyridine.
IV. Visualizations
Troubleshooting Workflow for Grignard-Based Pyridinyl Ketone Synthesis
Caption: A decision tree for troubleshooting low yields in Grignard reactions for pyridinyl ketone synthesis.
General Reaction Pathways for Pyridinyl Ketone Synthesis
Caption: Overview of common synthetic routes to pyridinyl ketones.
Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. ACS Publications.
Preparation of Pyridines, Part 3: By Acylation. YouTube.
The Preparation of Ketones in Continuous Flow using Li- or Mg-Organometallics and Convenient Ester and Amide Acylation Reagents. EDOC.UB.UNI-MUENCHEN.DE.
Organometallic Reagents: Efficient Tools for the Synthesis of Fused Pyridinyl‐Lactones. ResearchGate.
Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. University of Arizona.
A new ketone synthesis by palladium-catalyzed cross-coupling reactions of esters with organoboron compounds. PubMed.
The strategy for the synthesis of pyridinyl ketones. ResearchGate.
Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ACS Omega.
Friedel-Crafts acylation reactions in pyridinium based ionic liquids. ResearchGate.
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews.
Palladium catalyzed carbonylative generation of potent, pyridine-based acylating electrophiles for the functionalization of arenes to ketones. Chemical Science.
Why pyridine does not give Friedel Craft reaction? Brainly.in.
Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry.
The Condensation of Grignard Reagents with 3-Pyridyl and 3-Quinolyl Ketones. Journal of the American Chemical Society.
Pyridine synthesis. Organic Chemistry Portal.
Pyridine Synthesis: Cliff Notes. Baran Lab.
Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst? Quora.
Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ResearchGate.
New ketone synthesis via Cu(I)-accelerated regioselective coupling of thiopyridine ester with Grignard reagents: in quest of facile access to pharmaceuticals. American Chemical Society.
Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. Benchchem.
The synthesis of 2-pyridyl ketone library from 2-lithiopyridine with esters. ResearchGate.
Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst? Quora.
Oxidation of secondary alcohols to ketones using PCC. Master Organic Chemistry.
Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. PMC.
PCC Oxidation Mechanism, Alcohol To Ketone. YouTube.
Reaction of pyridine N‐oxides with Grignard reagents. ResearchGate.
Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega.
Troubleshooting my grignard reactions. Reddit.
Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. The Journal of Organic Chemistry.
Grignard Formation - Troubleshooting and Perfecting. Reddit.
Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Tikrit Journal of Pure Science.
Ch20: RLi or RMgX with Nitriles to Ketones. University of Calgary.
Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Organic Chemistry Portal.
Oxidation of Oximes of Heterocyclic Ketones by Pyridinium Chlorochromate: A Kinetic and Mechanistic Study. ResearchGate.
Classic Oxidation of Alcohols Using Pyridinium Chlorochromate. Thieme.
Oxidation of Alcohols. Semantic Scholar.
troubleshooting low yield in Kröhnke pyridine synthesis. Benchchem.
Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal.
Oxidation by PCC (pyridinium chlorochromate). Chemistry LibreTexts.
Catalyst Selection for Efficient Acylation of Substituted Pyridines: A Technical Support Guide
Welcome to the Technical Support Center for catalyst selection in the acylation of substituted pyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the comp...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the Technical Support Center for catalyst selection in the acylation of substituted pyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of these critical reactions. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of pyridine acylation reactions.
Q1: Why is 4-(Dimethylamino)pyridine (DMAP) so much more effective than pyridine as an acylation catalyst?
A1: The enhanced catalytic activity of DMAP over pyridine stems from its electronic structure. The electron-donating dimethylamino group at the 4-position significantly increases the nucleophilicity of the pyridine nitrogen.[1][2] This allows DMAP to more rapidly attack the acylating agent (e.g., an acid anhydride or acyl chloride) to form a highly reactive N-acylpyridinium salt intermediate.[1] This intermediate is a more potent acylating agent than the original reagent, leading to a dramatic increase in reaction rates—often by several orders of magnitude.[1][3]
Q2: Can I use pyridine as both a solvent and a catalyst?
A2: Yes, it is common to use pyridine as both a solvent and a catalyst, especially in reactions with simple, unhindered alcohols.[2][4] In this dual role, pyridine acts as a nucleophilic catalyst to activate the acylating agent and also as a base to neutralize the acidic byproduct (e.g., HCl or carboxylic acid) generated during the reaction.[5][6] However, for more challenging substrates, such as sterically hindered alcohols, using a more potent catalyst like DMAP in a non-participating solvent is generally more effective.[2]
Q3: What is the role of a non-nucleophilic base, like triethylamine (Et3N), in these reactions?
A3: A non-nucleophilic base like triethylamine is often used as an acid scavenger. Its primary role is to neutralize the acid generated during the acylation without competing with the nucleophilic catalyst (like DMAP) in attacking the acylating agent. This is particularly important when using acyl chlorides, as the HCl produced can protonate the pyridine catalyst, rendering it inactive.[7]
Q4: Are there alternatives to DMAP for acylating highly sensitive or sterically demanding substrates?
A4: Yes, several alternatives and modifications to the standard DMAP protocol exist. Chiral 4-aryl-pyridine-N-oxides have been developed as efficient nucleophilic organocatalysts for specific applications like acylative dynamic kinetic resolutions.[8] For recyclable catalysis, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) has been shown to be effective for the acylation of inert alcohols and phenols under base-free conditions.[9] Additionally, photoredox catalysis offers a modern approach for the site-selective C-H acylation of pyridinium derivatives, providing access to C2- and C4-acylated pyridines.[10][11][12]
Q5: How do substituents on the pyridine ring affect the acylation reaction?
A5: Substituents on the pyridine ring have a profound impact on reactivity. Electron-donating groups, particularly at the 4-position, enhance the nucleophilicity of the pyridine nitrogen and increase catalytic activity, as seen with DMAP.[1][13] Conversely, electron-withdrawing groups decrease nucleophilicity and slow down the reaction. Steric hindrance from substituents near the nitrogen atom (at the 2- or 6-positions) can also impede the formation of the N-acylpyridinium intermediate, thereby reducing the catalyst's effectiveness.[13]
Section 2: Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments.
Problem 1: Low or No Product Yield
Q: I'm not getting the expected yield for my acylation reaction. What are the likely causes and how can I fix it?
A: Low yield is a common issue with several potential root causes. Let's break them down:
Insufficient Catalyst Activity:
Cause: The chosen catalyst may not be potent enough for your specific substrate, especially if it's sterically hindered. Pyridine, for instance, is often ineffective for acylating tertiary alcohols.[2]
Solution: Switch to a more powerful catalyst. 4-(Dimethylamino)pyridine (DMAP) is the standard choice for a significant rate enhancement.[2][3] For even more challenging substrates, consider specialized catalysts or alternative methods like photoredox catalysis.[8][10]
Inactivated Catalyst:
Cause: If you are using an acyl chloride, the generated HCl can protonate your pyridine-based catalyst, rendering it non-nucleophilic.
Solution: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to act as an acid scavenger.[7] Ensure your reaction is run under anhydrous conditions, as water can hydrolyze the acylating agent and also contribute to catalyst inactivation.
Poor Reagent Quality:
Cause: Acylating agents like acid anhydrides and acyl chlorides are sensitive to moisture and can hydrolyze over time, reducing their effective concentration.[7]
Solution: Use freshly opened or purified reagents. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Reaction Conditions:
Cause: The reaction temperature may be too low, or the reaction time may be insufficient.
Solution: If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) can be beneficial.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Problem 2: Formation of Side Products
Q: My reaction mixture shows multiple spots on TLC, indicating the formation of unwanted side products. What are they and how can I minimize them?
A: The presence of side products often points to issues with reaction selectivity or reagent stability.
Unreacted Starting Material:
Cause: Incomplete conversion is a common source of impurities.
Solution: Ensure you are using a slight excess of the acylating agent (e.g., 1.1-1.5 equivalents).[7] Also, confirm that your catalyst is active and present in a sufficient loading (typically 1-10 mol%).
Diacylation:
Cause: If your substrate has multiple nucleophilic sites, di- or poly-acylation can occur, especially with a large excess of the acylating agent and prolonged reaction times.
Solution: Carefully control the stoichiometry of your acylating agent. A slow, dropwise addition of the acylating agent can sometimes improve selectivity for mono-acylation.
Oxidation of the Pyridine Ring:
Cause: Aromatic amines can be susceptible to oxidation, leading to colored impurities.[7]
Solution: Running the reaction under an inert atmosphere can help minimize oxidation.[7]
Problem 3: Difficulty in Product Isolation and Purification
Q: I'm struggling to isolate my acylated pyridine product from the reaction mixture. What are some effective work-up and purification strategies?
A: A clean work-up is crucial for obtaining a pure product.
Removing the Catalyst:
Cause: Basic catalysts like pyridine and DMAP can be challenging to remove by simple extraction.
Solution: During the aqueous work-up, wash the organic layer with a dilute acidic solution, such as 1M HCl or aqueous copper sulfate.[7][14] This will protonate the basic catalyst, forming a water-soluble salt that will partition into the aqueous phase.
Removing Excess Acylating Agent:
Cause: Unreacted acid anhydride or acyl chloride can complicate purification.
Solution: Quench the reaction with a small amount of water or an amine (like a few drops of piperidine or ethanolamine) to consume the excess acylating agent. The resulting carboxylic acid or amide can then be removed by an aqueous basic wash (e.g., saturated sodium bicarbonate solution).
General Purification:
Solution: After the aqueous work-up, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[15] The crude product can then be purified by silica gel column chromatography.
Section 3: Catalyst Performance and Reaction Mechanisms
Comparative Analysis of Common Pyridine-Based Catalysts
The choice of catalyst is a critical parameter that dictates the efficiency and success of an acylation reaction. Below is a table summarizing the relative performance of common pyridine-based catalysts.
Catalyst
Structure
Relative Catalytic Activity
Key Features & Applications
Pyridine
Base
Suitable for simple, unhindered substrates; often used as a solvent and base.[2][4]
4-(Dimethylamino)pyridine (DMAP)
~10⁴ times more active than pyridine
Highly efficient for a broad range of substrates, including sterically hindered alcohols.[3][16]
4-(Pyrrolidino)pyridine (PPY)
Slightly more active than DMAP
Similar applications to DMAP, sometimes showing enhanced activity.[17]
The generally accepted mechanism for acylation catalyzed by pyridine derivatives involves nucleophilic catalysis.
Caption: Generalized mechanism of nucleophilic catalysis in pyridine-mediated acylation.
Activation: The nucleophilic pyridine catalyst attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride or acyl chloride).
Intermediate Formation: This initial attack forms a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic than the starting acylating agent.[1]
Acyl Transfer: The nucleophile (e.g., an alcohol or amine) attacks the carbonyl carbon of the activated N-acylpyridinium intermediate.
Product Formation and Catalyst Regeneration: The acyl group is transferred to the nucleophile, forming the final acylated product and regenerating the pyridine catalyst, allowing it to re-enter the catalytic cycle.
Section 4: Experimental Protocols
General Protocol for DMAP-Catalyzed Acylation of a Secondary Alcohol
This protocol is a representative example for the acylation of a sterically hindered alcohol where pyridine alone would be inefficient.
Materials:
Secondary alcohol (1.0 eq)
Acetic anhydride (1.5 eq)
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
Triethylamine (Et₃N) (1.5 eq, if using an acyl chloride)
Anhydrous dichloromethane (DCM)
1 M HCl solution
Saturated aqueous NaHCO₃ solution
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary alcohol (1.0 eq) and DMAP (0.1 eq).
Dissolve the solids in anhydrous dichloromethane (DCM).
Cool the solution to 0 °C in an ice bath.
Add acetic anhydride (1.5 eq) dropwise to the stirred solution. If using an acyl chloride, add triethylamine (1.5 eq) before the acyl chloride.
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
Upon completion, dilute the reaction mixture with DCM.
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to obtain the desired ester.
Caption: Step-by-step workflow for a typical DMAP-catalyzed acylation experiment.
References
Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. (2011). Ludwig-Maximilians-Universität München. [Link]
Substituent effects on the activation parameters of pyridine acylation with esters and thioesters in solution. Semantic Scholar. [Link]
Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. (2019). ACS Catalysis. [Link]
The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation. ResearchGate. [Link]
What is the role of pyridine in the acetylations of alcohols? (2023). Reddit. [Link]
4-Dimethylaminopyridine (DMAP). Common Organic Chemistry. [Link]
Chiral 4-Aryl-pyridine-N-oxide Nucleophilic Catalysts: Design, Synthesis, and Application in Acylative Dynamic Kinetic Resolution. (2021). ACS Catalysis. [Link]
Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. (2019). IBS Publications Repository. [Link]
Pd(II)–Catalyzed C3-selective arylation of pyridine with (hetero)arenes. PMC. [Link]
Palladium-catalyzed ortho-acylation of 2-aryl pyridine derivatives using arylmethyl amines as new acyl sources. Chemical Communications (RSC Publishing). [Link]
A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. ACS Publications. [Link]
Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. PMC. [Link]
Preparation of Pyridines, Part 3: By Acylation. (2022). YouTube. [Link]
Metal-catalysed Pyridine Ring Synthesis. Wordpress. [Link]
Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. (2025). Organic Letters. [Link]
How can I get acetylation with acetic anhydride and prydine? (2014). ResearchGate. [Link]
Site-selective c-h acylation of pyridinium derivatives by photoredox catalysis. (2019). Elsevier. [Link]
4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters. [Link]
Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. PMC. [Link]
Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. (2015). ACS Central Science. [Link]
Acetylation of secondary alcohols. (2021). Reddit. [Link]
O-Acetylation using acetic anhydride in pyridine. (2021). Glycoscience Protocols (GlycoPODv2). [Link]
What is the consequence of not using pyridine in the acylation of... Study Prep in Pearson+. [Link]
What are the roles of pyridine and DCM in the acylation of an alcohol? (2016). Chemistry Stack Exchange. [Link]
Alkylation and acylation of pyridine. Química Organica.org. [Link]
Preventing polysubstitution in the synthesis of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone. This document is designed for researchers, chemists, and drug deve...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with selectivity during the acylation of 2-methoxy-5-methylpyridine. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you optimize your synthesis and prevent unwanted polysubstitution.
Introduction: The Challenge of Selective Acylation
The synthesis of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone, a key intermediate for various pharmaceutical compounds, is typically achieved via an electrophilic aromatic substitution, most commonly a Friedel-Crafts acylation.[1][2] While Friedel-Crafts acylation on simple aromatic rings is famously self-limiting due to the deactivating nature of the newly introduced acyl group, the substrate 2-methoxy-5-methylpyridine presents a more complex scenario.[3][4] The pyridine ring is inherently electron-deficient, but the presence of two strong electron-donating groups—a methoxy group at the 2-position and a methyl group at the 5-position—activates the ring.[5][6] This enhanced nucleophilicity can, under certain conditions, override the deactivating effect of the first acylation, leading to the formation of undesired di-acylated byproducts.
This guide provides a structured approach to diagnosing and resolving the issue of polysubstitution through a series of troubleshooting questions and in-depth FAQs.
This section addresses the most common issue reported during the synthesis: the formation of di-acylated and other polysubstituted byproducts.
Q1: I'm observing a significant amount of a di-acylated byproduct in my reaction mixture, leading to low yields and difficult purification. How can I improve the selectivity for the desired mono-acylated product?
A1: This is a classic selectivity problem arising from the high reactivity of the substituted pyridine ring. The mono-acylated product, while less reactive than the starting material, may still be susceptible to a second acylation under forcing conditions. To enhance selectivity for the desired 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone, a multi-faceted approach focusing on reaction kinetics and reagent choice is necessary.
Understanding the Root Cause
The core issue is a competition between two rates: the rate of the first acylation (desired) and the rate of the second acylation (undesired). Our strategy is to create conditions that overwhelmingly favor the first reaction while suppressing the second. The electron-donating methoxy and methyl groups strongly activate the ring, making it highly nucleophilic. While the first acyl group addition is deactivating, high concentrations of the electrophile, elevated temperatures, or highly active catalysts can overcome this energy barrier.
The logical flow for troubleshooting this issue is outlined below.
Caption: Troubleshooting workflow for polysubstitution.
Strategy 1: Optimization of Reaction Conditions
Your first and most critical adjustments should be to the reaction parameters.
Control Stoichiometry: The most common cause of polysubstitution is an excess of the acylating agent and/or the Lewis acid catalyst. The alkyl groups in Friedel-Crafts alkylation activate the ring, leading to rampant polysubstitution.[7][8] While acylation is different, the principle of managing reactivity applies. Ensure you are using no more than 1.0 to 1.1 molar equivalents of the acylating agent (acetyl chloride or acetic anhydride).
Temperature Management: Higher temperatures increase reaction rates indiscriminately. By lowering the temperature, you provide a greater energy advantage to the more favorable (and faster) first acylation over the less favorable second acylation.
Start the reaction at 0 °C .
After the initial addition, allow the reaction to warm slowly to room temperature. Avoid applying external heat unless no conversion is observed after several hours.
Rate of Addition: Maintaining a low instantaneous concentration of the electrophile (the acylium ion) is key. Add the acylating agent dropwise to the mixture of the pyridine substrate and Lewis acid over a prolonged period (e.g., 30-60 minutes). This ensures that as soon as an electrophile is generated, it is more likely to react with the more abundant and more reactive starting material rather than the less reactive, less abundant mono-acylated product.
Strategy 2: Judicious Choice of Lewis Acid Catalyst
Aluminum chloride (AlCl₃) is a very strong Lewis acid that generates the acylium ion electrophile in high concentration, which can drive the reaction too aggressively.[9][10] Furthermore, the pyridine nitrogen can complex with the Lewis acid, which deactivates the ring.[7][11] Using a milder Lewis acid can create a less reactive electrophile, improving selectivity.
Lewis Acid
Relative Activity
Recommended Stoichiometry
Notes
AlCl₃
Very High
1.1 - 1.5 eq
Prone to causing polysubstitution. Use with caution and at low temperatures.
FeCl₃
High
1.1 - 1.5 eq
A common and slightly milder alternative to AlCl₃.
ZnCl₂
Moderate
1.2 - 2.0 eq
A good choice for improving selectivity; may require slightly longer reaction times or gentle warming.[4]
Tf₂O
High (as promoter)
1.1 eq
Can be used with carboxylic acids directly, avoiding harsh Lewis acids.
Optimized Protocol for Mono-acylation
This protocol incorporates the strategies above to maximize the yield of the desired product.
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methoxy-5-methylpyridine (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the chosen Lewis acid (e.g., ZnCl₂, 1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.
Acylating Agent Addition: In the dropping funnel, prepare a solution of acetyl chloride (1.05 eq) in the same anhydrous solvent. Add this solution to the reaction mixture dropwise over 30-60 minutes , maintaining the temperature at 0 °C.
Reaction: After the addition is complete, stir the reaction at 0 °C for one hour, then allow it to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
Workup: Once the starting material is consumed, carefully quench the reaction by slowly pouring it into a flask containing crushed ice and water. Adjust the pH to ~8-9 with a saturated sodium bicarbonate or ammonium hydroxide solution.
Extraction & Purification: Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to isolate the pure 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone.
Frequently Asked Questions (FAQs)
Q2: Why is Friedel-Crafts acylation generally resistant to polysubstitution, and why is my substituted pyridine an exception?
A2: The resistance of standard Friedel-Crafts acylation to polysubstitution is a cornerstone of its synthetic utility. The reaction introduces an acyl group (e.g., -COCH₃) onto the aromatic ring.[12] This group is strongly electron-withdrawing due to the carbonyl's electronegative oxygen and its ability to participate in resonance.[3][13] This effect deactivates the aromatic ring, making it significantly less nucleophilic and therefore less reactive towards further electrophilic attack than the original, un-substituted starting material.[4][14] The mono-acylated product is simply not "electron-rich" enough to compete for the electrophile.
Your substrate, 2-methoxy-5-methylpyridine, is an exception due to the powerful activating effects of its existing substituents.
-OCH₃ (Methoxy Group): A strong activating group that directs ortho- and para-. It donates electron density to the ring via resonance.[6][15]
-CH₃ (Methyl Group): A weak activating group that also directs ortho- and para-. It donates electron density via an inductive effect.[16]
The combined electron-donating nature of these two groups makes the pyridine ring highly activated, effectively counteracting both the inherent electron-deficient nature of the pyridine ring and the deactivating effect of the first acyl group. This heightened reactivity means the mono-acylated product may still be nucleophilic enough to undergo a second acylation, especially under harsh conditions.
Q3: What determines the position of acylation on the 2-methoxy-5-methylpyridine ring?
A3: The position of electrophilic substitution on a polysubstituted ring is determined by the cumulative directing effects of the existing substituents and the intrinsic reactivity of the ring positions.[15] In the case of 2-methoxy-5-methylpyridine, the substitution occurs at the C-3 position due to a convergence of these factors.
Directing Effect of the Methoxy Group (-OCH₃) at C-2: This is a powerful ortho-, para- director.[6]
The ortho position is C-3.
The para position is C-5 (already occupied by the methyl group).
Therefore, the methoxy group strongly directs the incoming electrophile to the C-3 position .
Directing Effect of the Methyl Group (-CH₃) at C-5: This is a weaker ortho-, para- director.
The ortho positions are C-4 and C-6.
The para position is C-2 (already occupied by the methoxy group).
The methyl group directs towards the C-4 and C-6 positions.
Pyridine Ring Reactivity: The nitrogen atom in the pyridine ring is electron-withdrawing, making the ring less reactive than benzene towards electrophilic substitution. The positions most deactivated are C-2, C-4, and C-6 due to resonance effects. The C-3 and C-5 positions are the least deactivated.[15]
Q4: Are there alternative synthetic strategies that can bypass the risk of polysubstitution entirely?
A4: Yes, when classical electrophilic substitution methods fail to provide adequate selectivity, alternative strategies that rely on pre-functionalization can be employed. One of the most powerful methods is directed ortho-metalation followed by acylation.
Directed Ortho-Metalation (DoM):
This strategy involves using a directing group to selectively deprotonate an adjacent position with a strong base (like n-butyllithium or LDA), creating a nucleophilic organometallic intermediate. This intermediate can then be quenched with an acylating electrophile.
For your substrate, the methoxy group is an excellent directing group.
Metalation: 2-methoxy-5-methylpyridine is treated with a strong base such as n-BuLi or LDA at low temperature (e.g., -78 °C). The base will selectively abstract the proton at the C-3 position, which is ortho to the directing methoxy group.
Acylation: The resulting 3-lithiated pyridine species is then treated with an acylating agent, such as N,N-dimethylacetamide or acetyl chloride, to install the acetyl group at the C-3 position with very high regioselectivity.
While this method often requires cryogenic temperatures and strictly anhydrous conditions, it can provide a cleaner product profile and is an excellent alternative if Friedel-Crafts conditions prove difficult to optimize.[11] Another emerging area involves the site-selective acylation of pyridinium salt derivatives, which can offer alternative regioselectivity under photoredox conditions.[17]
References
Deng, G., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PLoS ONE, 13(7), e0200184. Available at: [Link]
Pearson Education. (2024). EAS Reactions of Pyridine Explained. Pearson+. Available at: [Link]
Kuthan, J., et al. (2019). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. ACS Omega, 4(1), 1848–1856. Available at: [Link]
Organic Chemistry Explained. (2022). Preparation of Pyridines, Part 3: By Acylation. YouTube. Available at: [Link]
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available at: [Link]
Sammis, G. M., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 14(1), 148-151. Available at: [Link]
Study.com. (n.d.). Explain why Friedel-Crafts alkylations often give polysubstitution but Friedel-Crafts acylations do not. Homework.Study.com. Available at: [Link]
Hong, S., et al. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Organic Letters, 21(19), 7932-7937. Available at: [Link]
Filo. (2025). Poly-substitution products are observed in friedel crafts alkylation but... Filo. Available at: [Link]
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
Ondrejovič, G., et al. (2008). Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. II. Correlations based on molecular structure of the Cu4OCl6(4-Mepy)4 complex. Chemical Papers, 62(6), 566-574. Available at: [Link]
Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. Available at: [Link]
Kim, S., et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry, 11, 1251342. Available at: [Link]
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts. Available at: [Link]
ResearchGate. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis | Request PDF. ResearchGate. Available at: [Link]
MySkinRecipes. (n.d.). 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone. MySkinRecipes. Available at: [Link]
Vedantu. (n.d.). Polysubstitution is a major drawback in: (A)- Reimer Tiemann reaction (B)- Friedel Craft acylation (C). Vedantu. Available at: [Link]
Deady, L. W., & Stillman, D. C. (1978). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic, 7, 802-805. Available at: [Link]
MySkinRecipes. (n.d.). 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone (Thai). MySkinRecipes. Available at: [Link]
Technical Support Center: Purification of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone
Prepared by: Gemini, Senior Application Scientist This technical guide provides in-depth troubleshooting and practical solutions for the common purification challenges encountered with 1-(2-Methoxy-5-methylpyridin-3-yl)e...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by: Gemini, Senior Application Scientist
This technical guide provides in-depth troubleshooting and practical solutions for the common purification challenges encountered with 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone (CAS: 1203499-64-2). As a key intermediate in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors, achieving high purity of this compound is critical for downstream success.[1] This document is designed for researchers, chemists, and drug development professionals to navigate these challenges effectively.
Section 1: Core Compound Properties and Impurity Profile
A foundational understanding of the physicochemical properties of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone and its likely impurities is the first step in designing a robust purification strategy. The molecule's structure, featuring a basic pyridine nitrogen and electron-donating methoxy and methyl groups, dictates its behavior in various separation techniques.[2]
Table 1: Physicochemical Properties of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone
Suggests potential for degradation or oxidation at ambient temperatures.
Solubility
Soluble in common organic solvents (DCM, EtOAc, Acetone); sparingly soluble in non-polar solvents (Hexanes); slight solubility in water.[2][6]
Critical for selecting appropriate solvent systems for chromatography and recrystallization.
Key Structural Feature
Basic Pyridine Nitrogen
Prone to strong interaction with acidic stationary phases like silica gel, leading to peak tailing.
Commonly Encountered Impurities:
Unreacted Starting Materials: Primarily 2-methoxy-5-methylpyridine. Its higher volatility and lower polarity often allow for removal during solvent evaporation or with a non-polar wash.
Positional Isomers: Depending on the regioselectivity of the acylation reaction, isomers (e.g., acylation at the C4 or C6 position) can form. These are often the most challenging impurities to remove due to their similar polarities.
Reagent-Derived Byproducts: Impurities originating from the acylation agent (e.g., acetic anhydride, acetyl chloride) or coupling reagents. These are typically removed via an aqueous workup.
Pyridine N-Oxide: The pyridine nitrogen can be oxidized to the corresponding N-oxide, especially under certain reaction conditions.[7] This results in a significantly more polar impurity that can be difficult to separate.
Section 2: Troubleshooting FAQs
This section addresses the most common issues encountered during the purification of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone in a direct question-and-answer format.
Q1: My crude product streaks badly on a standard silica gel TLC plate, making it impossible to assess purity. What's happening and how do I fix it?
A1: This is a classic sign of interaction between the basic pyridine nitrogen of your compound and the acidic silanol groups on the surface of the silica gel. This strong interaction causes a portion of the molecules to "stick" to the stationary phase, resulting in severe peak tailing (streaking).
Immediate Solution: To get a clean TLC, prepare your eluent with a basic modifier. Add 0.5-1% triethylamine (NEt₃) or a 7N ammonia solution in methanol to your mobile phase (e.g., 50:50 Ethyl Acetate/Hexane + 1% NEt₃). The basic modifier will competitively bind to the acidic sites on the silica, allowing your compound to travel up the plate as a well-defined spot.
Q2: I'm running a silica gel column, but the separation between my product and a key impurity is poor. What are my options?
A2: Poor resolution on a column can be tackled by several methods.
Optimize the Mobile Phase: If you haven't already, add a basic modifier as described in A1. Then, fine-tune the polarity. Use a gradient elution, starting with a lower polarity mobile phase and gradually increasing it. This can help sharpen peaks and improve separation.
Change the Stationary Phase: If optimizing the eluent fails, the issue may be the stationary phase itself.
Neutral Alumina: Switching to neutral alumina can mitigate the acidity issue and may offer a different selectivity profile.
Reverse-Phase (C18): If the impurities are significantly more or less polar, reverse-phase chromatography using a solvent system like Acetonitrile/Water or Methanol/Water can be highly effective.
Q3: I've tried to recrystallize my product from several solvents, but it either "oils out" or doesn't crystallize at all. What should I do?
A3: This is a common problem when impurities are present or when the wrong solvent is chosen. "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase rather than forming a crystal lattice.
Troubleshooting Steps:
Re-evaluate Purity: If the crude purity is below 85-90%, recrystallization is often inefficient. First, run a quick column or perform an acid-base wash to remove major impurities, then attempt recrystallization.
Use a Solvent/Anti-Solvent System: This is the most effective solution. Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., Dichloromethane, Acetone). Then, slowly add a "bad" or "anti-solvent" in which it is poorly soluble (e.g., Hexanes, Heptane, or Water) at room temperature until the solution becomes faintly cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly. This controlled precipitation encourages crystal growth.
Induce Crystallization: If the solution is supersaturated but won't crystallize, try scratching the inside of the flask with a glass rod below the solvent line or adding a "seed" crystal from a previous successful batch.
Q4: My purified, white solid turned yellow/brown after a few days on the bench. Is it degrading?
A4: Yes, this color change indicates degradation, likely due to a combination of light and air (oxidation). The pyridine ring system can be susceptible to oxidation over time. As commercial suppliers recommend, the compound should be stored under controlled conditions.[1][5]
Prevention: Store the purified product at 2-8°C in a sealed vial, preferably under an inert atmosphere of nitrogen or argon. Protecting it from light by using an amber vial or wrapping the vial in foil is also recommended.
Section 3: Standardized Purification Protocols
These protocols provide detailed, step-by-step instructions for the two primary methods of purification.
This protocol is ideal for purifying crude material with multiple or closely eluting impurities.
TLC Analysis & Eluent Selection:
Prepare a stock solution of your crude product in a suitable solvent (e.g., DCM).
Spot the solution on at least three TLC plates.
Develop the plates in different solvent systems (e.g., 30% EtOAc/Hex, 50% EtOAc/Hex, 70% EtOAc/Hex), each containing 0.5% triethylamine (NEt₃) .
Identify the eluent system that provides a product Rf value between 0.25 and 0.40 and shows the best separation from impurities.
Column Preparation:
Select a column size appropriate for your sample amount (typically a 40-100:1 ratio of silica to crude product by weight).
Prepare the column slurry by mixing silica gel with the initial, low-polarity eluent. Pour and pack the column, ensuring no air bubbles are trapped.
Equilibrate the column by flushing with 2-3 column volumes of the starting eluent.
Sample Loading:
Dissolve the crude product in a minimum amount of DCM or the eluent.
Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
Elution and Fraction Collection:
Begin elution with the selected mobile phase. If a gradient is needed, slowly increase the percentage of the more polar solvent.
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
Product Isolation:
Combine the pure fractions in a round-bottom flask.
Remove the solvent using a rotary evaporator.
Place the flask under high vacuum for several hours to remove residual solvents and triethylamine.
Protocol 3.2: Recrystallization via Solvent/Anti-Solvent Method
This method is best for purifying solid material that is already >90% pure to remove minor impurities.
Solvent System Screening (Small Scale):
Place ~20 mg of your compound into several small test tubes.
Add a "good" solvent (e.g., Isopropanol, Ethyl Acetate, Acetone) dropwise to one tube until the solid dissolves.
Add a miscible "anti-solvent" (e.g., Hexanes, Water) dropwise until persistent cloudiness appears.
Warm the mixture to re-dissolve, then cool to room temperature and then in an ice bath. The system that produces the most high-quality crystals is your choice for scale-up.
Scale-Up Procedure:
Gently warm and dissolve the bulk of your compound in the minimum required amount of the chosen "good" solvent in an Erlenmeyer flask.
While stirring, slowly add the "anti-solvent" until the solution is faintly turbid.
Add 1-2 drops of the "good" solvent to make the solution clear again.
Cover the flask and allow it to cool slowly to room temperature. Do not disturb it.
Once crystals have formed, cool the flask further in an ice bath for 30 minutes to maximize yield.
Isolation and Drying:
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
Wash the crystals sparingly with a small amount of the cold anti-solvent.
Dry the crystals under high vacuum to a constant weight.
Section 4: Purification Strategy Workflow
This diagram outlines a logical workflow for selecting the appropriate purification method based on initial analytical data.
Technical Support Center: Purification of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone (CAS 1203499-64-2...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone (CAS 1203499-64-2). As a critical intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors, its purity is paramount for successful downstream applications[1]. This document addresses common impurities, offers troubleshooting advice for standard purification techniques, and explains the scientific rationale behind each methodological choice.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my crude sample of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone?
A1: Impurities are typically process-related and depend on the synthetic route employed. Common impurities include:
Unreacted Starting Materials: Such as the precursor 2-methoxy-5-methylpyridine.
Reagents and Catalysts: Residual coupling agents, bases, or metal catalysts (e.g., Palladium from cross-coupling reactions) may be present[2].
Side-Products: Friedel-Crafts acylation, a common method for forming aryl ketones, is notoriously difficult with pyridine rings. The Lewis acid catalyst can complex with the basic nitrogen atom, deactivating the ring and leading to side reactions or incomplete conversion[3]. Other potential side-products could include isomers or over-acylated products.
Solvent Residues: Residual high-boiling point solvents used during the reaction or initial work-up (e.g., DMF, Toluene).
Q2: My crude product is an oil, but I expected a solid. What does this mean?
A2: Oiling out instead of crystallizing is a common issue when significant impurities are present. These impurities disrupt the crystal lattice formation of the desired compound. The presence of residual solvents or low-melting point byproducts can act as a eutectic mixture, depressing the melting point of your product below room temperature. A primary purification step, such as column chromatography or an acid-base extraction, is recommended to remove the bulk of these impurities before attempting crystallization.
Q3: How can I assess the purity of my 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone after purification?
A3: Several analytical techniques can be used:
Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess purity. A pure compound should ideally show a single spot.
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity, showing the main product peak and any impurity peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect impurities if they are present in sufficient quantity (>1-5%).
Melting Point Analysis: A pure crystalline solid will have a sharp melting point over a narrow range[4]. Impurities typically cause the melting point to be depressed and broaden the melting range[4].
Q4: Can I use acid-base extraction to purify this compound?
A4: Absolutely. Acid-base extraction is a highly effective technique for this specific molecule. The nitrogen atom on the pyridine ring is basic and can be protonated by an aqueous acid (like 1M HCl) to form a water-soluble salt[5][6]. This allows you to separate it from any non-basic (neutral or acidic) impurities, which will remain in the organic layer. Following separation, the aqueous layer can be neutralized with a base to precipitate the purified, neutral product[6].
Troubleshooting and Detailed Protocols
This section provides step-by-step guides for the most effective purification techniques for 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone.
Method 1: Acid-Base Extraction for Bulk Impurity Removal
This method is ideal as a first-pass purification to remove neutral or acidic impurities from the basic target compound.
Scientific Principle: This technique leverages the difference in solubility between a basic compound and its protonated salt form[7]. The basic pyridine nitrogen is protonated by an acid, forming an ammonium salt. This ionic salt is soluble in the aqueous phase, while neutral organic impurities remain in the organic phase[6][8].
Experimental Protocol:
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
Layer Separation: Allow the layers to separate. The protonated product is now in the aqueous layer (typically the bottom layer with dichloromethane, top with ethyl acetate). Drain and collect the aqueous layer.
Repeat Extraction: To ensure complete transfer, extract the organic layer again with a fresh portion of 1M HCl. Combine the aqueous layers.
Backwash (Optional): Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any trapped neutral impurities.
Neutralization: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 1M NaOH or saturated sodium bicarbonate) with stirring until the pH is >8. The purified product should precipitate out as a solid or oil.
Isolation: If a solid forms, it can be collected by vacuum filtration. If it oils out, extract the neutralized aqueous solution two to three times with fresh organic solvent.
Final Steps: Combine the organic extracts from the previous step, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Workflow for Acid-Base Extraction
Caption: Figure 1: Decision workflow for purifying 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone using acid-base extraction.
Method 2: Recrystallization for High-Purity Crystalline Product
Recrystallization is used to obtain a highly pure, crystalline final product, often after a preliminary purification like extraction. Its success is critically dependent on the choice of solvent.[9]
Scientific Principle: The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures[9][10]. As the hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals while the impurities remain dissolved in the cold solvent[4].
Solvent Selection:
Finding the right solvent is key. A good approach is to test the solubility of a small amount of your product in various solvents at room temperature and upon heating.
Solvent System
Suitability for Ketones
Boiling Point (°C)
Rationale & Comments
Ethanol (EtOH)
Good
78
A very general and effective solvent for many organic solids, including ketones[5].
Isopropanol (IPA)
Good
82
Similar to ethanol, often provides good crystal formation.
Hexanes / Ethyl Acetate
Good (as a system)
69 / 77
A common two-solvent system. Dissolve in minimal hot ethyl acetate, then add hot hexanes until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly. This works well when a single solvent is too effective.
Toluene
Possible
111
Good for crystallizing aromatic compounds, but its high boiling point can sometimes be a disadvantage.
Water
Poor
100
The compound is unlikely to be soluble enough in water, even when hot, for effective recrystallization[5].
Experimental Protocol:
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude or semi-purified product. Add just enough to fully dissolve the solid at the solvent's boiling point.
Hot Filtration (If Necessary): If there are insoluble impurities (e.g., dust, catalyst residue), perform a hot filtration through fluted filter paper to remove them.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.
Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the crystal surfaces[10].
Drying: Dry the purified crystals under vacuum to remove all residual solvent before final analysis.
Method 3: Column Chromatography for Difficult Separations
When impurities have similar properties to the product (e.g., isomeric impurities) or when other methods fail, column chromatography is the most powerful purification technique.
Scientific Principle: This technique separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar organic solvent)[11]. The target compound, being a moderately polar ketone, will adhere to the polar silica gel. By gradually increasing the polarity of the mobile phase, compounds are eluted in order of increasing polarity[12]. Non-polar impurities will elute first, followed by the desired product, and finally, more polar impurities.
Experimental Protocol:
Select a Solvent System (Eluent): Use TLC to determine an appropriate eluent. A good starting point is a mixture of Hexanes and Ethyl Acetate. The ideal system will give your product an Rf value of ~0.3.
Pack the Column: Prepare a slurry of silica gel in the initial, non-polar eluent. Pour this into a glass column and allow it to pack evenly, ensuring no air bubbles are trapped[11]. Add a thin layer of sand on top to protect the silica bed.
Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Carefully apply this solution to the top of the sand layer[13].
Elute the Column: Begin passing the eluent through the column, collecting the liquid that exits (the eluate) in fractions (e.g., in test tubes).
Gradient Elution (Optional): If separation is poor, you can gradually increase the polarity of the eluent (e.g., from 10% Ethyl Acetate in Hexanes to 20%, then 30%) to help elute more strongly adsorbed compounds.
Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain your purified product.
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.
Diagram of Column Chromatography Separation
Caption: Figure 2: Schematic showing the separation of compounds over time during column chromatography based on polarity.
References
Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
Westin, J. (n.d.). Column Chromatography. Jack Westin Organic Chemistry. Retrieved from [Link]
JoVE. (2020). Recrystallization. Journal of Visualized Experiments. Retrieved from [Link]
University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
University of Toronto Scarborough, Chemistry Online. (n.d.). Column Chromatography Theory. Retrieved from [Link]
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
MySkinRecipes. (n.d.). 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone. Retrieved from [Link]
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
University of California, Irvine. (n.d.). Acid-Base Extraction.1. Retrieved from [Link]
MySkinRecipes. (n.d.). 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone. Retrieved from [Link]
ResearchGate. (2025). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. Retrieved from [Link]
Google Patents. (2010). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. Retrieved from [Link]
Physics Forums. (2011). Column Chromatography ketone/silica. Retrieved from [Link]
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
Filo. (2025). The chemistry of pyridine under friedel - crafts acylation. Retrieved from [Link]
Google Patents. (n.d.). EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from [Link]
Indian Patent Office. (n.d.). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. Retrieved from [Link]
Patsnap. (2014). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Retrieved from [Link]
Google Patents. (n.d.). EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
Google Patents. (2012). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
Technical Support Center: Solvent Effects on Pyridine Acylation Regioselectivity
Welcome to the Technical Support Center for pyridine acylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridine chemistry.
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the Technical Support Center for pyridine acylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridine chemistry. Here, we address common challenges and questions regarding the impact of solvents on the regioselectivity of pyridine acylation, providing in-depth, experience-driven insights and practical troubleshooting strategies.
Section 1: Troubleshooting Guide - Common Issues in Pyridine Acylation
This section addresses specific experimental issues, their probable causes related to solvent choice, and actionable solutions.
Issue 1: Poor or No C-Acylation Observed; Only N-Acylation Occurs.
Question: I am attempting a Friedel-Crafts acylation on pyridine, but I am only isolating the N-acylated pyridinium salt. How can I promote C-acylation?
Answer:
This is a classic challenge in pyridine chemistry. Standard Friedel-Crafts conditions are generally ineffective for pyridine acylation. The Lewis acid catalyst, essential for activating the acylating agent, preferentially coordinates with the lone pair of electrons on the pyridine nitrogen.[1] This deactivates the pyridine ring towards electrophilic attack and forms a highly stable N-acyl pyridinium salt.[2][3]
Causality and Solvent Influence:
The choice of solvent plays a crucial role in the outcome. Non-polar, aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are typically used in Friedel-Crafts reactions.[4] However, in the case of pyridine, these solvents do little to prevent the formation of the N-acyl pyridinium salt.
Troubleshooting Strategies:
Protect the Nitrogen: A common and effective strategy is to first convert the pyridine to its N-oxide.[5] The N-oxide is more reactive towards electrophiles and directs substitution primarily to the C4 position. The oxygen can be removed after the acylation is complete.[5]
Alternative Acylation Methods:
Radical Acylation: Acyl radicals can be generated from aldehydes or carboxylic acid derivatives and added to the pyridine ring.[2] This method avoids the use of Lewis acids that deactivate the ring.
Metalation followed by Acylation: Pyridine can be deprotonated at specific positions using a strong base (e.g., n-butyllithium), followed by quenching with an acylating agent.[2] The regioselectivity of the initial metalation can be influenced by directing groups on the pyridine ring.
Issue 2: Mixture of C2 and C4-Acylated Products with Low Regioselectivity.
Question: My reaction is producing a mixture of C2 and C4-acylated pyridines. How can I improve the selectivity for one isomer over the other?
Answer:
Achieving high regioselectivity between the C2 and C4 positions in pyridine acylation is a nuanced challenge influenced by sterics, electronics, and significantly, the solvent environment.[5][6]
Causality and Solvent Influence:
The solvent can influence the stability of reaction intermediates and the aggregation state of organometallic reagents, thereby altering the regiochemical outcome.[6][7]
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can stabilize charged intermediates. In some nucleophilic aromatic substitution reactions on substituted pyridines, a switch in regioselectivity has been observed when changing from a non-polar solvent like DCM to a polar aprotic solvent like DMSO.[5][6] For instance, the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine showed a 16:1 selectivity for the C2 isomer in DCM, which switched to a 2:1 selectivity for the C6 isomer in DMSO.[5][6]
Coordinating Solvents (e.g., THF): In reactions involving organometallic reagents, coordinating solvents like THF can break down larger, less reactive aggregates into smaller, more reactive species, which can affect regioselectivity.[7]
Troubleshooting Strategies:
Solvent Screening: Experiment with a range of solvents with varying polarities and coordinating abilities. A good starting point is to compare a non-polar solvent (e.g., toluene), a chlorinated solvent (e.g., DCM), a polar aprotic solvent (e.g., acetonitrile or DMF), and a coordinating solvent (e.g., THF).
Temperature Optimization: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy.
Choice of Acylating Agent and Catalyst: The nature of the acylating agent and any catalyst used can have a profound impact on regioselectivity. For instance, in photoredox catalysis, the N-substituent on a pyridinium salt can direct the acylation to either the C2 or C4 position.[8]
Issue 3: Low Yields and/or Polymerization.
Question: My pyridine acylation reaction is resulting in low yields of the desired product and a significant amount of dark, insoluble material. What is causing this, and how can I prevent it?
Answer:
Low yields and polymerization are often indicative of overly harsh reaction conditions, particularly when strong acids are involved.[4] Pyridine rings are susceptible to polymerization under strongly acidic conditions.
Causality and Solvent Influence:
The solvent's ability to dissipate heat and mediate the reactivity of the reagents is critical.
Exothermic Reactions: Acylation reactions can be exothermic. If the solvent has a low boiling point or poor heat transfer properties, localized overheating can occur, leading to decomposition and polymerization.
Solvent as a Reactant: In some cases, the solvent itself may react under the reaction conditions. For example, while nitrobenzene has been used as a solvent in Friedel-Crafts reactions due to its deactivating nature, it is generally not ideal for pyridine chemistry.[9]
Troubleshooting Strategies:
Control Reaction Temperature: Perform the reaction at a lower temperature, and ensure efficient stirring to maintain a homogeneous temperature throughout the reaction mixture.
Slow Addition of Reagents: Add the acylating agent and/or catalyst slowly to the solution of the pyridine substrate to control the reaction rate and prevent a rapid exotherm.
Use a Milder Lewis Acid: If a Lewis acid is necessary, consider using a milder one. For example, zinc-based Lewis acids have been used to activate pyridines for nucleophilic substitution under milder conditions.[10]
Solvent Choice: Select a solvent with a suitable boiling point to allow for effective temperature control. A higher boiling point solvent may be necessary for reactions that require heating, while a lower boiling point solvent might be preferable for highly exothermic reactions that require cooling.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for electrophilic acylation on the pyridine ring?
A1: Pyridine is an electron-deficient heterocycle, which deactivates it towards electrophilic aromatic substitution.[6] The order of reactivity for electrophilic attack is generally C3 > C4 > C2. The C3 position is the most electron-rich, making it the preferred site for electrophilic substitution.
Q2: How does the choice of acylating agent (e.g., acyl chloride vs. anhydride) affect the reaction and the role of the solvent?
A2: Acyl chlorides are generally more reactive than anhydrides. When using a highly reactive acylating agent like an acyl chloride, the reaction is often faster and may require milder conditions. In such cases, a less polar, non-coordinating solvent like DCM is often sufficient.[11] With a less reactive acylating agent like an anhydride, a catalyst such as 4-dimethylaminopyridine (DMAP) is often used, and pyridine itself can act as both a solvent and a nucleophilic catalyst.[11][12]
Q3: Can pyridine be used as a solvent for its own acylation?
A3: Yes, pyridine is often used as a solvent in acylation reactions, particularly with acetic anhydride.[13] In these cases, pyridine serves multiple roles:
Base: It neutralizes the acid (e.g., HCl or acetic acid) generated during the reaction, driving the equilibrium towards the products.[14][15]
Nucleophilic Catalyst: It can react with the acylating agent to form a more reactive acylpyridinium intermediate.[11][12]
However, using pyridine as a solvent can favor N-acylation, so this approach is more common for the acylation of other functional groups in the presence of a pyridine ring, rather than for the direct C-acylation of pyridine itself.
Q4: Are there computational models that can predict the impact of a solvent on regioselectivity?
A4: Yes, computational chemistry has become a valuable tool for understanding and predicting the outcomes of organic reactions, including regioselectivity.[16] Density Functional Theory (DFT) calculations can be used to model the reaction mechanism, including the structures and energies of reactants, intermediates, and transition states in different solvent environments. These models can help elucidate the factors that control regioselectivity and guide the selection of optimal reaction conditions.
Section 3: Data and Protocols
Table 1: Influence of Solvent on Regioselectivity in a Nucleophilic Aromatic Substitution
This table illustrates the dramatic effect a solvent can have on the regiochemical outcome of a reaction on a substituted pyridine.
Experimental Protocol: General Procedure for O-Acetylation using Acetic Anhydride in Pyridine
This protocol is a standard method for the acetylation of hydroxyl groups, where pyridine is used as both a solvent and a base.[13]
Materials:
Compound with hydroxyl group(s)
Acetic anhydride (Ac₂O)
Dry pyridine
Dry dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc)
1 M HCl
Saturated aqueous NaHCO₃
Brine
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
Dissolve the starting material (1.0 equiv.) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).
Cool the solution to 0 °C in an ice bath.
Add acetic anhydride (1.5–2.0 equiv. per hydroxyl group) to the solution.
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).
Quench the reaction by adding dry methanol (MeOH).
Co-evaporate the reaction mixture with toluene to remove residual pyridine.
Dilute the residue with CH₂Cl₂ or EtOAc.
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel chromatography if necessary.
Diagrams
General Mechanism of Pyridine Acylation
Caption: Competing pathways in pyridine acylation.
Solvent Influence on Regioselectivity
Caption: Solvent choice can direct acylation to different positions.
References
O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). (2021, October 6). Retrieved from [Link]
Bull, J. A., Mousseau, J. J., Pelletier, G., & Charette, A. B. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2642–2713. [Link]
Transition-Metal-Catalyzed C-H Functionalization for the Synthesis of Substituted Pyridines. (n.d.). Thieme E-Books & E-Journals. Retrieved from [Link]
Preparation of Pyridines, Part 3: By Acylation. (2022, December 25). YouTube. Retrieved from [Link]
What is the role of pyridine in the acetylations of alcohols? (2023, July 7). Reddit. Retrieved from [Link]
Kim, J., Kim, H., & Lee, S. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. ACS Catalysis, 9(11), 9891–9896. [Link]
A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions - Journal of Chemical Reviews. (n.d.). Retrieved from [Link]
What are the roles of pyridine and DCM in the acylation of an alcohol? (2016, February 7). Chemistry Stack Exchange. Retrieved from [Link]
unit-10 - preparation of organiccompounds - ncert. (n.d.). Retrieved from [Link]
Alkylation and acylation of pyridine. (n.d.). Química Organica.org. Retrieved from [Link]
Maj, A. M., & Wicha, J. (2015). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters, 17(22), 5698–5701. [Link]
Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition. (2025, August 6). ResearchGate. Retrieved from [Link]
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. (2018, July 17). PubMed Central. Retrieved from [Link]
The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation. (2025, August 9). ResearchGate. Retrieved from [Link]
Pyridine acts as a base and a solvent in the acylation of amines. It. (2025, August 5). askIITians. Retrieved from [Link]
Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (n.d.). ACS Publications. Retrieved from [Link]
Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (n.d.). Retrieved from [Link]
Annelated Pyridines as Highly Nucleophilic and Lewis Basic Catalysts for Acylation Reactions. (2025, August 6). ResearchGate. Retrieved from [Link]
Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst? (2024, September 19). Quora. Retrieved from [Link]
Why is pyridine often used in acylation reactions? (n.d.). Study Prep in Pearson+. Retrieved from [Link]
Lewis acid catalyzed acylation reactions: scope and limitations. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Friedel-Crafts acylation reactions in pyridinium based ionic liquids. (2025, August 6). ResearchGate. Retrieved from [Link]
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (n.d.). MDPI. Retrieved from [Link]
Why is pyridine a nucleophilic catalyst? If it attacks AcCl to form the pyridinium intermediate, doesn't that mean the Cl- is a better leaving group than pyridine? (2024, October 20). Reddit. Retrieved from [Link]
Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. (2010, September 7). ACS Publications. Retrieved from [Link]
Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. (n.d.). PubMed Central. Retrieved from [Link]
Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. (n.d.). PubMed. Retrieved from [Link]
Pd(II)–Catalyzed C3-selective arylation of pyridine with (hetero)arenes. (n.d.). PubMed Central. Retrieved from [Link]
Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis. (n.d.). OUCI. Retrieved from [Link]
Explain why pyridine does not undergo Friedel-Crafts reactions. (2025, June 3). Filo. Retrieved from [Link]
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Retrieved from [Link]
Technical Support Center: Scaling Up the Synthesis of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone
Welcome to the comprehensive technical support guide for the synthesis of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the comprehensive technical support guide for the synthesis of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical transformation. As a key intermediate in the development of kinase inhibitors for cancer treatment and other novel bioactive compounds, a robust and scalable synthesis is crucial.[1] This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure the successful and efficient production of this valuable pyridine derivative.
I. Core Synthesis Principles & Challenges
The synthesis of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone typically involves the acylation of a substituted pyridine. However, direct Friedel-Crafts acylation of pyridine and its derivatives is often challenging. The nitrogen atom in the pyridine ring is a Lewis base and readily coordinates with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution.[2][3] Furthermore, acylation can occur at the nitrogen atom, forming a pyridinium salt, which is even more electron-deficient and less reactive.[2][4]
To overcome these hurdles, alternative strategies are often employed. These can include the use of pre-functionalized pyridines, such as those with organometallic or silyl groups, to direct the acylation to the desired position.[4][5] Another approach involves the use of more reactive pyridine derivatives, such as pyridine N-oxides, to facilitate the reaction.
Common Challenges in Scale-Up:
Low Yields: Often due to the inherent low reactivity of the pyridine ring towards electrophilic substitution.
Impurity Formation: Side reactions, such as polysubstitution or reaction at undesired positions, can lead to a complex mixture of products.
Reaction Stalling: Incomplete conversion of starting materials.
Difficult Purification: Separation of the desired product from starting materials, byproducts, and catalyst residues can be challenging.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and scale-up of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone.
Issue 1: Low or No Product Formation
Question: My reaction shows very low conversion to the desired product, even after extended reaction times. What are the likely causes and how can I improve the yield?
Answer:
Low conversion is a frequent issue and can stem from several factors related to the reactivity of the pyridine substrate and the reaction conditions.
Potential Causes & Solutions:
Potential Cause
Explanation
Recommended Solution
Insufficient Activation of Pyridine Ring
The electron-withdrawing nature of the pyridine nitrogen deactivates the ring for electrophilic acylation.[3] The methoxy and methyl groups on your starting material are electron-donating, which helps, but may not be sufficient.
Consider alternative synthetic routes that bypass direct acylation, such as metalation followed by quenching with an acylating agent.[4] Another option is the use of a pyridine N-oxide derivative, which can be more reactive.
Catalyst Deactivation
The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by complexation with the pyridine nitrogen, rendering it ineffective.[2]
Increase the stoichiometry of the Lewis acid. However, be aware that this can lead to the formation of more byproducts. Alternatively, explore catalyst systems less prone to strong coordination with nitrogen, or catalyst-free methods if applicable to your specific route.[6]
Inadequate Reaction Temperature
The reaction may require higher temperatures to overcome the activation energy barrier.
Gradually and carefully increase the reaction temperature while monitoring for the formation of degradation products.
Poor Quality of Reagents
Anhydrous conditions are often critical. Moisture can quench the Lewis acid catalyst and hydrolyze the acylating agent.
Ensure all reagents and solvents are strictly anhydrous. Dry solvents using appropriate methods and handle reagents under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Formation of Multiple Products and Impurities
Question: My crude reaction mixture shows multiple spots on TLC, and the NMR spectrum is complex. How can I improve the selectivity of the reaction?
Answer:
The formation of multiple products indicates a lack of regioselectivity or the occurrence of side reactions.
Potential Causes & Solutions:
Potential Cause
Explanation
Recommended Solution
Isomer Formation
Acylation can occur at different positions on the pyridine ring, leading to a mixture of isomers.
Employing a synthetic route with high regioselectivity is key. This could involve using a starting material with a directing group or a pre-functionalized pyridine where the position of acylation is pre-determined. For instance, a silyl group at the 3-position can direct acylation to that specific carbon.[5]
Polysubstitution
If the product is more activated than the starting material, it can undergo further acylation.
Carefully control the stoichiometry of the acylating agent. Using a slight excess of the pyridine starting material can help minimize polysubstitution.
Side Reactions
The reaction conditions might be promoting undesired side reactions. For example, high temperatures can lead to decomposition or polymerization.
Optimize the reaction temperature and time. Consider using a milder Lewis acid or a different solvent system.
Reaction with Solvent
Some solvents can react under the reaction conditions.
Choose an inert solvent that is stable under the reaction conditions.
Issue 3: Difficult Purification of the Final Product
Question: I'm struggling to isolate the pure 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone from the reaction mixture. What are the best practices for purification?
Answer:
Purification can be challenging due to the similar polarities of the product, starting materials, and some byproducts.
Recommended Purification Strategy:
Work-up:
Quench the reaction carefully by slowly adding it to a cold, aqueous solution (e.g., saturated ammonium chloride or a dilute acid).
Neutralize the mixture to an appropriate pH. The basicity of the pyridine product means pH control during extraction is crucial.
Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to ensure complete recovery.
Chromatography:
Column chromatography is often the most effective method for separating the desired product from closely related impurities.
Solvent System Selection: Use TLC to determine an optimal solvent system that provides good separation between the product and impurities. A gradient elution (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate) is often effective.
Stationary Phase: Silica gel is the most common stationary phase.
Crystallization/Distillation:
If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.
If the product is a liquid, distillation under reduced pressure may be an option, provided it is thermally stable.
III. Experimental Protocols & Data
While a specific, universally applicable protocol is difficult to provide without knowing the exact synthetic route being employed, here is a generalized workflow for a potential acylation reaction, highlighting critical control points.
Generalized Acylation Workflow
Caption: Generalized workflow for the acylation of a pyridine derivative.
Key Reaction Parameters (Illustrative)
The following table provides an example of how to systematically vary parameters during optimization. The optimal conditions will be specific to your chosen synthetic route.
Parameter
Range 1 (Initial)
Range 2 (Optimized)
Rationale for Change
Temperature
0°C to RT
RT to 50°C
To increase reaction rate if initial conversion is low.
Lewis Acid (eq.)
1.1 eq.
2.0 - 3.0 eq.
To overcome catalyst deactivation by the pyridine nitrogen.
Reaction Time
2 - 4 hours
12 - 24 hours
To allow for complete conversion of starting materials.
Solvent
Dichloromethane
1,2-Dichloroethane
Higher boiling point allows for higher reaction temperatures.
IV. Frequently Asked Questions (FAQs)
Q1: Can I use Friedel-Crafts acylation directly on 2-methoxy-5-methylpyridine?
A1: While the methoxy and methyl groups are activating, direct Friedel-Crafts acylation of pyridines is generally low-yielding and not selective.[2][4] The Lewis acid catalyst tends to complex with the nitrogen, deactivating the ring.[2] It is advisable to explore alternative methods like metalation-acylation or using a more activated pyridine derivative.
Q2: What is the role of the inert atmosphere?
A2: Many reagents used in these syntheses, particularly Lewis acids and any organometallic intermediates, are sensitive to moisture and oxygen. An inert atmosphere (like nitrogen or argon) prevents their decomposition and ensures the reaction proceeds as intended.
Q3: My product appears to be decomposing on the silica gel column. What can I do?
A3: Some pyridine derivatives can be sensitive to the acidic nature of silica gel. You can try neutralizing the silica gel by pre-treating it with a solution of triethylamine in your eluent, then flushing with the eluent before loading your sample. Alternatively, consider using a different stationary phase like alumina (basic or neutral).
Q4: Are there any safety concerns I should be aware of when scaling up?
A4: Yes. Acylation reactions can be exothermic, especially during the addition of the Lewis acid and acylating agent. When scaling up, the surface area-to-volume ratio decreases, making heat dissipation less efficient. It is crucial to have adequate cooling and to add reagents slowly to control the temperature. Always perform a thorough risk assessment before scaling up any chemical reaction.
V. Concluding Remarks
The synthesis of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone presents several challenges, particularly when scaling up. However, by understanding the underlying chemical principles and systematically troubleshooting issues related to reactivity, selectivity, and purification, a robust and efficient process can be developed. This guide provides a framework for addressing common problems and optimizing your synthesis for success.
References
Pearson. (2024). Side-Chain Reactions of Substituted Pyridines.
YouTube. (2022).
Brainly.in. (2021). Why pyridine does not give Friedel Craft reaction?.
ResearchGate. (2025). Friedel-Crafts acylation reactions in pyridinium based ionic liquids.
Filo. (2025). Explain why pyridine does not undergo Friedel-Crafts reactions..
Navigating the NMR Landscape of Pyridine Derivatives: A Comparative Guide to 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals In the intricate world of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magne...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insights into molecular architecture. This guide delves into the 1H and 13C NMR spectral features of the pharmaceutically relevant building block, 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone. Due to the current absence of publicly available, experimentally verified 1H and 13C NMR data for this specific compound, this guide will instead provide a detailed theoretical analysis based on established principles of NMR spectroscopy and comparative data from structurally related analogs. We will explore the expected spectral characteristics, discuss the underlying principles governing chemical shifts and coupling constants, and present a standardized protocol for acquiring such data. This guide aims to serve as a valuable resource for researchers working with substituted pyridines, offering a predictive framework for spectral interpretation and a practical guide to experimental design.
The Significance of Substituted Pyridines
The pyridine scaffold is a ubiquitous motif in medicinal chemistry, found in a vast array of therapeutic agents. The electronic and steric properties of substituents on the pyridine ring play a crucial role in modulating the pharmacological activity, metabolic stability, and pharmacokinetic profile of these molecules. 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone, with its methoxy, methyl, and acetyl functionalities, represents a versatile intermediate for the synthesis of a variety of bioactive compounds. A thorough understanding of its NMR spectral properties is essential for reaction monitoring, quality control, and the unambiguous characterization of its derivatives.
Theoretical 1H NMR Spectral Analysis
The proton NMR spectrum of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the methyl, methoxy, and acetyl groups. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.
Expected 1H NMR Chemical Shifts:
Proton
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
H-4
7.5 - 7.7
d
~2.0
H-6
8.0 - 8.2
d
~2.0
OCH₃
3.9 - 4.1
s
-
CH₃ (ring)
2.3 - 2.5
s
-
COCH₃
2.5 - 2.7
s
-
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
The downfield chemical shifts of the aromatic protons (H-4 and H-6) are due to the deshielding effect of the aromatic ring current. The methoxy group at the C-2 position is an electron-donating group, which would typically shield the ring protons. However, the acetyl group at C-3 is an electron-withdrawing group, which will deshield the adjacent protons. The small coupling constant between H-4 and H-6 is characteristic of a meta-coupling in a pyridine ring. The protons of the methoxy, ring methyl, and acetyl methyl groups are all expected to appear as sharp singlets due to the absence of adjacent protons.
Theoretical 13C NMR Spectral Analysis
The 13C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment.
Expected 13C NMR Chemical Shifts:
Carbon
Predicted Chemical Shift (δ, ppm)
C=O
195 - 200
C-2
160 - 165
C-3
120 - 125
C-4
135 - 140
C-5
130 - 135
C-6
145 - 150
OCH₃
55 - 60
CH₃ (ring)
15 - 20
COCH₃
25 - 30
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
The carbonyl carbon of the acetyl group is expected to be the most downfield signal due to the strong deshielding effect of the oxygen atom. The carbon atoms of the pyridine ring will resonate in the aromatic region, with their specific chemical shifts influenced by the attached substituents. The carbon attached to the electronegative oxygen of the methoxy group (C-2) will be significantly deshielded. The quaternary carbons (C-3 and C-5) will likely have lower intensities compared to the protonated carbons. The methyl carbons of the methoxy, ring methyl, and acetyl groups will appear in the upfield region of the spectrum.
Comparative Analysis with Structural Analogs
To further refine our understanding of the NMR spectrum of the target molecule, it is instructive to compare its expected features with the known spectral data of structurally similar compounds. For instance, the NMR data of 1-(6-methoxy-5-methylpyridin-3-yl)ethanone, a positional isomer, would provide valuable comparative insights into the influence of substituent positions on chemical shifts. Similarly, analyzing the spectra of simpler substituted pyridines, such as 2-methoxy-5-methylpyridine or 3-acetylpyridine, can help in assigning specific resonances and understanding the incremental effects of each substituent.
Experimental Protocol for NMR Data Acquisition
For the accurate and reliable acquisition of 1H and 13C NMR data for 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone, the following experimental protocol is recommended:
1. Sample Preparation:
Weigh approximately 10-20 mg of the purified compound.
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
Ensure the sample is fully dissolved to obtain a homogeneous solution.
2. NMR Spectrometer Setup:
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Tune and match the probe for both ¹H and ¹³C frequencies.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity, characterized by sharp and symmetrical peaks.
3. 1H NMR Acquisition Parameters:
Pulse Sequence: Standard one-pulse sequence.
Spectral Width: Approximately 12-15 ppm.
Acquisition Time: 2-4 seconds.
Relaxation Delay: 1-5 seconds.
Number of Scans: 16-64, depending on the sample concentration.
4. 13C NMR Acquisition Parameters:
Pulse Sequence: Proton-decoupled one-pulse sequence (e.g., with NOE).
Spectral Width: Approximately 200-220 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 1024 or higher, due to the low natural abundance of ¹³C.
5. Data Processing:
Apply Fourier transformation to the acquired Free Induction Decay (FID).
Phase correct the resulting spectrum.
Perform baseline correction.
Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Integrate the signals in the ¹H spectrum.
Visualizing the Workflow
The logical flow of structural elucidation using NMR spectroscopy can be visualized as follows:
Caption: A flowchart illustrating the key stages of NMR-based structural elucidation.
Conclusion
References
At the time of writing, no direct citation for the experimental NMR data of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone could be located in the searched scientific literature. The principles and comparative data discussed are based on established knowledge in the field of NMR spectroscopy.
Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-(2-Methoxy-5-methylpyridi...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone. As a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors for cancer treatment, understanding its mass spectral behavior is crucial for its identification and characterization in complex matrices.[1] This document will compare its fragmentation pathways with the well-documented fragmentation of acetophenone, offering a predictive framework for researchers.
Introduction to 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone and the Role of Mass Spectrometry
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone (C₉H₁₁NO₂, Molecular Weight: 165.19 g/mol ) is a substituted pyridine derivative.[1] Its structure combines a methoxypyridine ring with an acetyl group, features that dictate its fragmentation behavior under mass spectrometric analysis. Mass spectrometry is an indispensable analytical technique in drug development and chemical research, providing critical information about molecular weight and structure through the analysis of fragment ions. Electron Ionization (EI) is a common technique that uses a high-energy electron beam to ionize molecules, often leading to extensive and informative fragmentation.
Predicted Fragmentation Pattern of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone
The primary fragmentation pathways are anticipated to be:
Alpha-Cleavage: The bond between the carbonyl group and the methyl group of the acetyl moiety is a likely site for cleavage. This would result in the loss of a methyl radical (•CH₃, 15 Da) to form a stable acylium ion.
Loss of the Acetyl Group: Cleavage of the bond between the pyridine ring and the carbonyl carbon would lead to the formation of an acetyl cation (CH₃CO⁺, m/z 43) and a substituted pyridine radical.
Cleavage within the Methoxy Group: The methoxy group can lose a methyl radical (•CH₃, 15 Da) or a formaldehyde molecule (CH₂O, 30 Da).
Ring Fragmentation: Subsequent fragmentation of the pyridine ring itself can occur after initial losses from the substituent groups.
Below is a visual representation of the predicted fragmentation pathways.
Caption: Predicted major fragmentation pathways of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone.
Comparison with Acetophenone Fragmentation
Acetophenone (C₈H₈O, Molecular Weight: 120.15 g/mol ) serves as an excellent model for comparison due to the presence of the acetyl group attached to an aromatic ring. The fragmentation of acetophenone is well-characterized and dominated by alpha-cleavage.[2][3]
Key Fragmentation Pathways of Acetophenone:
Formation of the Benzoyl Cation: The most prominent fragmentation is the loss of a methyl radical (•CH₃) to form the highly stable benzoyl cation (C₆H₅CO⁺) at m/z 105.[2]
Formation of the Phenyl Cation: The benzoyl cation can further lose a molecule of carbon monoxide (CO) to produce the phenyl cation (C₆H₅⁺) at m/z 77.[2]
Formation of the Acetyl Cation: Cleavage of the bond between the benzene ring and the carbonyl group results in the formation of the acetyl cation (CH₃CO⁺) at m/z 43.[2]
The comparison highlights that while both molecules are expected to exhibit alpha-cleavage and formation of an acetyl cation, the presence of the nitrogen atom and the methoxy and methyl substituents on the pyridine ring in 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone will lead to a different m/z value for the acylium ion (m/z 150) compared to the benzoyl cation (m/z 105) in acetophenone. Furthermore, the pyridine derivative offers additional fragmentation pathways involving the methoxy group.
Experimental Protocol for Mass Spectrometry Analysis
The following is a generalized protocol for the analysis of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.
Caption: A typical experimental workflow for GC-MS analysis.
Instrumentation:
Mass Spectrometer: A Shimadzu GCMS-QP-1000EX or a similar instrument is suitable.[4]
Electron Energy: Typically set to 70 eV to ensure reproducible fragmentation patterns.[4]
Ion Source Temperature: Maintained at approximately 200°C.[4]
Step-by-Step Methodology:
Sample Preparation: Dissolve a small amount of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone in a volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL. Further dilute as necessary for analysis.
Injection: Introduce a 1 µL aliquot of the sample solution into the GC-MS system.
Gas Chromatography: The sample is vaporized in the heated injection port and separated on a capillary column (e.g., a 30 m x 0.25 mm DB-5ms column). A temperature program is used to elute the compound.
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with 70 eV electrons.
Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole.
Detection: The ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Data Interpretation: The obtained mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. This experimental data can then be compared to the predicted fragmentation pattern outlined in this guide.
Summary of Predicted Mass Spectral Data
The following table summarizes the predicted key ions in the EI mass spectrum of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone.
m/z
Proposed Ion Structure
Fragmentation Pathway
165
[C₉H₁₁NO₂]⁺
Molecular Ion (M⁺)
150
[C₈H₈NO₂]⁺
Loss of •CH₃ from the acetyl group (Alpha-Cleavage)
122
[C₇H₈NO]⁺
Loss of CO from the m/z 150 fragment
43
[CH₃CO]⁺
Cleavage of the C-C bond between the ring and the carbonyl group
Conclusion
The mass spectrometry fragmentation pattern of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone is predicted to be driven by characteristic cleavages of its acetyl and methoxy functional groups. By understanding these pathways and comparing them to well-known compounds like acetophenone, researchers can confidently identify this important pharmaceutical intermediate and elucidate its structure. The provided experimental protocol offers a robust starting point for obtaining high-quality mass spectral data for this and related molecules.
References
StudyRaid. Understand mass Spectrometry Fragmentation of Acetophenone.
De Jong, A. P., et al. (1987). Fragmentations of protonated acetophenones via intermediate ion-molecule complexes. Organic Mass Spectrometry, 22(10), 664-669. Available from: [Link]
Lozovoy, V. V., et al. (2011). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. The Journal of Physical Chemistry A, 115(3), 259-271. Available from: [Link]
ResearchGate. Mass spectra of acetophenone in the molecular ion region. Available from: [Link]
YouTube. (2021). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. Available from: [Link]
ResearchGate. EI-MS fragmentation pattern of compound 15. Available from: [Link]
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available from: [Link]
MySkinRecipes. 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone. Available from: [Link]
Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21333-21344. Available from: [Link]
National Center for Biotechnology Information. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21333-21344. Available from: [Link]
A Senior Application Scientist's Guide to the Synthesis of Substituted Pyidinyl Ethanones: A Comparative Analysis
Substituted pyridinyl ethanones are a critical class of intermediates in the pharmaceutical and agrochemical industries, forming the backbone of numerous biologically active compounds. The strategic placement of the acet...
Author: BenchChem Technical Support Team. Date: January 2026
Substituted pyridinyl ethanones are a critical class of intermediates in the pharmaceutical and agrochemical industries, forming the backbone of numerous biologically active compounds. The strategic placement of the acetyl group and other substituents on the pyridine ring is paramount for tuning the molecule's efficacy and pharmacokinetic properties. Consequently, the choice of synthetic route is a decision of significant importance, impacting not only the yield and purity of the final product but also the overall efficiency and scalability of the process.
This guide provides an in-depth comparison of the most prevalent and effective synthetic routes to substituted pyridinyl ethanones. Drawing from established literature and practical considerations, we will explore the underlying mechanisms, advantages, and limitations of each approach, supported by experimental data and detailed protocols.
At a Glance: A Comparative Overview of Synthetic Routes
The selection of an optimal synthetic strategy depends on a multitude of factors, including the desired substitution pattern, the availability and cost of starting materials, and the scale of the synthesis. The following table summarizes the key characteristics of the primary synthetic routes discussed in this guide.
Excellent for avoiding over-addition of the organometallic reagent; high yields and clean reactions.
Requires the pre-formation of the Weinreb amide; organometallic reagents are sensitive to moisture and air.
Organometallic Addition to Cyanopyridines
Cyanopyridines
Grignard reagents, Organolithium reagents
50-80%
Direct and convergent approach; commercially available starting materials.
Prone to side reactions, including addition to the pyridine ring; requires careful control of reaction conditions.
Blaise Reaction
Cyanopyridines
α-bromoesters, Activated Zinc
50-70%
Tolerant of some functional groups; useful for the synthesis of β-ketoesters which can be converted to the target ketone.
Can have a long induction period; activation of zinc is crucial for good yields; may require an additional decarboxylation step.
Radical Acylation
Pyridines, Aldehydes
Radical initiator, Oxidant
40-70%
Direct C-H functionalization; avoids pre-functionalization of the pyridine ring.
Can lack regioselectivity; may require acidic conditions; potential for side reactions.
Photoredox-Catalyzed Acylation
Pyridinium salts, Aldehydes
Photocatalyst (e.g., Iridium or organic dye), Light source
50-80%
Mild reaction conditions; high regioselectivity (C2 or C4) can be achieved by tuning the pyridinium salt.
Requires specialized photochemical equipment; catalyst can be expensive.
In-Depth Analysis of Synthetic Routes
Cross-Coupling Reactions: The Power of Palladium and Nickel
Palladium and nickel-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and heteroaryl compounds, and their application to the synthesis of pyridinyl ketones is a powerful and versatile strategy. The most commonly employed methods in this category are the Negishi, Stille, and Suzuki-Miyaura couplings.
Mechanism and Rationale:
The catalytic cycle for these reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. For electron-deficient pyridine rings, electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.
Caption: Generalized catalytic cycle for cross-coupling reactions.
Comparative Analysis of Cross-Coupling Methods:
Negishi Coupling: This reaction couples an organozinc reagent with an organic halide.[1] It is known for its high reactivity and functional group tolerance. The organozinc reagents can be prepared from the corresponding pyridyl halides or by deprotonation of pyridines.
Stille Coupling: The Stille reaction utilizes organostannane reagents.[2] These reagents are stable to air and moisture, making them easy to handle. However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks.
Suzuki-Miyaura Coupling: This method employs boronic acids or esters, which are generally non-toxic and environmentally benign.[3][4][5] The reaction conditions are typically mild, and a wide range of functional groups are tolerated. However, the synthesis of certain pyridylboronic acids can be challenging.
Experimental Protocol: Negishi Coupling for the Synthesis of 3-Acetyl-2-chloropyridine
This protocol is adapted from a patented industrial synthesis.[6]
Preparation of the Organozinc Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine and a few drops of 1,2-dibromoethane to activate the magnesium. Add a solution of methyl bromide (1.2 eq) in anhydrous THF dropwise to form the Grignard reagent, methylmagnesium bromide.
Transmetalation: In a separate flask, dissolve anhydrous zinc chloride (1.2 eq) in anhydrous THF. Cool this solution to 0 °C and slowly add the freshly prepared methylmagnesium bromide solution. Stir the mixture for 1 hour at room temperature to form the methylzinc bromide reagent.
Coupling Reaction: In another flame-dried flask, dissolve 2-chloro-3-iodopyridine (1.0 eq) and Pd(PPh₃)₄ (5 mol%) in anhydrous THF. To this solution, add the prepared methylzinc bromide solution dropwise at room temperature.
Reaction Monitoring and Workup: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to afford 3-acetyl-2-chloropyridine.
Weinreb Ketone Synthesis: A Strategy for Precision and High Yield
The Weinreb ketone synthesis is a highly reliable method for the preparation of ketones from carboxylic acid derivatives.[7][8][9] It involves the reaction of an organometallic reagent with a Weinreb-Nahm amide (N-methoxy-N-methylamide). The key advantage of this method is the formation of a stable tetrahedral intermediate that prevents the common problem of over-addition to form a tertiary alcohol.
Mechanism and Rationale:
The Weinreb amide reacts with an organolithium or Grignard reagent to form a stable, chelated tetrahedral intermediate. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This two-step process ensures that the newly formed ketone is not present in the reaction mixture with the highly reactive organometallic reagent, thus preventing over-addition.
Caption: Weinreb Ketone Synthesis Workflow.
Experimental Protocol: Synthesis of 3-Acetylpyridine via a Weinreb Amide
This protocol is based on the general principles of Weinreb ketone synthesis.[6]
Synthesis of the Weinreb Amide: To a solution of nicotinic acid (1.0 eq) in dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C. Stir the mixture at room temperature for 2 hours. Remove the solvent and excess oxalyl chloride under reduced pressure. Dissolve the resulting nicotinoyl chloride in fresh dichloromethane and cool to 0 °C. Add a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and triethylamine (2.5 eq) in dichloromethane dropwise. Stir the reaction at room temperature overnight. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the Weinreb amide of nicotinic acid, which can be purified by column chromatography.
Reaction with Organometallic Reagent: Dissolve the nicotinic acid Weinreb amide (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere. Add methyllithium (1.2 eq, as a solution in diethyl ether) dropwise. Stir the reaction mixture at -78 °C for 2 hours.
Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 3-acetylpyridine.
Organometallic Addition to Cyanopyridines: A Direct Approach
The direct addition of organometallic reagents, such as Grignard or organolithium reagents, to a nitrile group offers a convergent route to ketones.[10] When applied to cyanopyridines, this method provides a straightforward synthesis of pyridinyl ethanones.
Mechanism and Rationale:
The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbon of the nitrile, forming a metalloimine intermediate. This intermediate is then hydrolyzed during aqueous workup to yield the ketone. It is crucial to control the reaction temperature to prevent side reactions, such as addition to the pyridine ring itself.
Caption: Organometallic addition to cyanopyridine.
Experimental Protocol: Synthesis of 2-Acetylpyridine from 2-Cyanopyridine
Reaction Setup: To a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, add a solution of 2-cyanopyridine (1.0 eq) in anhydrous diethyl ether.
Grignard Addition: Cool the solution to 0 °C and add methylmagnesium bromide (1.1 eq, as a solution in diethyl ether) dropwise via the dropping funnel over 30 minutes.
Reaction and Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Cool the mixture back to 0 °C and slowly quench by the addition of 1 M aqueous HCl until the solution is acidic.
Extraction and Purification: Separate the layers and extract the aqueous layer with diethyl ether (3x). Make the aqueous layer basic with 2 M NaOH and extract again with diethyl ether (3x). Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography to obtain 2-acetylpyridine.
Conclusion and Future Outlook
The synthesis of substituted pyridinyl ethanones can be achieved through a variety of synthetic routes, each with its own set of advantages and limitations. Cross-coupling reactions offer unparalleled versatility and functional group tolerance, making them ideal for the rapid generation of compound libraries. The Weinreb ketone synthesis stands out for its high yields and the prevention of over-addition, rendering it a robust and reliable method for large-scale synthesis. The direct addition of organometallics to cyanopyridines provides a more convergent approach, though it may require more careful optimization of reaction conditions.
Emerging technologies, such as photoredox catalysis, are opening new avenues for the direct C-H acylation of pyridines under mild conditions, offering exciting possibilities for late-stage functionalization.[6][11][12] As the demand for novel and complex substituted pyridinyl ethanones continues to grow, the development of more efficient, selective, and sustainable synthetic methodologies will remain a key focus for researchers in both academia and industry.
References
Google Patents. (n.d.). CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine.
IBS Publications Repository. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. [Link]
Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
MDPI. (2024). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. [Link]
Google Patents. (n.d.).
ResearchGate. (n.d.). Synthesis of Mono- and Diaza-'Pyridones' via Stille Coupling of Alkoxystannanes. [Link]
ACS Publications. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. [Link]
ACS Publications. (2015). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. [Link]
Journal of Chemical Reviews. (2020). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. [Link]
IRIS . (2014). An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. [Link]
ResearchGate. (n.d.). Substrate scope of the 2‐(pyridin‐2‐yl)acetate and ynals. [a] isolated yields, all reactions were carried out in the sealed tubes under argon atmosphere. [Link]
Google Patents. (n.d.). US2280040A - Preparation of nicotinic acid amide. [Link]
IBS Publications Repository. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. [Link]
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
Arkivoc. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters. [Link]
National Institutes of Health. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. [Link]
ACS Publications. (2023). Ligand-Enabled Photocatalytic Reactivity of Iron(III) Halide Salts with Cyan and Green Light. [Link]
ACS Publications. (2017). Visible-Light-Induced C2 Alkylation of Pyridine N-Oxides. [Link]
National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
ResearchGate. (n.d.). Strategies for the construction of pyridine rings from enamide‐based starting materials. [Link]
YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]
ResearchGate. (n.d.). Substrate scope of the 2‐(pyridin‐2‐yl)acetate and ynals. [a] isolated yields, all reactions were carried out in the sealed tubes under argon atmosphere. [Link]
Iowa Research Online. (n.d.). Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds. [Link]
MDPI. (2021). N-Directed Pd-Catalyzed Photoredox-Mediated C–H Arylation for Accessing Phenyl-Extended Analogues of Biginelli/Suzuki-Derived Ethyl 4-Methyl-2,6-diphenylpyrimidine-5-carboxylates. [Link]
National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
A Comparative Guide to the Biological Activity of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone Derivatives
Introduction: The Promise of a Versatile Pyridine Scaffold In the landscape of medicinal chemistry, the pyridine ring is a cornerstone, embedded in the structure of numerous natural products and synthetic drugs.[1][2][3]...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Promise of a Versatile Pyridine Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a cornerstone, embedded in the structure of numerous natural products and synthetic drugs.[1][2][3][4][5] Its unique electronic properties and ability to form hydrogen bonds make it a privileged scaffold in drug design. This guide focuses on derivatives of a specific, highly functionalized pyridine: 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone . This compound serves as a versatile starting material, or synthon, for creating a diverse library of molecules with potential therapeutic applications.[6][7] The presence of a reactive ketone group, an electron-donating methoxy group, and a methyl group on the pyridine core allows for targeted modifications to fine-tune biological activity.[6]
This document provides a comparative analysis of the principal biological activities reported for derivatives of this and structurally related pyridine scaffolds, namely anticancer, anti-inflammatory, and antimicrobial effects. We will delve into the structure-activity relationships that govern their potency, provide detailed experimental protocols for their evaluation, and present a clear, data-driven comparison to guide future research and development.
Comparative Analysis of Biological Activities
The true value of a chemical scaffold lies in the biological activities of the derivatives that can be generated from it. By systematically modifying the core structure of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone, researchers can explore a wide range of pharmacological effects.
Pyridine derivatives are extensively investigated for their potential as anticancer agents, with some acting as inhibitors of critical cellular processes like tubulin polymerization or the function of oncogenic kinases.[1][3][8] Derivatives often exert their effects by inducing programmed cell death (apoptosis) or causing cell cycle arrest, thereby halting the proliferation of cancer cells.[8] Studies on various human cancer cell lines, including those from liver (HepG2), breast (MCF-7), and colon (HCT-116) cancers, have demonstrated the potent antiproliferative effects of substituted pyridines.[1][2][8]
Table 1: Comparative In Vitro Anticancer Activity of Representative Pyridine Derivatives
Note: Data for structurally related pyridine derivatives are presented to illustrate the potential of the scaffold.
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a key driver of many diseases.[11][12] Pyridine-based compounds have emerged as promising candidates for new anti-inflammatory drugs.[10][13][14] Their mechanisms of action can involve the inhibition of key pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for producing inflammatory mediators.[10][11][15] Some derivatives also reduce the production of nitric oxide (NO), a significant signaling molecule in the inflammatory cascade.[16] Interestingly, the iron-chelating capability of certain pyridine-4-one derivatives may contribute to their anti-inflammatory effects, as enzymes like COX are heme-dependent.[17]
Table 2: Comparative In Vitro and In Vivo Anti-inflammatory Activity
With the rise of antimicrobial resistance, there is a pressing need for novel chemical entities to treat bacterial and fungal infections.[18][19] Heterocyclic compounds, including pyridine and its fused-ring derivatives, have historically been a rich source of antimicrobial agents.[4][5] Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)
The biological activity of these derivatives is not arbitrary; it is dictated by their three-dimensional structure and chemical properties. Understanding the Structure-Activity Relationship (SAR) is crucial for designing more potent and selective molecules. Modifications to the 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone scaffold can be systematically explored.
Substitution on the Pyridine Ring: The position and nature of substituents are critical. Electron-donating groups (like the existing -OCH₃) and electron-withdrawing groups can influence the electron density of the ring, affecting how the molecule interacts with biological targets.[22] For instance, adding bulky or lipophilic groups can enhance binding to hydrophobic pockets in an enzyme's active site.
Modification of the Ethanone Side Chain: The acetyl group (-COCH₃) is a key handle for chemical modification. It can be reduced to an alcohol, converted to an oxime, or used as a starting point for building more complex side chains, such as chalcones or pyrazolines.[20] These changes dramatically alter the molecule's shape, polarity, and hydrogen bonding capacity.
Bioisosteric Replacement: Replacing certain parts of the molecule with chemically similar but distinct groups (bioisosteres) can improve properties. For example, replacing a phenyl ring with a thiophene ring can alter metabolic stability and activity.
Caption: Key modification points on the core scaffold for SAR studies.
Key Experimental Protocols
To ensure scientific integrity and reproducibility, the evaluation of these derivatives must follow standardized, self-validating protocols. Below are detailed methodologies for assessing the core biological activities discussed.
Protocol 1: In Vitro Anticancer Activity via MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[23][24] It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[25]
Caption: Standard workflow for the MTT cytotoxicity assay.
Detailed Methodology:
Principle: Metabolically active cells convert MTT into a purple formazan product, the amount of which is proportional to the number of living cells.[26]
Materials:
Cancer cell line of interest (e.g., HepG2)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Test derivatives dissolved in DMSO
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
96-well flat-bottom sterile culture plates
Microplate reader
Procedure:
Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.[25]
Cell Treatment: Prepare serial dilutions of the test derivatives in culture medium. Replace the old medium with 100 µL of the diluted compounds. Include wells for untreated cells (vehicle control) and medium only (blank). Incubate for 24 to 72 hours.[25]
MTT Addition: Carefully remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, protected from light.[25]
Formazan Solubilization: Aspirate the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Place the plate on an orbital shaker for 15 minutes.[16]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[23]
Data Analysis:
Corrected Absorbance = Absorbance of test well - Absorbance of blank well.
% Cell Viability = (Corrected Absorbance of treated cells / Corrected Absorbance of control cells) x 100.
The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting % viability against the logarithm of the compound concentration.
Protocol 2: In Vitro Anti-inflammatory Activity via Griess Assay for Nitric Oxide
This assay quantifies nitric oxide (NO) production by measuring its stable metabolite, nitrite, in cell culture supernatants.[16] It is commonly used with macrophage cell lines like RAW 264.7 stimulated with lipopolysaccharide (LPS).
Caption: Workflow for measuring nitric oxide inhibition.
Detailed Methodology:
Principle: The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.[16]
Materials:
RAW 264.7 macrophage cell line
Test derivatives and LPS
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. Mix A and B 1:1 before use).
Sodium nitrite (NaNO₂) standard solution.
Procedure:
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[16]
Treatment: Pre-treat cells with non-toxic concentrations of the derivatives for 1 hour.
Stimulation: Add LPS (e.g., 1 µg/mL) to induce NO production and incubate for another 24 hours.
Assay: Transfer 50 µL of cell culture supernatant from each well to a new plate. Add 50 µL of the freshly mixed Griess Reagent to each well.
Incubation & Measurement: Incubate for 10 minutes at room temperature, protected from light. Measure absorbance at 540 nm.
Data Analysis:
Generate a standard curve using known concentrations of NaNO₂.
Calculate the nitrite concentration in the samples from the standard curve.
% NO Inhibition = [(NO in LPS-stimulated cells - NO in treated cells) / NO in LPS-stimulated cells] x 100.
Protocol 3: Antimicrobial Susceptibility via Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium. It is a quantitative technique that is widely standardized.[18][19][27]
Caption: Broth microdilution workflow to determine the MIC value.
Detailed Methodology:
Principle: A standardized suspension of bacteria is tested against varying concentrations of an antimicrobial agent in a liquid medium to find the lowest concentration that inhibits growth.[18]
Materials:
Bacterial strain (e.g., S. aureus ATCC 29213)
Mueller-Hinton Broth (MHB)
Test derivatives
96-well sterile microtiter plates
Procedure:
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in MHB. A typical range might be from 128 µg/mL down to 0.25 µg/mL.
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
Data Analysis:
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[27]
Conclusion and Future Perspectives
The 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone scaffold represents a highly promising starting point for the development of novel therapeutic agents. The comparative data from related structures strongly suggest that its derivatives are likely to possess significant anticancer, anti-inflammatory, and antimicrobial properties. The functional groups on the core structure provide multiple handles for synthetic modification, allowing for the systematic optimization of activity and selectivity through well-designed structure-activity relationship studies.
Future research should focus on synthesizing a focused library of derivatives based on this core and screening them using the robust protocols outlined in this guide. Promising candidates should then be advanced to more complex in vitro mechanistic studies and subsequent in vivo models to evaluate their efficacy and safety profiles. The logical and data-driven exploration of this chemical space could lead to the discovery of next-generation therapies for a range of human diseases.
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The MTT Assay: A Valuable Tool for Measuring Cell Viability.
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Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals.
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences.
Guidelines for the in vitro determination of anti‐inflammatory activity.
Antimicrobial Susceptibility Testing. Apec.org.
Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon.
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells.
PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar.
Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists.
Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting M
Study of anti-inflammatory and antinociceptive properties of new derivatives of condensed 3-aminothieno[2,3-b]pyridines and 1,4-dihydropyridines. Acta Biomedica Scientifica.
Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives.
Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material.
1-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)ethanone Derivatives: Synthesis and Antibacterial Activity. Bentham Science.
Structure–Activity Relationships in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. MDPI.
Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds.
Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Biointerfacae Research in Applied Chemistry.
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone. My Skin Recipes.
Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. MDPI.
A Comparative Guide to the Structure-Activity Relationship of Kinase Inhibitors Derived from Pyridinyl Ketones
For Researchers, Scientists, and Drug Development Professionals In the landscape of kinase inhibitor discovery, the pyridinyl ketone scaffold has emerged as a versatile and fruitful starting point for the development of...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the pyridinyl ketone scaffold has emerged as a versatile and fruitful starting point for the development of potent and selective therapeutic agents. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of kinase inhibitors derived from this privileged structure. By examining key examples targeting pivotal kinases such as p38 MAP Kinase, Rho-associated coiled-coil containing protein kinase (ROCK), Akt (Protein Kinase B), and Src family kinases, we aim to elucidate the structural nuances that govern potency and selectivity. This guide is intended to serve as a valuable resource for researchers in the design and optimization of novel kinase inhibitors.
The Pyridinyl Ketone Scaffold: A Privileged Motif in Kinase Inhibition
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common feature in many kinase inhibitors. Its ability to form crucial hydrogen bonds with the kinase hinge region, a conserved ATP-binding motif, makes it an excellent scaffold for inhibitor design. The addition of a ketone linker provides a versatile point for synthetic modification, allowing for the exploration of various substituents to optimize interactions with different regions of the ATP-binding pocket and achieve desired potency and selectivity profiles.
The general structure of a pyridinyl ketone-based kinase inhibitor can be conceptualized as having three key components:
The Pyridine Core: Primarily responsible for hinge-binding interactions.
The Ketone Linker: Influences the orientation and conformational flexibility of the inhibitor.
The Substituted Aryl or Heteroaryl Moiety: Engages with the solvent-exposed region and selectivity pockets of the kinase.
This guide will dissect the SAR of inhibitors targeting four key kinases, highlighting how modifications to these components impact their biological activity.
Comparative Analysis of Pyridinyl Ketone-Based Kinase Inhibitors
The following sections delve into the SAR of pyridinyl ketone derivatives against p38 MAP Kinase, ROCK, Akt, and Src family kinases. A comparative summary of their inhibitory activities is presented to provide a clearer understanding of the structural determinants of selectivity.
p38 MAP Kinase Inhibitors: Targeting Inflammation
The p38 MAP kinase signaling pathway is a critical regulator of inflammatory responses, making it a key target for autoimmune diseases and inflammatory disorders.[1][2][3] Pyridinyl-based inhibitors have been extensively studied for their potent p38 inhibitory activity.[4][5]
Key SAR Insights for p38 Inhibitors:
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is crucial for forming a hydrogen bond with the backbone NH of Met109 in the hinge region of p38.[4]
Aryl Substituent: A substituted phenyl ring at the 4-position of the pyridine is a common feature. The nature and position of substituents on this ring significantly impact potency. For instance, a 4-fluorophenyl group often enhances activity.
Heterocyclic Core: The imidazole ring, as seen in the well-known inhibitor SB203580, is a classic example of a heterocyclic core attached to the pyridine. Replacing the imidazole with other heterocycles like triazoles can also yield potent inhibitors.[4]
The 4-pyridyl group engages the hinge, while the 4-fluorophenyl group occupies a hydrophobic pocket. The methylsulfinylphenyl group contributes to solubility and further interactions.
This diaryl urea compound is a highly potent allosteric inhibitor, demonstrating that moving away from a direct ketone linker can lead to novel binding modes and increased potency.[5]
Replacement of the imidazole with a triazole ring maintains some activity, demonstrating the modularity of the scaffold. Further optimization of the alkylthio and aryl substituents is needed to improve potency.[4]
Rho-associated Kinase (ROCK) Inhibitors: Modulating Cellular Contraction and Motility
The ROCK signaling pathway plays a central role in regulating the actin cytoskeleton, influencing processes like cell contraction, adhesion, and migration.[6][7][8] ROCK inhibitors have therapeutic potential in cardiovascular diseases, glaucoma, and cancer.[9]
Key SAR Insights for ROCK Inhibitors:
Hinge Binding: Similar to p38 inhibitors, a nitrogen-containing heterocycle, often a pyridine or pyrimidine, is crucial for hinge interactions.
Amide Linker: Many potent ROCK inhibitors feature an amide or a related linker instead of a simple ketone, which can form additional hydrogen bonds within the active site.
Side Chains: The nature and substitution pattern of side chains extending from the core scaffold are critical for achieving both potency and selectivity over other kinases like PKA.
Table 2: Comparative Inhibitory Activity of Pyridine-based ROCK Inhibitors
The pyridinone core acts as a hinge binder. The indazole moiety provides additional interactions, and the propyl group on the carboxamide can be further optimized.
Systematic exploration from Compound 4 led to this more potent inhibitor. The acetamide side chain significantly improves potency and selectivity.[7]
Akt (PKB) Inhibitors: A Target in Cancer Therapy
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10][11][12][13][14]
Key SAR Insights for Akt Inhibitors:
Allosteric Inhibition: Some of the most selective Akt inhibitors are allosteric, binding to a site distinct from the ATP pocket. This often leads to greater isoform selectivity.
Scaffold Rigidity: Introducing conformational constraints, for example, by using bicyclic scaffolds, can improve potency and selectivity.
Interactions with Specific Residues: Targeting non-conserved residues between Akt isoforms and other kinases is a key strategy for achieving selectivity.
Table 3: Comparative Inhibitory Activity of Pyridine-based Akt Inhibitors
While not a pyridinyl ketone, this pyrazole-based inhibitor highlights the importance of the pyrazole scaffold in kinase inhibition. The flexible side chain allows for optimal interactions within the active site.[9]
Compound 2 (from a study on pyrazole-based inhibitors)
A rigid analogue of Afuresertib
1.3
Constraining the flexible side chain of Afuresertib into a rigid ring system maintained high potency, demonstrating a successful strategy for lead optimization.[9]
Src Family Kinase Inhibitors: Impacting Cell Growth and Adhesion
Src family kinases are non-receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, adhesion, and migration.[15][16][17][18][19] Their overexpression or activation is implicated in various cancers.
Key SAR Insights for Src Inhibitors:
Scaffold Hopping: Starting from a known kinase inhibitor scaffold and systematically replacing core elements is a common strategy to discover novel Src inhibitors with improved properties.
Selectivity Pockets: Exploiting subtle differences in the ATP binding site, particularly in the region of the "gatekeeper" residue, is key to achieving selectivity over other tyrosine kinases.
Pyridinone Core: The pyridin-2(1H)-one moiety has been successfully employed as a hinge-binding element in the design of Src inhibitors.
Table 4: Comparative Inhibitory Activity of Pyridine-based Src Family Kinase Inhibitors
Compound
Structure
c-Src IC50 (µM)
Key Structural Features & Rationale
Compound 20 (from Manchanda et al.)
A cyclic amide/pyridin-2(1H)-one derivative
Comparable to Imatinib
This compound, derived from the imatinib scaffold, demonstrates the utility of the pyridin-2(1H)-one as a key pharmacophore for c-Src inhibition.[16]
A potent and selective inhibitor of Src family kinases Lck and Fyn, highlighting the effectiveness of the pyrazolopyrimidine scaffold.
Experimental Protocols for the Evaluation of Pyridinyl Ketone Kinase Inhibitors
The following protocols provide detailed, step-by-step methodologies for the biochemical and cellular characterization of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
Kinase of interest (e.g., p38α, ROCK1, Akt1, or Src)
Kinase-specific substrate peptide
ATP
Test compounds (pyridinyl ketone derivatives)
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
ADP-Glo™ Kinase Assay Kit (Promega) or similar
White, opaque 96-well or 384-well plates
Plate reader with luminescence detection capabilities
Procedure:
Compound Preparation:
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).
Include a DMSO-only control (vehicle).
Kinase Reaction:
In a 96-well plate, add 2.5 µL of each diluted compound or vehicle control to the appropriate wells.
Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution to each well.
Incubate the plate at 30°C for 60 minutes.
ADP Detection:
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
Incubate for 40 minutes at room temperature.
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
Incubate for 30 minutes at room temperature.
Data Acquisition and Analysis:
Measure the luminescence of each well using a plate reader.
Plot the luminescence signal against the logarithm of the inhibitor concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
Cellular Kinase Inhibition Assay (Western Blot)
This assay determines the ability of an inhibitor to block the phosphorylation of a specific kinase substrate within a cellular context.
Materials:
Cell line expressing the target kinase (e.g., HeLa cells for p38, MCF-7 for Akt)
Cell culture medium and supplements
Stimulant to activate the kinase pathway (e.g., anisomycin for p38, growth factors for Akt)
Test compounds (pyridinyl ketone derivatives)
Phosphate-buffered saline (PBS)
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
BCA protein assay kit
SDS-PAGE gels and running buffer
PVDF membrane
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies (phospho-specific for the substrate and total protein for the substrate and target kinase)
HRP-conjugated secondary antibody
Chemiluminescent substrate
Procedure:
Cell Treatment:
Seed cells in 6-well plates and grow to 70-80% confluency.
Pre-treat cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
Stimulate the cells with the appropriate agonist for a predetermined time to activate the target kinase pathway.
Cell Lysis and Protein Quantification:
Wash the cells with ice-cold PBS.
Lyse the cells with lysis buffer and collect the lysates.
Determine the protein concentration of each lysate using a BCA assay.
Western Blotting:
Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.
Transfer the proteins to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Visualize the protein bands using a chemiluminescent substrate.
Strip the membrane and re-probe with antibodies against the total substrate and total target kinase to ensure equal loading and to confirm that the inhibitor does not affect total protein levels.[20][21][22]
Visualizing Key Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams illustrate the signaling cascades for p38 MAP Kinase, ROCK, Akt, and Src, highlighting the points of inhibition for pyridinyl ketone-based inhibitors.
Caption: p38 MAP Kinase Signaling Pathway.
Caption: ROCK Signaling Pathway.
Caption: Src Kinase Signaling Pathway.
Experimental Workflow Diagram
Caption: Experimental Workflow for Kinase Inhibitor Evaluation.
Conclusion and Future Directions
The pyridinyl ketone scaffold has proven to be a highly effective starting point for the development of potent and selective kinase inhibitors. As demonstrated in this guide, subtle modifications to the core structure, the linker, and the peripheral substituents can have a profound impact on both potency and selectivity against different kinase targets. The comparative analysis of inhibitors for p38, ROCK, Akt, and Src kinases reveals that while a common hinge-binding motif is often utilized, achieving selectivity requires careful exploitation of the unique features of each kinase's ATP-binding pocket.
Future efforts in this area will likely focus on the development of inhibitors with even greater selectivity, particularly among closely related kinase family members. The use of advanced computational modeling and structure-based design will continue to be instrumental in this endeavor. Furthermore, a deeper understanding of the cellular activity and potential off-target effects of these inhibitors will be crucial for their successful translation into clinical candidates. The detailed experimental protocols provided herein offer a robust framework for the comprehensive evaluation of novel pyridinyl ketone-based kinase inhibitors, paving the way for the next generation of targeted therapies.
A Senior Application Scientist's Guide to Catalyst Selection for Pyridine Acylation
For researchers, scientists, and professionals in drug development, the acylation of pyridine and its derivatives is a cornerstone transformation for the synthesis of a vast array of pharmaceuticals, agrochemicals, and f...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and professionals in drug development, the acylation of pyridine and its derivatives is a cornerstone transformation for the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of an acyl group can profoundly alter the biological activity and physical properties of the pyridine core. However, the inherent electron deficiency of the pyridine ring and the Lewis basicity of the nitrogen atom present unique challenges for this transformation, often necessitating the use of a catalyst to achieve efficient and selective acylation.
This guide provides a comprehensive comparative analysis of various catalytic systems for pyridine acylation, drawing upon experimental data to offer a field-proven perspective on catalyst selection. We will delve into the mechanistic nuances of organocatalysts, Lewis acids, and heterogeneous catalysts, providing detailed protocols and performance data to empower you to make informed decisions for your specific synthetic challenges.
The Challenge of Pyridine Acylation: A Mechanistic Overview
Pyridine's electron-deficient nature makes it less susceptible to electrophilic aromatic substitution compared to electron-rich arenes. Furthermore, the lone pair on the nitrogen atom can readily coordinate with Lewis acidic reagents, potentially deactivating the catalyst in Friedel-Crafts type reactions.[1][2]
Successful catalytic strategies for pyridine acylation generally fall into two main categories:
N-Acylation followed by rearrangement or subsequent reaction: This is common in organocatalytic approaches where a highly reactive N-acylpyridinium intermediate is formed.
Direct C-H acylation: This advanced method, often employing transition metal catalysts, allows for the direct introduction of an acyl group onto the pyridine ring, bypassing the need for pre-functionalization.
This guide will explore the catalysts that enable these transformations, providing a comparative framework for their application.
Organocatalysis: The Power of Nucleophilic Pyridines
Some of the most effective catalysts for acylation reactions are themselves pyridine derivatives. These organocatalysts operate via a nucleophilic catalysis mechanism, where the catalyst is more nucleophilic than the substrate, leading to the formation of a highly reactive intermediate.
Mechanism of Nucleophilic Catalysis
The catalytic cycle begins with the nucleophilic attack of the organocatalyst (e.g., DMAP) on the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium salt. This intermediate is a significantly more potent acylating agent than the initial anhydride. The substrate (e.g., another pyridine molecule or an alcohol/amine) then attacks the activated acyl group, leading to the acylated product and regenerating the catalyst.
Caption: Catalytic cycle of a nucleophilic organocatalyst in pyridine acylation.
Performance Comparison of Pyridine-Based Organocatalysts
The archetypal organocatalyst for acylation is 4-(Dimethylamino)pyridine (DMAP). Its remarkable catalytic activity is attributed to the electron-donating dimethylamino group, which significantly enhances the nucleophilicity of the pyridine nitrogen. The table below presents a comparison of the catalytic efficiency of various pyridine-based catalysts.
Catalyst
Structure
Relative Rate Constant (vs. Pyridine)
Key Features & Considerations
Pyridine
C₅H₅N
1
Baseline catalyst, often requires forcing conditions.
4-(Dimethylamino)pyridine (DMAP)
C₇H₁₀N₂
~10⁴
Highly efficient, widely used, but can be difficult to remove post-reaction.[3]
4-(Pyrrolidino)pyridine (PPY)
C₉H₁₂N₂
~5 x 10⁴
Even more active than DMAP due to the electron-donating pyrrolidino group.
Immobilized DMAP
DMAP on a solid support (e.g., silica)
Varies
Recyclable, simplifies product purification, but may have lower activity than homogeneous DMAP.[4][5]
Data Interpretation: The data clearly demonstrates the profound impact of the 4-substituent on the catalytic activity. The introduction of an amino group dramatically increases the rate of acylation, making DMAP and its analogs the catalysts of choice for many applications. For processes where catalyst removal is a concern, immobilized DMAP offers a practical, albeit potentially less active, alternative.[4][5]
Experimental Protocol: DMAP-Catalyzed Acylation of a Pyridine Derivative
Objective: To perform a standard acylation of a substituted pyridine using acetic anhydride as the acylating agent and DMAP as the catalyst.
Materials:
Substituted Pyridine (1.0 eq)
Acetic Anhydride (1.2 eq)
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
Dichloromethane (DCM), anhydrous
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Standard laboratory glassware for inert atmosphere reactions
Procedure:
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the substituted pyridine (1.0 eq) and anhydrous DCM.
Add DMAP (0.1 eq) to the solution and stir until it dissolves.
Cool the reaction mixture to 0 °C in an ice bath.
Add acetic anhydride (1.2 eq) dropwise to the reaction mixture via the dropping funnel over 15 minutes.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Self-Validation: The progress of the reaction can be monitored by TLC, observing the consumption of the starting pyridine and the appearance of the product spot. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Lewis Acid Catalysis: Activating the Acylating Agent
Lewis acids are another important class of catalysts for acylation reactions, particularly for Friedel-Crafts type acylations of aromatic and heteroaromatic compounds.
Mechanism of Lewis Acid Catalysis
In a typical Friedel-Crafts acylation, the Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the acylating agent (e.g., an acyl chloride or anhydride). This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the formation of a highly reactive acylium ion. The pyridine substrate then acts as a nucleophile, attacking the acylium ion to form the acylated product. However, a significant challenge in pyridine acylation is the potential for the Lewis acid to coordinate with the basic nitrogen of the pyridine ring, which can deactivate the catalyst.[1][2] This often necessitates the use of stoichiometric or excess amounts of the Lewis acid.[6]
Caption: General mechanism of Lewis acid-catalyzed Friedel-Crafts acylation of pyridine.
Performance Comparison of Lewis Acid Catalysts
The choice of Lewis acid can significantly impact the outcome of a pyridine acylation reaction. While strong Lewis acids like AlCl₃ are highly active, they can also lead to side reactions and require stoichiometric amounts. Milder Lewis acids, such as metal triflates, can offer improved selectivity and catalytic turnover.
Data Interpretation: This table highlights the trade-off between catalyst activity and loading. While traditional Lewis acids like AlCl₃ can provide high yields, they are often required in stoichiometric amounts. In contrast, metal triflates like Sc(OTf)₃ and Y(OTf)₃ can be highly effective in catalytic amounts, offering a more atom-economical and environmentally benign approach.[8] The choice of solvent and temperature is also crucial and must be optimized for each specific substrate and catalyst system.
Experimental Protocol: AlCl₃-Catalyzed Friedel-Crafts Acylation of a Pyridine Derivative
Objective: To perform a Friedel-Crafts acylation of an activated pyridine derivative using acetyl chloride and aluminum chloride.
Standard laboratory glassware for inert atmosphere and moisture-sensitive reactions
Procedure:
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
To the flask, add anhydrous AlCl₃ (1.2 eq) and anhydrous DCM under a nitrogen atmosphere.
Cool the suspension to 0 °C in an ice bath.
In the dropping funnel, prepare a solution of acetyl chloride (1.1 eq) in anhydrous DCM.
Add the acetyl chloride solution dropwise to the AlCl₃ suspension over 20 minutes, maintaining the temperature at 0 °C.
In a separate flask, dissolve the activated pyridine derivative (1.0 eq) in anhydrous DCM.
Add the pyridine solution dropwise to the reaction mixture over 30 minutes at 0 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
Transfer the quenched mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x 20 mL).
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Self-Validation: The reaction should be monitored for the consumption of the starting material and the formation of the product by TLC. The structure and purity of the isolated product must be confirmed by spectroscopic methods (NMR, IR, MS).
Heterogeneous Catalysis: Towards Sustainable Pyridine Acylation
Heterogeneous catalysts offer significant advantages in terms of catalyst recovery, reusability, and simplified product purification, aligning with the principles of green chemistry. For pyridine acylation, two main classes of heterogeneous catalysts have shown promise: zeolites and immobilized organocatalysts.
Mechanism of Heterogeneous Catalysis
Zeolites: These microporous aluminosilicates possess both Brønsted and Lewis acid sites within their framework. In acylation reactions, the Lewis acid sites can activate the acylating agent in a manner similar to homogeneous Lewis acids. The shape-selective nature of the zeolite pores can also influence the regioselectivity of the reaction, favoring the formation of specific isomers.
Immobilized Organocatalysts: In this approach, a homogeneous organocatalyst like DMAP is covalently anchored to a solid support, such as silica gel or a polymer resin.[4][5] The catalytic mechanism is analogous to that of the homogeneous counterpart, but the catalyst is physically constrained, allowing for easy separation from the reaction mixture.
Caption: Generalized workflow for a reaction catalyzed by a heterogeneous catalyst.
Performance Comparison of Heterogeneous Catalysts
The performance of heterogeneous catalysts is often evaluated based on their activity, selectivity, and stability over multiple reaction cycles.
Data Interpretation: Zeolites, such as H-BEA, have demonstrated high activity and selectivity in the acylation of activated aromatics, and this reactivity can be extended to pyridine derivatives.[9] Immobilized DMAP provides a direct heterogeneous analog to the highly effective homogeneous catalyst, offering excellent yields and the key advantage of recyclability.[4][5] The choice between these catalysts will depend on the specific substrate, desired reaction conditions, and the importance of catalyst reuse in the overall process.
Experimental Protocol: Zeolite H-BEA Catalyzed Acylation of an Activated Pyridine
Objective: To perform the acylation of an activated pyridine derivative using a solid acid zeolite catalyst.
Materials:
Activated Pyridine Derivative (1.0 eq)
Acetic Anhydride (2.0 eq)
Zeolite H-BEA (calcined)
Toluene, anhydrous
Standard laboratory glassware for reflux and solid-liquid separation
Procedure:
Activate the Zeolite H-BEA catalyst by calcining at 550 °C for 4 hours in a muffle furnace. Allow to cool to room temperature in a desiccator.
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the activated pyridine derivative (1.0 eq), anhydrous toluene, and the calcined Zeolite H-BEA (typically 10-20 wt% with respect to the limiting reagent).
Heat the mixture to reflux (approximately 110 °C) with vigorous stirring.
Add acetic anhydride (2.0 eq) to the reaction mixture and continue to reflux for 4-8 hours, monitoring the reaction by TLC or GC.
Upon completion, cool the reaction mixture to room temperature.
Separate the catalyst by filtration, washing the solid with fresh toluene.
Combine the filtrate and washings, and remove the solvent under reduced pressure.
Purify the crude product by flash column chromatography or distillation.
The recovered catalyst can be washed with a suitable solvent, dried, and calcined for reuse.
Self-Validation: The reaction progress should be monitored to determine the optimal reaction time. The purity and identity of the product should be confirmed by spectroscopic analysis. The reusability of the catalyst should be assessed by performing multiple reaction cycles and analyzing the yield and selectivity for each cycle.
Conclusion and Future Perspectives
The selection of an appropriate catalyst for pyridine acylation is a critical decision that significantly impacts the efficiency, selectivity, and sustainability of the synthetic process.
Organocatalysts , particularly DMAP and its more active derivatives, offer exceptional reaction rates under mild conditions for a broad range of substrates. Their primary drawback is the challenge of post-reaction removal, which can be addressed by using immobilized versions of these catalysts.
Lewis acids are powerful catalysts for Friedel-Crafts type acylations, but their application to pyridine substrates can be complicated by catalyst deactivation through coordination with the pyridine nitrogen. The use of catalytic amounts of highly active metal triflates represents a more modern and sustainable approach compared to traditional stoichiometric Lewis acids.
Heterogeneous catalysts , such as zeolites and supported organocatalysts, are highly attractive for industrial applications due to their ease of separation and reusability. While they may require more forcing conditions, the operational simplicity and reduced waste streams make them a compelling choice for large-scale synthesis.
The future of catalyst development for pyridine acylation will likely focus on the design of more active and selective heterogeneous catalysts, as well as the development of novel catalytic systems that can operate under even milder and more environmentally friendly conditions. The continued exploration of transition metal-catalyzed C-H activation will undoubtedly open new avenues for the direct and efficient functionalization of the pyridine core. By understanding the fundamental principles and comparative performance of the catalysts outlined in this guide, researchers and process chemists can confidently select the optimal catalytic system to meet their synthetic objectives.
References
Li, B., Chen, D., et al. (2018).
Influence of Heterogeneous Catalysts and Reaction Parameters on the Acetylation of Glycerol to Acetin: A Review. (2021). MDPI.
A Comparative Guide to Homogeneous and Heterogeneous Catalysts in Friedel-Crafts Acyl
Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. (2007).
Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate. (2022). Comptes Rendus de l'Académie des Sciences.
Effects of the Acidic and Textural Properties of Y-Type Zeolites on the Synthesis of Pyridine and 3-Picoline
A Comparative Analysis of Lewis Acid Catalysts for Friedel-Crafts Acylation: A Guide for Researchers. (2025). Benchchem.
Use of AlCl3 in Friedel Crafts arylation type reactions and beyond: an overview on the development of unique methodologies leading to N-heteroarenes. Organic & Biomolecular Chemistry (RSC Publishing).
Zeolite Catalyzed Friedel-Crafts Reactions: A Review. Bentham Science Publisher.
Use of AlCl3 in Friedel Crafts arylation type reactions and beyond: An overview on the development of unique methodologies leading to N-heteroarenes.
A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite C
Novel Amine Chemistry Based on DMAP-Catalyzed Acylation.
Unveiling Catalytic Prowess: A Comparative Guide to Pyridine-Based Catalysts in Acyl
4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism.
Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. (2011).
C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C
Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in W
Pyridine adsorption on zeolite?. (2013).
Catalytic Acetylation of Aromatics with Metal Chlorides and Solid Acids − a Comparative Study.
A Lewis Acidity Scale in Relation to Rate Constants of Lewis Acid Catalyzed Organic Reactions.
Acidic Property of BEA Zeolite Synthesized by Seed-directed Method.
Probing the acid sites of zeolites with pyridine: Quantitative AGIR measurements of the molar absorption coefficients.
A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the landscape of modern drug discovery and development, the molecular integrity of every component is paramount. The compound 1-(2-Methoxy-5-me...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of modern drug discovery and development, the molecular integrity of every component is paramount. The compound 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone (CAS 1203499-64-2) is a key heterocyclic building block, frequently utilized as a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors for targeted cancer therapies.[1][2] The reactive ketone group and the substituted pyridine ring make it a versatile scaffold for constructing molecules with high binding selectivity.[1]
However, its synthetic utility is directly contingent on its purity. Uncharacterized impurities, including residual starting materials, by-products, or degradation products, can have profound downstream consequences. They can lead to aberrant reaction pathways, reduce the yield and purity of the final API, and introduce potentially toxic components that compromise patient safety.[3][4] Therefore, a robust, multi-faceted analytical strategy is not merely a quality control checkpoint but a foundational element of a successful drug development program, ensuring process reproducibility and regulatory compliance.[4][5]
This guide provides an in-depth comparison of essential analytical techniques for the purity assessment of newly synthesized 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone. We will move beyond procedural lists to explain the causality behind methodological choices, presenting a self-validating system where orthogonal techniques corroborate each other to build a comprehensive and trustworthy purity profile.
Pillar 1: Chromatographic Separation for Quantitative Purity and Impurity Profiling
Chromatographic techniques are the cornerstone of purity assessment, offering high-resolution separation of the main compound from closely related impurities.[6] High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for non-volatile organic compounds like our target analyte.[6][7]
A. High-Performance Liquid Chromatography (HPLC-UV)
Expertise & Rationale: The power of HPLC lies in its ability to separate compounds based on their differential partitioning between a stationary phase and a mobile phase. For 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone, a reverse-phase (RP-HPLC) method is the logical choice due to the molecule's moderate polarity. A C18 (octadecyl) column provides a non-polar stationary phase that effectively retains the analyte. The basic nitrogen atom in the pyridine ring can cause peak tailing on silica-based columns. To counteract this, the mobile phase is acidified (e.g., with formic or sulfuric acid).[8][9] This ensures the pyridine nitrogen is protonated, leading to a single ionic species that chromatographs with a sharp, symmetrical peak shape, which is critical for accurate quantification.
Detailed Experimental Protocol: RP-HPLC
System Preparation:
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Elution: Gradient elution is recommended to resolve both early-eluting polar impurities and late-eluting non-polar impurities. A typical gradient might run from 10% B to 90% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV detection at 254 nm, a common wavelength for aromatic systems. A PDA detector is superior as it can generate a UV spectrum for each peak, aiding in peak purity assessment and identification.[10]
Sample and Standard Preparation:
Reference Standard: Prepare a stock solution of a certified 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone reference standard (e.g., 1.0 mg/mL) in a 50:50 mixture of acetonitrile and water (diluent).
Synthesized Sample: Accurately weigh and dissolve the synthesized compound in the diluent to the same concentration (1.0 mg/mL).
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column.
Analysis:
Inject a blank (diluent) to establish a baseline.
Inject the reference standard to determine its retention time and peak area.
Inject the synthesized sample.
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Data Visualization: HPLC Workflow
Caption: Workflow for HPLC purity assessment.
Comparative Data: HPLC Analysis
Analyte
Retention Time (min)
Peak Area (%) - Synthesized Batch
Peak Area (%) - Reference Standard
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone
12.54
99.68%
>99.9%
Impurity A (Potential Starting Material)
4.21
0.15%
Not Detected
Impurity B (Unknown By-product)
14.89
0.17%
Not Detected
B. Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS is a powerful orthogonal technique, ideal for identifying volatile and semi-volatile impurities, such as residual solvents from the synthesis (e.g., Toluene, THF) or low molecular weight by-products.[7][11] The compound is sufficiently volatile for GC analysis. The mass spectrometer provides definitive identification of peaks by comparing their fragmentation patterns to spectral libraries (like NIST) and confirming the molecular weight of the parent compound.[12]
Detailed Experimental Protocol: GC-MS
System Preparation:
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a Quadrupole MS).
Column: A low-to-mid polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Inlet Temperature: 250 °C.
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
MS Transfer Line: 280 °C.
Ion Source: 230 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: 40-450 m/z.
Sample Preparation:
Prepare a dilute solution (e.g., 100 µg/mL) of the synthesized sample in a volatile solvent like Dichloromethane or Ethyl Acetate.
Analysis:
Inject 1 µL of the sample solution.
The resulting total ion chromatogram (TIC) is used to determine purity by area percentage.
The mass spectrum of the main peak should be extracted and analyzed to confirm the molecular ion (m/z = 165) and a fragmentation pattern consistent with the structure.
Mass spectra of impurity peaks can be compared against libraries for tentative identification.
Pillar 2: Spectroscopic Confirmation of Molecular Structure
While chromatography quantifies purity, spectroscopy confirms that the main component is indeed the correct molecule. Nuclear Magnetic Resonance (NMR) is unparalleled in its ability to provide detailed structural information.[13]
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy probes the chemical environment of atomic nuclei (¹H and ¹³C).[13] For a synthesized compound, the NMR spectrum serves as a molecular fingerprint. Every peak should be assignable to a specific proton or carbon in the proposed structure. The absence of significant unassigned peaks is a strong indicator of high purity.[14] Conversely, the presence of extra signals indicates impurities, and their integration relative to the main compound's signals can be used for semi-quantitative analysis.
Detailed Experimental Protocol: NMR
Sample Preparation: Dissolve ~10-15 mg of the synthesized sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing Tetramethylsilane (TMS) as an internal standard (0 ppm).
Acquisition:
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.
¹H NMR: Acquire with sufficient scans to achieve a good signal-to-noise ratio (typically 16-32 scans).
¹³C NMR: Requires more scans due to the low natural abundance of ¹³C (typically 1024 or more scans).
Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H NMR signals and compare the chemical shifts (δ) and coupling constants (J) to expected values.
Data Visualization: NMR Analysis Workflow
Caption: Workflow for NMR structural verification.
d = doublet, s = singlet, t = triplet. The small triplet at 1.25 ppm in the synthesized batch could indicate a trace amount of an ethyl-containing impurity.
Pillar 3: Elemental Composition as a Fundamental Purity Check
Elemental Analysis (CHN)
Expertise & Rationale: Elemental analysis by combustion is a fundamental, quantitative technique that determines the mass percentages of carbon, hydrogen, and nitrogen in a pure organic compound.[15][16] This method provides a powerful, independent verification of the compound's empirical formula. For a new batch of a known compound, the results must align with the theoretical values within a very narrow margin (typically ±0.4%) to confirm its elemental integrity and the absence of significant inorganic or incorrectly formulated organic impurities.[14][17] A deviation outside this range often suggests the presence of residual solvents, water, or other contaminants.[14]
Sample Preparation: Accurately weigh 2-3 mg of the dry, synthesized sample into a tin capsule. A reference standard should be run concurrently for validation.
Instrumentation: Use a calibrated CHN elemental analyzer. The instrument combusts the sample at high temperatures in an oxygen-rich environment.
Analysis: The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors (e.g., thermal conductivity).
Calculation: The instrument's software calculates the percentage of C, H, and N in the original sample.
Comparative Data: Elemental Analysis
Element
Theoretical % for C₉H₁₁NO₂
Found % - Synthesized Batch
Found % - Reference Standard
Deviation (Synthesized)
C
65.44%
65.21%
65.40%
-0.23%
H
6.71%
6.85%
6.73%
+0.14%
N
8.48%
8.39%
8.46%
-0.09%
The results for the synthesized batch are well within the accepted ±0.4% deviation, providing strong evidence for its high purity.[14]
Conclusion: An Integrated Approach to Purity Validation
The purity assessment of a critical pharmaceutical intermediate like 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone cannot rely on a single analytical technique. True confidence in a compound's quality is achieved through an orthogonal approach, where the strengths of different methods are combined to create a comprehensive and self-validating purity profile.
In this guide, we have demonstrated how:
HPLC provides the primary quantitative measure of purity and profiles organic impurities.
GC-MS offers an orthogonal separation and identifies volatile contaminants and residual solvents.
NMR Spectroscopy serves as an unequivocal confirmation of the molecular structure and a qualitative check for impurities.
Elemental Analysis provides a fundamental verification of the compound's elemental composition.
When the data from these distinct analyses converge—a high purity value from HPLC, a clean NMR spectrum matching the expected structure, and an elemental composition within ±0.4% of theoretical values—a researcher can proceed with confidence, knowing their starting material is well-characterized, pure, and fit for purpose in the demanding journey of pharmaceutical development.
References
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. [Link]
PubMed Central (PMC). (n.d.). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. [Link]
ResearchGate. (n.d.). GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min radiation time). [Link]
ACS Publications. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. [Link]
YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]
Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
Scilit. (1992). Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols. [Link]
ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
A Comparative Benchmarking Guide to the Synthesis of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone and Structurally Related Pyridyl Ketones
Introduction: The Significance of Substituted Pyridyl Ketones in Medicinal Chemistry Pyridyl ketones, particularly those with alkoxy and alkyl substitutions, represent a critical class of intermediates in the landscape o...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Significance of Substituted Pyridyl Ketones in Medicinal Chemistry
Pyridyl ketones, particularly those with alkoxy and alkyl substitutions, represent a critical class of intermediates in the landscape of modern drug discovery. Their inherent structural features, including the nitrogen atom's ability to form key hydrogen bonds and the tunable electronic properties of the pyridine ring, make them invaluable synthons for accessing complex molecular architectures. The target of our investigation, 1-(2-methoxy-5-methylpyridin-3-yl)ethanone, is a prime example of such a key intermediate, frequently employed in the development of kinase inhibitors for oncology applications.[1][2] The strategic placement of the methoxy and methyl groups on the pyridine ring, coupled with the reactive acetyl moiety, provides a versatile scaffold for medicinal chemists to elaborate upon, ultimately influencing the binding selectivity and pharmacokinetic properties of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive analysis of the synthetic strategies for preparing 1-(2-methoxy-5-methylpyridin-3-yl)ethanone, benchmarked against the synthesis of structurally similar compounds. We will delve into the mechanistic rationale behind various synthetic routes, present detailed experimental protocols, and offer a comparative analysis of their respective efficiencies.
Synthetic Strategies for Pyridyl Ketones: A Mechanistic Overview
The synthesis of substituted pyridyl ketones is not without its challenges. The electron-deficient nature of the pyridine ring can render it less reactive towards classical electrophilic aromatic substitution reactions like Friedel-Crafts acylation. Consequently, a range of alternative strategies have been developed, each with its own set of advantages and limitations. The primary approaches include:
Directed Ortho-Metalation (DoM): This powerful technique utilizes a directing group to activate a specific C-H bond adjacent to it for deprotonation by a strong base, typically an organolithium reagent. The resulting lithiated species can then be quenched with an acylating agent to introduce the desired ketone functionality. The methoxy group in our target molecule is a moderate directing group, making this a plausible synthetic route.[3][4]
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings, have become indispensable tools in modern organic synthesis.[5][6] These methods typically involve the coupling of an organometallic reagent with a halogenated or triflated pyridine derivative. For the synthesis of pyridyl ketones, this can involve the coupling of a pyridyl organometallic with an acyl chloride or the coupling of a pyridyl halide with an organometallic species that can be subsequently converted to a ketone.
Grignard and Organolithium Additions: The addition of Grignard or organolithium reagents to pyridine-based electrophiles, such as nitriles or esters, can also yield pyridyl ketones. Careful control of reaction conditions is often necessary to prevent over-addition and the formation of tertiary alcohols.
Kröhnke Pyridine Synthesis: This classical method involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate to form polysubstituted pyridines.[7] While versatile, it is more suited for the de novo synthesis of the pyridine ring itself rather than the direct acylation of a pre-existing pyridine.
To establish a benchmark for efficiency and scalability, we first turn to the well-documented synthesis of a structurally related pyridyl ketone, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a key intermediate in the synthesis of the COX-2 inhibitor Etoricoxib.[8][9] The industrial synthesis of this compound often involves a multi-step sequence, with a key final step involving a palladium-catalyzed cross-coupling reaction.
A robust and high-yielding method for the synthesis of the Etoricoxib intermediate involves the palladium-catalyzed α-arylation of 1-(6-methylpyridin-3-yl)ethanone with 4-bromophenyl methyl sulfone.
Navigating the Kinase Inhibition Landscape: A Comparative Guide to In Vitro Assays for Novel 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone Derivatives
Introduction: The Pivotal Role of Kinase Inhibition and the Promise of Pyridine Scaffolds Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Pivotal Role of Kinase Inhibition and the Promise of Pyridine Scaffolds
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1] This has rendered them one of the most significant classes of therapeutic targets in modern drug discovery.[2] The pyridine ring is a privileged scaffold in medicinal chemistry, frequently found in compounds designed as enzyme inhibitors due to its ability to form key interactions within ATP-binding sites.[3] The starting material, 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone, serves as a crucial building block for a new generation of kinase inhibitors, leveraging its substituted pyridine core to enhance binding selectivity and potency.[4][5]
This guide provides a comprehensive comparison of in vitro kinase inhibition assays, offering a framework for researchers and drug development professionals to effectively characterize novel compounds synthesized from this promising chemical starting point. We will explore the causality behind experimental choices, present detailed protocols, and discuss the interpretation of comparative data.
Choosing the Right Tool: A Comparative Overview of In Vitro Kinase Assay Formats
The initial step in characterizing a novel kinase inhibitor is to quantify its potency, typically expressed as the half-maximal inhibitory concentration (IC50). The choice of assay format is critical and depends on factors such as the specific kinase target, required throughput, and available resources.[6] Below is a comparison of common methodologies.
Assay Format
Principle
Advantages
Disadvantages
Luminescence-Based (e.g., ADP-Glo™)
Measures the amount of ADP produced in the kinase reaction, which is converted to a luminescent signal.[1]
High sensitivity, broad applicability to different kinases, non-radioactive, amenable to high-throughput screening.
Indirect measurement of phosphorylation, potential for ATP-related artifacts.
Fluorescence Polarization (FP)
Measures the change in rotational mobility of a fluorescently labeled substrate upon phosphorylation.[6]
Homogeneous (no-wash) format, real-time kinetics possible, non-radioactive.
Requires a suitable fluorescent probe, can be susceptible to interference from colored or fluorescent compounds.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Measures the transfer of energy between a donor and an acceptor fluorophore, one of which is typically on a phosphorylation-specific antibody.[6]
High sensitivity, low background, homogeneous format, robust.
Requires specific antibody pairs for each substrate, can be expensive to set up.
Radiometric Assay ([γ-³²P]ATP)
Measures the direct incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate.
Direct and highly sensitive measurement of phosphorylation, considered a "gold standard."
Use of radioactivity requires specialized handling and disposal, lower throughput.
For initial screening and profiling of novel compounds derived from 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone, the luminescence-based ADP detection assay offers an excellent balance of sensitivity, versatility, and throughput.[1] It can be universally applied to virtually any kinase without the need for target-specific antibodies or fluorescently labeled substrates.
Experimental Design: A Focus on Src and VEGFR-2 Kinases
Given that pyridine-based molecules have shown significant promise as inhibitors of key kinases in oncology, we will focus our discussion on two exemplary targets: Src kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .[7][8]
Src Kinase: A non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, migration, and angiogenesis.[9] Its inhibition is a therapeutic strategy in various cancers.
VEGFR-2: A receptor tyrosine kinase that is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10][11]
Below is a conceptual signaling pathway illustrating the roles of these kinases.
Caption: Simplified signaling pathway of VEGFR-2 and Src.
In-Depth Protocol: Luminescence-Based In Vitro Kinase Inhibition Assay
This protocol describes a robust method for determining the IC50 values of novel compounds against Src and VEGFR-2 kinases.
Materials:
Recombinant human Src or VEGFR-2 kinase
Suitable kinase substrate peptide (e.g., poly(Glu, Tyr) 4:1 for Src)
ATP
Test compounds synthesized from 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[1]
ADP-Glo™ Kinase Assay Kit (Promega) or similar
96-well or 384-well white assay plates
Plate reader capable of measuring luminescence
Experimental Workflow Diagram:
Caption: Workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Procedure:
Compound Preparation: Prepare a 10-point serial dilution series of the test compounds in DMSO, starting from a high concentration (e.g., 1 mM). Also prepare a DMSO-only control ("no inhibitor").[1]
Kinase Reaction Setup:
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
Add 2.5 µL of a solution containing the kinase (e.g., Src or VEGFR-2) in kinase assay buffer to each well. The optimal kinase concentration should be determined empirically to ensure the reaction is in the linear range.
Inhibitor Binding: Incubate the plate for 10 minutes at room temperature to allow the test compounds to bind to the kinase.[1]
Initiation of Kinase Reaction: Initiate the reaction by adding 5 µL of a mixture containing the substrate and ATP to each well. The ATP concentration should ideally be close to the Michaelis constant (Km) for the specific kinase to ensure accurate determination of competitive inhibitor potency.[2]
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization based on the kinase's activity.[1]
Reaction Termination and ATP Depletion:
Add 10 µL of ADP-Glo™ Reagent to each well.
Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining unconsumed ATP.[1]
Signal Generation:
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP, which is then used in a luciferase reaction to generate a luminescent signal.[1]
Incubate for 30 minutes at room temperature.
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.[1]
Comparative Data Analysis (Hypothetical)
As specific experimental data for compounds derived from 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone is not publicly available, the following table presents hypothetical IC50 values to illustrate how results would be compared. For reference, we include established multi-kinase inhibitors, Sorafenib and Sunitinib.[8][12]
Compound
Target Kinase
IC50 (nM)
Notes
Compound A
Src
25
Hypothetical potent Src inhibitor.
(from topic scaffold)
VEGFR-2
150
Moderate activity against VEGFR-2.
Compound B
Src
200
Weaker activity against Src.
(from topic scaffold)
VEGFR-2
12
Hypothetical potent and selective VEGFR-2 inhibitor.[10]
Compound A demonstrates strong potency against Src kinase with moderate selectivity over VEGFR-2. Further profiling against a broader kinase panel would be necessary to confirm its selectivity profile.
Compound B shows high potency and selectivity for VEGFR-2, making it a promising candidate for further development as an anti-angiogenic agent.[14]
Conclusion and Future Directions
The selection of an appropriate in vitro assay is a critical decision in the early stages of kinase inhibitor development.[15] For novel compounds derived from 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone, luminescence-based assays provide a robust, high-throughput method for determining inhibitory potency against key targets like Src and VEGFR-2. The detailed protocol and comparative framework presented here offer a solid foundation for these investigations.
Subsequent steps should include profiling promising hits against a wider panel of kinases to establish a comprehensive selectivity profile, determining the mechanism of inhibition (e.g., ATP-competitive), and eventually progressing to cell-based assays to confirm activity in a more physiologically relevant context.[15][16] This systematic approach will be instrumental in unlocking the full therapeutic potential of this valuable chemical scaffold.
References
BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
BenchChem. (n.d.). Designing In Vitro Assays for Novel Kinase Inhibitors: A Comparative Guide for Compounds Derived from 1-(Bromomethyl).
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
Kubbutat, M. H. G., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
Bain, J., et al. (n.d.). The selectivity of protein kinase inhibitors: a further update. Symansis.
A Guide to the Safe and Compliant Disposal of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the proper disposal of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone, a key intermediate in pharmaceutical synthesis.[1][2] Adherence to these protocols is crit...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides comprehensive, step-by-step procedures for the proper disposal of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone, a key intermediate in pharmaceutical synthesis.[1][2] Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The procedures outlined below are grounded in established principles of hazardous waste management for pyridine derivatives and ketones.
As a substituted pyridine and a ketone, 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone should be treated as a hazardous chemical waste. This classification is based on the general hazardous nature of pyridine and its derivatives, which are known to be flammable, toxic, and irritants.[3][4][5] Improper disposal, such as discarding it down the drain or in regular trash, is strictly prohibited and can lead to environmental contamination and regulatory penalties.[6][7][8]
Immediate Safety and Handling Prerequisites
Before initiating any disposal procedures, it is imperative to establish a safe working environment and ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
PPE Item
Specification
Rationale
Gloves
Chemical-resistant (e.g., butyl rubber or Viton®)
To prevent skin contact and absorption. Nitrile gloves may not be sufficient for prolonged contact.[9]
Eye Protection
Safety glasses with side shields or chemical splash goggles
To protect eyes from splashes and airborne particles.[3]
Lab Coat
Standard laboratory coat
To protect clothing and skin from contamination.[3]
Respiratory Protection
Use in a well-ventilated area or a certified chemical fume hood
To avoid inhalation of any vapors or aerosols.[3][9]
All handling and preparation for the disposal of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone must be conducted within a properly functioning chemical fume hood.[9] An emergency eyewash station and safety shower must be readily accessible.[9]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection and disposal of waste containing 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone. This includes the pure compound, solutions, and contaminated labware.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is a cornerstone of safe laboratory practice. It prevents dangerous reactions and facilitates compliant disposal.
Classify as Hazardous Waste : All waste containing 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone must be classified as hazardous chemical waste.[3][6][10] This includes:
Unused or expired pure compound.
Solutions containing the compound.
Contaminated materials such as pipette tips, absorbent pads, and gloves.[3]
Segregate from Incompatible Materials : Store waste containers of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone separately from incompatible materials, particularly strong oxidizing agents and acids.[9] Pyridine derivatives can react violently with such substances.[9]
Separate Halogenated and Non-Halogenated Solvents : If the compound is dissolved in a solvent, do not mix halogenated solvent waste with non-halogenated solvent waste, as their disposal methods and costs can differ significantly.[11][12]
Step 2: Waste Collection and Container Management
The integrity and proper labeling of waste containers are critical for preventing leaks and ensuring clear communication of hazards.
Select an Appropriate Container :
Use a sealable, airtight, and chemically compatible waste container.[9] High-density polyethylene (HDPE) containers are a suitable choice for many organic waste streams.[8]
Ensure the container is in good condition, with no cracks or signs of deterioration.[7]
Do not use food-grade containers (e.g., mayonnaise or pickle jars) for hazardous waste.[7]
Properly Label the Waste Container :
As soon as the first drop of waste is added, affix a hazardous waste tag to the container.[11]
The label must clearly state "Hazardous Waste."[7]
List all chemical constituents and their approximate concentrations.[7][12]
Include the name of the principal investigator, the laboratory location (building and room number), and the date the waste was first added to the container.[7][11]
Safe Filling Practices :
Keep the waste container securely capped at all times, except when adding waste.[7][10] This prevents the release of vapors.
Do not overfill the container. Leave at least 10% headspace (about one inch) to allow for expansion of the contents.[7][8]
Ensure the exterior of the container remains clean and free of contamination.[8]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Your laboratory's designated Satellite Accumulation Area (SAA) is the proper location for storing hazardous waste prior to its collection.
Location : The SAA must be at or near the point of waste generation.[10]
Storage Limits : Do not exceed the storage limit of 55 gallons for hazardous waste or one quart for acutely hazardous waste in your SAA.[6][10]
Secondary Containment : Store liquid waste containers in a secondary containment bin to prevent spills from reaching drains.[11]
Step 4: Arranging for Disposal
Laboratory personnel are not authorized to transport or dispose of hazardous waste themselves.[6]
Contact Your Environmental Health and Safety (EHS) Department : When the waste container is full or you are discontinuing the process that generates this waste, contact your institution's EHS department (or equivalent, such as OCRS or EHRS) to schedule a waste pickup.[6][10]
Provide Necessary Information : Be prepared to provide the information from the hazardous waste tag to the EHS personnel.
Follow Institutional Procedures : Adhere to your institution's specific procedures for requesting a waste collection.[6][13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone.
Caption: Decision workflow for the disposal of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone.
Spill and Emergency Procedures
In the event of a spill, prioritize personnel safety and follow these steps:
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
Alert : Inform your supervisor and laboratory personnel.
Assess : For small spills, and if you are trained to do so, proceed with cleanup. For large spills, contact your institution's EHS department immediately.[3]
Absorb the spill with an inert, non-combustible material such as vermiculite or sand.[3][9]
Collect the absorbent material in a sealable container and dispose of it as hazardous waste.[9]
Clean the spill area with an appropriate solvent.
Conclusion
The responsible management of chemical waste is a fundamental aspect of laboratory safety and environmental stewardship. By treating 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone as a hazardous waste and adhering to the systematic procedures of segregation, containment, labeling, and professional disposal, researchers can ensure a safe and compliant laboratory environment. Always consult your institution's specific waste management guidelines and your Environmental Health and Safety department for any questions.
References
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (1992). Public Health Statement for Pyridine. Retrieved from [Link]
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Retrieved from [Link]
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
ChemSupply Australia. (2024). Safety Data Sheet PYRIDINE. Retrieved from [Link]
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
University of Pennsylvania EHRS. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers. Retrieved from [Link]
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
MySkinRecipes. (n.d.). 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone. Retrieved from [Link]
University of Oslo. (2024). Chemical and Hazardous Waste Guide. Retrieved from [Link]
Angene Chemical. (2024). Safety Data Sheet - 2-methylpyridine borane complex. Retrieved from [Link]
MySkinRecipes. (n.d.). 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone. Retrieved from [Link]
A Strategic Guide to Personal Protective Equipment for Handling 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical intermediates are fundamental to innovation. One such compound, 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone, serves...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical intermediates are fundamental to innovation. One such compound, 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone, serves as a key building block in the creation of sophisticated active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors for cancer therapy.[1] Its unique structure, featuring a substituted pyridine ring and a reactive ketone group, is pivotal to its function but also necessitates a thorough understanding and implementation of appropriate safety protocols.[1] This guide provides a comprehensive, experience-driven framework for the selection and use of personal protective equipment (PPE) when handling this compound, ensuring the safety of researchers and the integrity of their work.
Core Principles of Protection
The primary objective when handling any chemical intermediate is to establish a reliable barrier between the individual and the substance. This is achieved through a multi-layered PPE strategy that addresses all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory.
Recommended Personal Protective Equipment
Based on the hazard profile of related compounds, the following PPE is recommended for all procedures involving 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone.
Protection Type
Specific Recommendations
Rationale
Eye and Face Protection
Chemical safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5]
Protects against splashes and vapors that can cause serious eye irritation.[4][5]
Hand Protection
Chemically resistant gloves such as butyl rubber or neoprene are recommended.[5] If using nitrile gloves, ensure they are rated for pyridine and ketones and change them frequently. Always inspect gloves for damage before use.[5]
Provides a critical barrier against skin contact, which can be harmful.[5] Pyridine compounds can be absorbed through the skin.[5]
Body Protection
A flame-retardant lab coat, fully buttoned, is required.[5] For larger quantities or higher-risk procedures, chemical-resistant aprons or coveralls should be considered.
Protects against accidental spills and skin contact.[5] The flammability of pyridine derivatives necessitates flame-retardant materials.[4]
Respiratory Protection
All work should be conducted in a certified chemical fume hood or a well-ventilated area.[3][4][6] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.
Pyridine fumes can cause headaches, dizziness, and respiratory irritation upon inhalation.[4] A structurally similar compound may cause respiratory irritation.[2]
Operational Workflow for PPE Usage
The efficacy of PPE is contingent not only on its selection but also on its proper use. The following workflow outlines the critical steps for donning, doffing, and disposing of PPE when working with 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone.
Caption: A stepwise workflow for the safe donning, doffing, and disposal of PPE.
Emergency Procedures
In the event of an exposure, immediate and decisive action is critical.
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.[5]
Skin Contact: Remove all contaminated clothing immediately and wash the affected area with plenty of soap and water.[2]
Inhalation: Move the individual to fresh air at once. If breathing is difficult or ceases, provide artificial respiration. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water.[5] Seek immediate medical attention.[5]
Disposal Plan
All disposable PPE used during the handling of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone, as well as any contaminated materials, must be considered hazardous waste.
Collection: Place all contaminated items in a designated, labeled, and sealed hazardous waste container.
Disposal Route: Dispose of the hazardous waste through a licensed and certified hazardous waste disposal contractor, following all local, state, and federal regulations.[5] Do not dispose of this material down the drain or in regular trash.[5]
By adhering to these rigorous safety protocols, researchers can confidently handle 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone, mitigating risks and fostering a secure environment for scientific advancement.
References
Jubilant Ingrevia Limited. (2024, January 25).
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
Benchchem. Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
Carl ROTH.
GlovesnStuff. PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets.
Benchchem.
Personal Protective Equipment (PPE).
Personal Protective Equipment: Hands. (2024, May 10).
Miami University. Personal Protective Equipment | Safety | Physical Facilities.